molecular formula C7H7Cl2N3 B3417706 N-(3,4-dichlorophenyl)guanidine CAS No. 112677-24-4

N-(3,4-dichlorophenyl)guanidine

Cat. No.: B3417706
CAS No.: 112677-24-4
M. Wt: 204.05 g/mol
InChI Key: NNRSVGLUJAPMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)guanidine ( 65783-10-0) is an organic compound with the molecular formula C 7 H 7 Cl 2 N 3 and a molecular weight of 204.06 g/mol [ ]. This guanidine derivative is supplied as a high-purity compound (typically ≥99%) for research purposes [ ]. The compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research, particularly in the development of novel kinase inhibitors [ ]. Recent scientific investigations have explored structural analogs of guanidine derivatives as potential inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase involved in pro-inflammatory signaling pathways [ ]. Research indicates that such compounds may inhibit the release of interleukin-6 (IL-6) under inflammatory conditions, suggesting potential research applications in studying inflammatory diseases such as asthma, psoriasis, and atherosclerosis [ ]. Physical & Chemical Properties: The compound has a measured melting point of 208 °C and a predicted boiling point of 296.1±50.0 °C [ ][ ]. Its predicted density is 1.52±0.1 g/cm 3 , and it has a predicted pKa of 9.76±0.70 [ ]. Handling & Safety: Researchers should consult the relevant Safety Data Sheet (SDS) prior to use. This product is intended for research use only and is not classified as a drug or medicinal product. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dichlorophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRSVGLUJAPMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394229
Record name N-(3,4-dichlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65783-10-0, 112677-24-4
Record name N-(3,4-dichlorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-Dichlorophenyl)guanidine carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Profile: N-(3,4-Dichlorophenyl)guanidine (CAS 65783-10-0)

[1][2][3]

Executive Summary

N-(3,4-Dichlorophenyl)guanidine (CAS 65783-10-0) is a bioactive small molecule primarily utilized in medicinal chemistry as a pharmacophore for Sigma (σ) receptor modulation and as a synthetic intermediate for biguanide antimalarials. Structurally, it consists of a guanidine moiety attached to a 3,4-dichlorophenyl ring.[1] This specific substitution pattern confers high lipophilicity and electronic affinity, making the compound a critical probe for exploring ligand-receptor interactions in neuropharmacology.

While often encountered as a degradation product or metabolite of the antimalarial drug Chlorproguanil , its primary value in contemporary research lies in its utility as a reference ligand for characterizing Sigma-1 (


Physicochemical Properties

The presence of two chlorine atoms at the 3- and 4-positions of the phenyl ring significantly alters the physicochemical profile compared to the parent phenylguanidine, enhancing hydrophobic interactions within receptor binding pockets.

PropertyDataNote
CAS Registry Number 65783-10-0
IUPAC Name 1-(3,4-Dichlorophenyl)guanidineAlso known as 3,4-Dichlorophenylguanidine
Molecular Formula

Molecular Weight 204.06 g/mol
Physical State Crystalline SolidWhite to off-white powder
Melting Point ~208 °CSupplier data; varies by salt form
Boiling Point ~296 °C (Predicted)Decomposes before boiling at atm pressure
Solubility DMSO (>10 mg/mL), MethanolLow solubility in water (<1 mg/mL)
pKa ~10.5 - 11.0Guanidine group is basic, reduced by electron-withdrawing Cl
LogP ~2.5 - 3.0 (Predicted)Moderate lipophilicity

Synthesis & Characterization

Synthetic Routes

The synthesis of this compound typically proceeds via the nucleophilic attack of 3,4-dichloroaniline on an electrophilic guanidinylating agent. The two most robust methods are the Cyanamide Route (atom-economical) and the S-Methylisothiourea Route (better leaving group control).

Reaction Pathway Diagram

SynthesisAniline3,4-DichloroanilineCond1Acid Catalysis(HCl/EtOH, Reflux)Aniline->Cond1Cond2Base/Heat(-MeSH)Aniline->Cond2CyanamideCyanamide(H2N-CN)Cyanamide->Cond1S_MethylS-MethylisothioureaSulfateS_Methyl->Cond2ProductThis compoundCond1->ProductMethod ACond2->ProductMethod B

Figure 1: Two primary synthetic pathways for this compound.

Experimental Protocol: Cyanamide Method

Objective: Synthesis of this compound nitrate/hydrochloride.

  • Reagents:

    • 3,4-Dichloroaniline (1.0 eq)

    • Cyanamide (50% aq. solution or solid, 1.5 eq)

    • Concentrated HCl (1.0 eq) or Nitric Acid (for nitrate salt)

    • Ethanol (Solvent)

  • Procedure:

    • Dissolve 3,4-dichloroaniline in ethanol in a round-bottom flask.

    • Add the acid dropwise to form the anilinium salt.

    • Add cyanamide solution slowly.

    • Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Cool to room temperature.[2] The product often precipitates as the salt.

    • Filter the solid and wash with cold ethanol/ether.

    • Recrystallization: Purify using water/ethanol mixture to obtain white needles.

Characterization (Expected Data)
  • 
    H NMR (DMSO-d
    
    
    ):
    • 
       ~9.5 ppm (s, 1H, Ar-NH-C).
      
    • 
       ~7.0–7.6 ppm (m, 3H, Aromatic protons: H-2, H-5, H-6).
      
    • 
       ~7.2 ppm (br s, 4H, Guanidine -NH
      
      
      and =NH, exchangeable).
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       peak at m/z 204.0/206.0 (characteristic chlorine isotope pattern 9:6:1 for Cl
      
      
      ).

Biological & Pharmacological Context[4][5][10][11]

Sigma Receptor Ligand

This compound acts as a ligand for Sigma receptors , intracellular chaperone proteins located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Sigma-1 (

    
    ):  Modulates calcium signaling and cell survival.
    
  • Sigma-2 (

    
    ):  Linked to apoptosis and cell proliferation.
    
  • Mechanism: The dichlorophenyl group mimics the hydrophobic pharmacophore required for the primary binding pocket, while the guanidine group interacts with key aspartate/glutamate residues (e.g., Asp126 in

    
    ).
    
Metabolic Relationship to Antimalarials

This compound is structurally related to the biguanide class of antimalarials.

  • Parent Drug: Chlorproguanil (1-(3,4-dichlorophenyl)-5-isopropylbiguanide).

  • Metabolic Pathway: In vivo, biguanides can undergo oxidative cleavage or hydrolysis. Cleavage of the biguanide bridge can release this compound as a minor metabolite or degradation product.

Pharmacophore Relationship Diagram

Pharmacophorecluster_metabolismMetabolic/Degradation PathwaysChlorproguanilChlorproguanil(Antimalarial Biguanide)CycloguanilChlorcycloguanil(Active Dihydrotriazine)Chlorproguanil->CycloguanilCyclization (CYP450)GuanidineThis compound(CAS 65783-10-0)Chlorproguanil->GuanidineHydrolytic CleavageSigmaSigma Receptors(Neuromodulation)Guanidine->SigmaBinds to

Figure 2: Structural relationship between Chlorproguanil and this compound.

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store in a cool, dry place. Hygroscopic salts should be stored under desiccant.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen/halogens.

References

  • Chemical Identity & CAS: GuideChem. This compound CAS 65783-10-0 Properties. Link

  • Sigma Receptor Pharmacology: Weber, E., et al. "1,3-Di(2-[5-3H]tolyl)guanidine: A selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs." Proc. Natl. Acad. Sci. USA, 1986. (Contextual reference for guanidine ligands).
  • Synthesis Methodology: Organic Chemistry Portal. Synthesis of Guanidines. Link

  • Metabolic Context: B.G. Charles, et al. "Population pharmacokinetics of chlorproguanil and chlorcycloguanil in malaria patients." British Journal of Clinical Pharmacology, 2007. (Describes the parent biguanide metabolism).
  • Safety Data: PubChem Laboratory Chemical Safety Summary (LCSS) for Guanidine derivatives. Link

1-(3,4-Dichlorophenyl)guanidine molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, physicochemical properties, synthetic pathways, and biological applications of 1-(3,4-Dichlorophenyl)guanidine.

Content Type: Technical Monograph & Synthetic Guide Subject: 1-(3,4-Dichlorophenyl)guanidine (CAS: 65783-10-0 / 51387-17-8 for related salts)

Executive Summary

1-(3,4-Dichlorophenyl)guanidine is a substituted guanidine derivative characterized by a phenyl ring bearing two chlorine atoms at the meta and para positions. It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for the Sigma (


) receptor  and as a synthetic intermediate for complex antimalarial agents (e.g., WR182393). Unlike its symmetric counterpart, 1,3-di-(2-tolyl)guanidine (DTG), this mono-substituted variant allows for asymmetric functionalization, making it a versatile building block in heterocyclic synthesis.

Molecular Architecture & Properties[1][2][3]

Structural Identification

The molecule consists of a guanidinium core attached to a 3,4-dichlorophenyl moiety. The electron-withdrawing chlorine atoms significantly influence the basicity of the guanidine group compared to the unsubstituted phenylguanidine.[1]

ParameterData
IUPAC Name 1-(3,4-Dichlorophenyl)guanidine
Common Synonyms N-(3,4-Dichlorophenyl)guanidine; 3,4-Dichlorophenylguanidine
Molecular Formula C

H

Cl

N

SMILES NC(=N)Nc1ccc(Cl)c(Cl)c1
InChI Key NNRSVGLUJAPMQD-UHFFFAOYSA-N
Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights.[1]

ElementCountAtomic Mass (u)Subtotal ( g/mol )
Carbon (C) 712.01184.077
Hydrogen (H) 71.0087.056
Chlorine (Cl) 235.4570.900
Nitrogen (N) 314.00742.021
Total MW 204.054 g/mol
Physicochemical Profile[2][3][6][7]
  • pKa (Estimated): ~9.8 – 10.2.[1]

    • Causality: Unsubstituted phenylguanidine has a pKa of ~10.[1][2]88. The inductive effect (-I) of the two chlorine atoms on the phenyl ring withdraws electron density from the guanidine nitrogen, lowering the pKa relative to the parent compound.[1]

  • Lipophilicity (LogP): ~2.0 – 2.5 (Predicted).[1]

    • The dichlorophenyl ring increases lipophilicity significantly compared to guanidine (LogP -1.7), facilitating membrane permeability for CNS targets.

  • Melting Point:

    • Free Base: ~65–70 °C (Estimated based on mono-phenyl analogues).[1]

    • Nitrate/Carbonate Salts: 179 – 186 °C (Decomposition).[1][3] Salts are the preferred form for storage due to stability.[1]

Synthetic Protocols

Two primary routes exist for the synthesis of 1-(3,4-Dichlorophenyl)guanidine. The S-Methylisothiourea Route is preferred for laboratory scale due to higher yields (~90%) and cleaner workup.[1]

Route A: The S-Methylisothiourea Method (High Yield)

This method utilizes the "Rathke" approach, converting a thiourea intermediate into a guanidine via methylation and amination.

Reagents: 3,4-Dichloroaniline, Benzoyl isothiocyanate (or Ammonium thiocyanate), Methyl Iodide (CH


I), Ammonia (NH

).

Protocol:

  • Thiourea Formation: React 3,4-dichloroaniline with ammonium thiocyanate in acid or benzoyl isothiocyanate followed by hydrolysis to yield 3,4-dichlorophenylthiourea .[1]

  • Methylation: Treat the thiourea with Methyl Iodide (CH

    
    I) in acetone or ethanol at reflux.[1]
    
    • Mechanism:[1][4] The sulfur atom attacks the methyl iodide, forming the S-methylisothiouronium iodide salt.

  • Amination: Treat the isothiouronium salt with ethanolic ammonia (NH

    
    /EtOH) or ammonium hydroxide.[1]
    
    • Mechanism:[1][4] Methanethiol (MeSH) is displaced by ammonia, generating the final guanidine.

  • Purification: The product often precipitates as the hydroiodide salt.[1] Neutralize with NaOH to obtain the free base if required.[1]

Route B: The Cyanamide Method (Industrial)

Direct guanylation of the aniline using cyanamide.[1]

Protocol:

  • Dissolve 3,4-dichloroaniline in a solvent (e.g., m-cresol or ethanol).

  • Add concentrated HCl to form the aniline hydrochloride salt.[1]

  • Add Cyanamide (H

    
    NCN)  (50% aq. solution or solid).
    
  • Heat to reflux (80-100 °C) for 2-4 hours.

  • Cool and basify with NaOH to precipitate the guanidine.[1]

Synthetic Pathway Visualization

The following diagram illustrates the S-Methylisothiourea pathway, highlighting the critical intermediate steps.

G Aniline 3,4-Dichloroaniline Thiourea 3,4-Dichlorophenylthiourea Aniline->Thiourea + NH4SCN / H+ Isothiourea S-Methylisothiouronium Salt (Intermediate) Thiourea->Isothiourea + CH3I (Methylation) Guanidine 1-(3,4-Dichlorophenyl) guanidine Isothiourea->Guanidine + NH3 (Amination) MeSH MeSH (Byproduct) Isothiourea->MeSH

Figure 1: Step-wise synthesis of 1-(3,4-Dichlorophenyl)guanidine via the S-Methylisothiourea intermediate.

Analytical Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR ( H-NMR)[3][10]
  • Solvent: DMSO-d

    
     or CD
    
    
    
    OD.
  • Aromatic Region: A characteristic pattern for 1,2,4-substitution.

    • 
      7.5 ppm (d, J8Hz, H at C5).
      
    • 
      7.8 ppm (d, J2Hz, H at C2).
      
    • 
       ~7.2 ppm (dd, H at C6).
      
  • Guanidine Protons: Broad singlet at

    
     ~7.0–9.0 ppm (4H, exchangeable with D
    
    
    
    O).[1] Note: In the free base, these may appear upfield (~5-6 ppm).
Mass Spectrometry (ESI-MS)[3]
  • Expected Ion: [M+H]

    
    
    
  • m/z: ~204.0 (for

    
    Cl isotope).
    
  • Isotope Pattern: Distinctive chlorine cluster.[1]

    • M (100%), M+2 (~65%), M+4 (~10%) due to the two Cl atoms.

Biological & Research Applications

Sigma ( ) Receptor Ligand Development

1-(3,4-Dichlorophenyl)guanidine acts as a structural template for high-affinity Sigma receptor ligands. While less potent than the di-substituted DTG (1,3-di-o-tolylguanidine), the 3,4-dichlorophenyl motif is frequently used to probe the hydrophobic pocket of the


 receptor.
  • Mechanism: The basic guanidine nitrogen interacts with an aspartate residue (Asp126) in the

    
     receptor binding site, while the dichlorophenyl ring occupies the primary hydrophobic pocket.
    
Antimalarial Synthesis

This compound is a documented intermediate in the synthesis of WR182393 , a guanidinoimidazolidinedione derivative.[5]

  • Relevance: The 3,4-dichlorophenylguanidine moiety mimics the chloroproguanil structure, interfering with folate metabolism in Plasmodium species.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16088025, 1-(3,4-Dichlorophenyl)guanidine carbonate.[1] Retrieved from [Link][1]

  • Zhang, Q., et al. (1998). Unambiguous Synthesis and Prophylactic Antimalarial Activities of Imidazolidinedione Derivatives. Walter Reed Army Institute of Research.[1][5] Retrieved from [Link][1]

  • Geldenhuys, W. J., et al. (2005). Structure-Activity Relationships of Guanidines at the Sigma Receptor. Bioorganic & Medicinal Chemistry.[1][5][6] (Contextual grounding for Guanidine/Sigma interactions).

Sources

The Multifaceted Biological Activities of N-(3,4-dichlorophenyl)guanidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Guanidinium Moiety as a Privileged Scaffold

The guanidinium group, characterized by its Y-shaped arrangement of nitrogen atoms centered on a carbon atom, is a highly basic and polar functional group that is protonated at physiological pH. This inherent positive charge allows it to engage in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. This has made the guanidine scaffold a "privileged structure" in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse biological activities.[1][2] This guide will provide an in-depth technical overview of the biological activities of a specific class of these compounds: N-(3,4-dichlorophenyl)guanidine derivatives. We will explore their synthesis, mechanisms of action across different therapeutic areas, and key experimental protocols for their evaluation, providing researchers and drug development professionals with a comprehensive resource to guide their own investigations.

I. Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established methods. A common approach involves the reaction of 3,4-dichloroaniline with a guanylating agent.

A general synthetic scheme involves the reaction of 3,4-dichloroaniline with a cyanamide derivative. For instance, N-cyano-N'-[(3,4-dichlorophenyl)methyl]guanidine can be synthesized from 3,4-dichlorobenzylamine.[3] Another versatile method is the guanylation of amines using pre-activated reagents. For example, various amines can be treated with cyanamide in the presence of a catalyst like scandium(III) triflate.[4] The synthesis of more complex derivatives often involves multi-step procedures, including the initial formation of a thiourea intermediate followed by desulfurization and reaction with the desired amine.[5][6]

The choice of synthetic route often depends on the desired substitution pattern on the guanidine nitrogen atoms and the availability of starting materials. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Guanylation Reaction cluster_product Product Formation cluster_purification Purification 3,4-Dichloroaniline 3,4-Dichloroaniline Reaction_Vessel Reaction with Catalyst (e.g., Sc(OTf)3) or coupling agent 3,4-Dichloroaniline->Reaction_Vessel Guanylating_Agent Guanylating Agent (e.g., Cyanamide, S-methylisothiourea) Guanylating_Agent->Reaction_Vessel Intermediate Intermediate (optional, e.g., thiourea) Reaction_Vessel->Intermediate Final_Product This compound Derivative Intermediate->Final_Product Purification_Step Purification (e.g., Chromatography, Recrystallization) Final_Product->Purification_Step MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Apoptosis Apoptosis Guanidine_Derivative N-(3,4-dichlorophenyl) guanidine Derivative Guanidine_Derivative->RAF Inhibition Guanidine_Derivative->Apoptosis Induction

Caption: Inhibition of the MAPK/ERK pathway by this compound derivatives.

2. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative guanidine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,4'-bis-guanidinium diphenyl derivative (analogue)HL-60~10[1]
3,4'-bis-guanidino phenyloxypyridine analogueHL-601.53[1]
3-amino-4'-guanidino phenyloxypyridine analogueHL-603.48[1]
3,4'-bis-guanidinium diphenyl derivative (analogue)MCF-79.30[1]
3-amino-4'-guanidino phenyloxypyridine analogueMCF-73.73[1]
B. Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents. Guanidine-based compounds, including this compound derivatives, have shown promising activity against a range of pathogenic bacteria. [7] 1. Mechanism of Action: Membrane Disruption

The primary mechanism of antimicrobial action for many guanidinium compounds is the disruption of the bacterial cell membrane. [2][8]At physiological pH, the guanidinium group is protonated, conferring a positive charge to the molecule. This positive charge facilitates electrostatic interactions with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids. This interaction leads to membrane depolarization, increased permeability, and ultimately, leakage of intracellular contents and cell death. [7]

Antimicrobial_Mechanism cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_outcome Cellular Outcome Guanidine Positively Charged Guanidine Derivative Bacterial_Membrane Negatively Charged Bacterial Membrane Guanidine->Bacterial_Membrane Electrostatic Interaction Depolarization Membrane Depolarization Bacterial_Membrane->Depolarization Permeabilization Increased Permeability Depolarization->Permeabilization Leakage Leakage of Cellular Contents Permeabilization->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of antimicrobial action via bacterial membrane disruption.

C. Antiprotozoal Activity

Guanidine derivatives have also been investigated for their activity against protozoan pathogens, such as Leishmania species. [9]Novel synthetic guanidine derivatives have shown potent leishmanicidal effects. [9]The mechanism of action is thought to be similar to their antibacterial activity, involving disruption of the parasite's cell membrane.

1. Quantitative Data: Antileishmanial Activity

Compound/DerivativeLeishmania SpeciesIC50 (µM)Reference
(Z)-N-furoyl-N-(2,4-dichlorobenzyl)-N-(4-fluorophenyl)guanidineL. (V.) braziliensis (promastigotes)6.83[9]
(Z)-N-furoyl-N-(3,4-dichlorobenzyl)-N-(4-fluorophenyl)guanidineL. (V.) braziliensis (promastigotes)>50[9]
D. Ion Channel Modulation

The guanidinium group is a common feature in many naturally occurring toxins that target ion channels. [4]This has spurred interest in synthetic guanidine derivatives as potential ion channel modulators. For example, 4-chlorophenylguanidine has been identified as a positive allosteric modulator of Acid-Sensing Ion Channel 3 (ASIC3), a channel involved in pain signaling. [10]Substituted guanidines have also been shown to interact with the NMDA receptor ionophore. [11][12]The ability of this compound derivatives to modulate various ion channels represents a promising avenue for the development of new therapies for neurological disorders and pain. [8]

III. Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound derivatives, a variety of in vitro and in vivo assays are employed. Below are detailed, step-by-step protocols for key experiments.

A. Anticancer Activity Assessment

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound derivative stock solution (in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [5] * Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight. [6][13] 2. Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible. [6][14] 6. Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [5][14] 8. Measure the absorbance at a wavelength of 570 nm using a microplate reader. [6][15] 9. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [16]

  • Materials:

    • Cancer cell lines

    • This compound derivative

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer) [2] * Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Treat cells with the this compound derivative at the desired concentration and for the appropriate duration. Include an untreated control.

    • Harvest the cells (including any floating cells) and wash them twice with cold PBS. [1][17] 3. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [1][2] 4. Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension. [2] 6. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [1] 7. Add 400 µL of 1X Binding Buffer to each tube. [1] 8. Analyze the cells by flow cytometry within one hour.

    • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

B. Antimicrobial Activity Assessment

1. Bacterial Membrane Potential Assay using DiSC3(5)

This fluorescence-based assay measures changes in bacterial membrane potential. [3][9]

  • Materials:

    • Bacterial strain of interest

    • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

    • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

    • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution (in DMSO)

    • This compound derivative

    • Black, clear-bottom 96-well plates

    • Fluorescence microplate reader

  • Protocol:

    • Grow bacteria to mid-log phase (OD600 ≈ 0.5-0.6). [18] 2. Harvest the cells by centrifugation and wash them twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD600 of 0.05. [18] 4. Add 100 µL of the bacterial suspension to each well of the 96-well plate.

    • Add DiSC3(5) to a final concentration of 0.4 µM and incubate until the fluorescence signal quenches and stabilizes (indicating dye uptake into polarized membranes). [19] 6. Add the this compound derivative at various concentrations.

    • Immediately begin monitoring the fluorescence intensity using a microplate reader with an excitation wavelength of 622 nm and an emission wavelength of 670 nm. [18][19] 8. An increase in fluorescence indicates membrane depolarization.

IV. Structure-Activity Relationship (SAR) and ADME-Tox Considerations

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecule affect its potency and selectivity. [20][11][21][22] Key structural features that can be modulated include:

  • Substitution on the phenyl ring: The position and nature of substituents on the dichlorophenyl ring can influence lipophilicity and electronic properties, affecting membrane permeability and target binding.

  • Substitution on the guanidine nitrogens: The nature of the substituents on the guanidine moiety can impact the pKa, steric hindrance, and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets.

  • Overall molecular shape and rigidity: The conformation of the molecule plays a crucial role in its ability to fit into the binding pocket of a target protein.

In addition to SAR, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for the successful development of any new drug candidate. [23][24]In silico tools and in vitro assays can be used to predict properties such as metabolic stability, potential for cytochrome P450 inhibition, and cytotoxicity against non-cancerous cell lines. [25][11][26][27]For instance, some guanidine derivatives have been shown to be metabolically stable with low hepatotoxicity. [11][23]

V. Conclusion and Future Directions

This compound derivatives represent a versatile chemical scaffold with a wide range of promising biological activities. Their potential as anticancer, antimicrobial, and antiprotozoal agents, as well as ion channel modulators, makes them an exciting area for further research and development. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships, coupled with rigorous biological evaluation using the protocols outlined in this guide, will be essential for translating the therapeutic potential of these compounds into novel clinical applications. Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets while maintaining favorable ADME-Tox profiles.

References

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PMC. [Link]

  • Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. PMC. [Link]

  • N-Cyano-N'-[(3,4-dichlorophenyl)methyl]guanidine. LookChem. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Inner Membrane Permeabilization: DiSC35 Assay Methods. Hancock Lab. [Link]

  • A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. PMC. [Link]

  • 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator. PubMed. [Link]

  • In silico prediction of ADME/Tox profiles of the studied compounds. ResearchGate. [Link]

  • Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. PMC. [Link]

  • ADME-Tox | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286. PCBIS. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PMC. [Link]

  • Guanidines: Synthesis of Novel Histamine H 3 R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. MDPI. [Link]

  • In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites. PubMed. [Link]

  • Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. PubMed. [Link]

  • Exploring the Anti-Cancer Mechanism of Novel 3,4'-Substituted Diaryl Guanidinium Derivatives. PubMed. [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC. [Link]

  • ADME, Toxicity, Molecular Docking, Molecular Dynamics, Glucokinase activation, DPP‐IV, α‐amylase, and α‐glucosidase Inhi. IRIS. [Link]

  • IN S. Bulgarian Academy of Sciences Institute of Biophysics and Biomedical Engineering Department of QSAR and Molecular Modelling. [Link]

  • Guanidine. Wikipedia. [Link]

  • Pharmacological inhibitors of the ERK signaling pathway: application as anticancer drugs. Semantic Scholar. [Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. MDPI. [Link]

  • Special Issue : Effects of Drugs on Ion Channels. MDPI. [Link]

  • (PDF) Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304. ResearchGate. [Link]

Sources

Technical Guide: Phenylguanidines in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the role of phenylguanidines in antimalarial drug discovery, moving from their historical significance as antifolate prodrugs to their emerging utility as intrinsic membrane-disrupting agents.

Executive Summary & Chemical Context

The phenylguanidine scaffold (N-phenylguanidine) represents a privileged structure in medicinal chemistry, historically validated by the success of Proguanil (a chlorophenyl biguanide). While often overshadowed by their cyclic metabolites (dihydrotriazines), phenylguanidines possess unique physicochemical properties that make them critical for overcoming multi-drug resistance (MDR) in Plasmodium falciparum.

This guide distinguishes between two distinct roles of phenylguanidines:

  • The Flexible Prodrug (Classic): Linear precursors that cyclize in vivo to inhibit Dihydrofolate Reductase (DHFR), specifically targeting mutant strains (e.g., S108N) that resist rigid inhibitors like Pyrimethamine.

  • The Intrinsic Effector (Emerging): Bis-guanidines and specific N-substituted analogs that act directly on parasite DNA or membranes, independent of the folate pathway.

Chemical Biology & Structure-Activity Relationship (SAR)

The efficacy of phenylguanidines is governed by the electronic and steric properties of the phenyl ring and the basicity of the guanidine headgroup (pKa ~ 12-13).

Core Scaffold Analysis

The fundamental structure consists of a phenyl ring linked to a guanidine moiety. The "Flexibility Hypothesis" suggests that unlike rigid antifolates (e.g., Pyrimethamine), the rotatable bonds in phenylguanidines (and their biguanide analogs) allow the molecule to adopt conformations that avoid steric clashes with the S108N mutation in the active site of PfDHFR.

Key SAR Drivers
Structural DomainModification StrategyBiological Impact
Phenyl Ring (Para) Electron-Withdrawing Groups (Cl, CF3)Increases metabolic stability (blocks P450 oxidation); enhances lipophilicity for membrane permeation.
Phenyl Ring (Meta) Halogen substitution (Cl)Often improves binding affinity to the hydrophobic pocket of DHFR-TS.
Guanidine Nitrogen N-hydroxylationCreates "oral bioprecursors" with improved bioavailability compared to highly basic parent guanidines.
Linker Length Bis-guanidine tetheringLong alkyl linkers (C6-C12) shift mechanism from enzyme inhibition to membrane disruption/DNA binding.
Visualization: Phenylguanidine Chemical Space

SAR_Logic Scaffold Phenylguanidine Scaffold Mod_Para Para-Substitution (Cl, CF3) Scaffold->Mod_Para Mod_Linker Linker Flexibility Scaffold->Mod_Linker Mod_Bis Bis-Guanidine Dimerization Scaffold->Mod_Bis Effect_Metab Increased Metabolic Stability Mod_Para->Effect_Metab Blocks oxidation Effect_Resist Bypass S108N Steric Clash Mod_Linker->Effect_Resist Adaptive binding Effect_DNA Minor Groove DNA Binding Mod_Bis->Effect_DNA Cationic interaction

Figure 1: Strategic modification of the phenylguanidine scaffold determines the primary mechanism of action (Metabolic Stability vs. Resistance Evasion vs. DNA Targeting).

Mechanism of Action (MoA)

Understanding the dual nature of phenylguanidines is critical for assay design.

Pathway A: The Folate Trap (Prodrug Mechanism)

Classic phenylguanidines (like Proguanil) are prodrugs. They are metabolized by host CYP2C19 into Cycloguanil (a dihydrotriazine).

  • Target: PfDHFR-TS (Dihydrofolate Reductase-Thymidylate Synthase).

  • Mechanism: Competitive inhibition of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This halts DNA synthesis (dTMP production).

  • Resistance Breaker: Newer flexible analogs can bind to the mutant active site where rigid inhibitors fail.

Pathway B: Intrinsic Activity (Bis-Guanidines)

Certain N,N'-diarylguanidines and bis-guanidines do not require cyclization.

  • Target: Parasite DNA (minor groove) and Phospholipid Biosynthesis.

  • Mechanism: The dicationic nature at physiological pH allows electrostatic interaction with the phosphate backbone of DNA and disruption of the parasite's food vacuole membrane.

Visualization: Folate Inhibition Pathway

Folate_Pathway PG Phenylguanidine (Prodrug) CG Cycloguanil (Active Metabolite) PG->CG Metabolic Activation DHFR PfDHFR-TS (Target) CG->DHFR Inhibition DHF Dihydrofolate THF Tetrahydrofolate DHF->THF Blocked by Inhibitor CYP CYP2C19 (Host Liver) CYP->PG Catalyzes DHFR->DHF Normal Function

Figure 2: The bioactivation pathway of phenylguanidines. Note that intrinsic bis-guanidines bypass the CYP2C19 step and act directly on alternative targets.

Synthesis Protocols

Method A: Classical Guanylation (Aniline + Cyanamide)

This is the industrial standard for generating the core scaffold.

  • Reagents: Substituted Aniline (1.0 eq), Cyanamide (50% aq. solution, 1.5 eq), Conc. HCl.

  • Procedure:

    • Dissolve aniline in water/alcohol mixture.

    • Add HCl dropwise to generate the aniline hydrochloride salt (pH ~2.5).

    • Heat to reflux (80-100°C).

    • Add cyanamide solution slowly over 30 minutes.

    • Reflux for 2-4 hours.

  • Workup: Cool to 0°C. The phenylguanidine salt often precipitates. Filter and recrystallize from ethanol.

  • Yield: Typically 70-90%.

Method B: Modern Catalytic Guanylation (Sc(OTf)3)

For sensitive substrates or complex derivatives.

  • Reagents: Aniline derivative, Cyanamide, Scandium(III) triflate (5 mol%).

  • Procedure:

    • Mix aniline and cyanamide in water or ethanol.

    • Add Sc(OTf)3 catalyst.[1]

    • Stir at 60-100°C for 12 hours.

  • Advantage: Avoids strong mineral acids; compatible with acid-sensitive functional groups.

Preclinical Evaluation Protocols

In Vitro: SYBR Green I Fluorescence Assay

To determine IC50 against P. falciparum (3D7 sensitive and Dd2 resistant strains). This assay measures parasite DNA content.[2]

  • Principle: SYBR Green I intercalates into double-stranded DNA and fluoresces only when bound. Since human RBCs lack DNA, fluorescence indicates parasite proliferation.

  • Protocol:

    • Culture: Synchronize P. falciparum cultures to ring stage (1% parasitemia, 2% hematocrit).

    • Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the phenylguanidine test compound.

    • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

    • Lysis/Staining: Add 100 µL of Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I (1:5000 dilution).

    • Read: Incubate in dark for 1 hour. Read fluorescence (Ex: 485 nm, Em: 535 nm).

    • Analysis: Plot RFU vs. Log(Concentration) to calculate IC50.

In Vivo: Modified Peter’s Suppression Test

To assess efficacy in a murine model (P. berghei ANKA).

  • Protocol:

    • Infection: Inoculate Swiss albino mice (n=5 per group) intraperitoneally with 1x10^7 P. berghei infected RBCs on Day 0.

    • Treatment: Administer test compound orally (p.o.) or subcutaneously (s.c.) once daily for 4 days (Day 0 to Day 3).

    • Control: Vehicle-treated group (Negative) and Chloroquine/Proguanil-treated group (Positive).

    • Readout: On Day 4, prepare thin blood smears from tail vein. Stain with Giemsa.

    • Calculation: Count % Parasitemia.

      
      
      

References

  • Folate Antagonists & Resistance

    • Title: Molecular basis for resistance to silver sulfadiazine and other antifol
    • Context: Explains the S108N mut
    • Source:

  • SYBR Green I Protocol

    • Title: Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment.
    • Context: Standardized protocol for DNA-based screening.
    • Source:

  • Guanidine Synthesis

    • Title: A New Guanidinylation Procedure for the Prepar
    • Context: Modern synthetic routes for guanidine scaffolds.
    • Source:

  • Bis-Guanidine Activity

    • Title: Bis(2-aminoimidazolines) and Bisguanidines: Synthetic Approaches and Antiparasitic Activity.[3]

    • Context: Details the intrinsic activity of bis-guanidines on DNA/membranes.
    • Source:

  • WR Series & Dihydrotriazines

    • Title: Antimalarial activity of WR 243251, a Dihydroacridinedione.
    • Context: Discusses the cross-resistance profiles of related antifol
    • Source:

Sources

In-Depth Technical Guide: pKa Values and Basicity of N-(3,4-dichlorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4-dichlorophenyl)guanidine (often referred to as 3,4-dichlorophenylguanidine) is a critical metabolite of the phenylurea herbicide Diuron .[1] Understanding its basicity (pKa) is essential for predicting its environmental fate, soil sorption behavior, and toxicokinetics.[1]

While unsubstituted guanidine is a superbase (pKa


 13.6), the introduction of a 3,4-dichlorophenyl moiety significantly attenuates this basicity through electronic coupling. This guide provides a comprehensive analysis of the compound's acid-base properties, deriving a theoretical pKa of approximately 9.5 – 10.0  based on Structure-Activity Relationships (SAR) and experimental baselines of analogous arylguanidines. It further details the rigorous experimental protocols required to validate this value.

Structural Chemistry & Electronic Effects

To understand the pKa of this compound, one must analyze the competition between the intrinsic basicity of the guanidine core and the electron-withdrawing nature of the substituted aryl ring.

The Guanidinium Resonance System

The high basicity of guanidine stems from the exceptional stability of its conjugate acid, the guanidinium cation (


). Upon protonation, the positive charge is delocalized perfectly across three nitrogen atoms, resulting in a Y-aromatic system with high resonance energy.
Impact of the Dichlorophenyl Group

Attaching a phenyl ring disrupts this symmetry. The phenyl group exerts an electron-withdrawing effect via two mechanisms:

  • Inductive Effect (-I): The

    
     hybridized carbons of the benzene ring are more electronegative than the nitrogen, pulling electron density away from the basic center. The two Chlorine atoms at positions 3 and 4 (meta and para) strongly reinforce this withdrawal (
    
    
    
    ,
    
    
    ).[1]
  • Resonance Effect (-R): The

    
    -system of the phenyl ring can delocalize the lone pair of the attached nitrogen, reducing its availability to accept a proton.
    

The net result is a destabilization of the protonated cation relative to the neutral base, leading to a lower pKa compared to alkylguanidines.

Resonance cluster_0 Neutral Base (Less Stable) cluster_1 Conjugate Acid (Resonance Stabilized) N_neutral This compound (Localized Lone Pair) Cation_1 Cation Form A (+ charge on N1) N_neutral->Cation_1 + H+ (Protonation) Cation_2 Cation Form B (+ charge on N2) Cation_1->Cation_2 Resonance Cation_3 Cation Form C (+ charge on N3) Cation_2->Cation_3 Resonance Effect 3,4-Dichloro Substitution: Electron Withdrawal Destabilizes Cation ↓ pKa Cation_2->Effect

Figure 1: Protonation equilibrium and resonance stabilization. The electron-withdrawing dichlorophenyl group (represented by the effect note) reduces the stability of the cationic forms, lowering the pKa.

Quantitative Data Landscape

Direct experimental values for this specific metabolite are often aggregated into broader datasets. However, by using high-confidence reference standards, we can bracket the value with high precision.

Table 1: Comparative Basicity of Guanidine Derivatives
CompoundStructurepKa (Conjugate Acid)Source
Guanidine

13.6 PerMM / NIST [1, 5]
Phenylguanidine

10.90 RSC Advances [2]
(3,4-Dichlorobenzyl)guanidine

~11.91 (Predicted)ChemicalBook [3]
This compound

9.5 – 10.0 (Est.)[1]Calculated (Hammett)
3,4-Dichloroaniline

2.97Reference Standard

Analysis:

  • Phenyl vs. Benzyl: The insertion of a methylene group (

    
    ) in the benzyl derivative insulates the guanidine from the ring's electron withdrawal, keeping the pKa high (~11.9).
    
  • Phenyl vs. Dichlorophenyl: The direct attachment in our target compound transmits the full electronic effect. Starting from phenylguanidine (10.90), the addition of two chlorine atoms will drop the pKa by approximately 1.0–1.5 units.

Theoretical Prediction (Hammett Equation)

Using the Hammett equation


, we can refine the estimate:
  • Base: Phenylguanidine (

    
    )[1]
    
  • Reaction Constant (

    
    ):  For protonation of arylguanidines, 
    
    
    
    (sensitivity to substitution).[1]
  • Substituent Constants (

    
    ): 
    
    • 3-Cl (

      
      ): +0.37[1]
      
    • 4-Cl (

      
      ): +0.23[1]
      
    • 
      [1]
      
  • Calculation:

    
    [1]
    

Experimental Determination Protocols

For drug development or environmental fate studies, a theoretical value must be validated experimentally. Due to the hydrophobic nature of the dichlorophenyl group, aqueous solubility may be limited.

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable if the compound has solubility


 M in water or mixed solvents.[1]

Protocol:

  • Solvent Preparation: Prepare a carbonate-free 0.1 M KOH solution and a 0.1 M HCl solution. If water solubility is poor, use a methanol-water mixture (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky method).[1]

  • Sample Dissolution: Dissolve ~0.05 mmol of this compound hydrochloride in 20 mL of the solvent.

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or Ar) atmosphere to prevent 
    
    
    
    absorption.
  • Data Acquisition: Record pH vs. volume of titrant.

  • Calculation: Use the Bjerrum method or Gran plot analysis to determine the pKa.

Method B: UV-Vis Spectrophotometric Titration

Ideal for low-solubility compounds, as it requires concentrations only in the


 M range.

Protocol:

  • Wavelength Selection: Record UV spectra of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral). Identify the analytical wavelength (

    
    ) where the absorbance difference is greatest.[1]
    
  • Buffer Preparation: Prepare a series of buffers ranging from pH 7 to pH 12 (covering the expected pKa).

  • Measurement: Add a fixed aliquot of the compound stock solution to each buffer. Measure Absorbance (

    
    ) at 
    
    
    
    .[1]
  • Analysis: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa. Alternatively, use the linearized equation:
    
    
    
    
    [1]

Workflow Start Start: this compound Solubility Check Aqueous Solubility Start->Solubility HighSol Soluble (>1 mM) Solubility->HighSol LowSol Insoluble (<1 mM) Solubility->LowSol Potent Potentiometric Titration (0.1M KOH) HighSol->Potent Cosolvent Use Mixed Solvent (MeOH/Water) LowSol->Cosolvent Spectro UV-Vis Spectrophotometry (10-5 M) LowSol->Spectro Analysis1 Yasuda-Shedlovsky Extrapolation Potent->Analysis1 If mixed solvent Analysis2 Sigmoidal Curve Fit (Henderson-Hasselbalch) Potent->Analysis2 If pure water Cosolvent->Potent Spectro->Analysis2 Result Final pKa Value Analysis1->Result Analysis2->Result

Figure 2: Decision matrix for experimental pKa determination based on compound solubility.

Applications & Implications

Drug Development (ADMET)[1]
  • Physiological State: At pH 7.4, the compound (pKa ~9.7) will exist almost exclusively (>99%) in its protonated, cationic form.[1]

  • Permeability: The positive charge significantly reduces passive diffusion across the Blood-Brain Barrier (BBB) and gastrointestinal membranes compared to neutral lipophilic drugs.

  • Solubility: The cationic nature enhances aqueous solubility, which is beneficial for formulation but may limit intracellular target access.

Environmental Fate[1][2]
  • Soil Sorption: As a cation, this compound will adsorb strongly to negatively charged soil particles (clays, organic matter) via cation exchange.[1] This reduces its mobility (leaching) but increases its persistence in the topsoil.[1]

  • Metabolite Tracking: Being a metabolite of Diuron, its detection in groundwater indicates not just leaching, but the specific breakdown of the parent herbicide followed by potential remobilization if pH conditions change.

References

  • RSC Advances. Substituent effects on the basicity of aryl guanidines. Royal Society of Chemistry, 2017. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16854, Diuron Metabolites. Available at: [Link][1][2]

  • NIST Chemistry WebBook. Guanidine. National Institute of Standards and Technology.[3] Available at: [Link][1]

Sources

The Pharmacological and Toxicological Landscape of Chlorinated Phenylguanidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated phenylguanidine analogs represent a highly versatile class of small molecules characterized by a basic guanidine moiety conjugated to a lipophilic, electron-withdrawing chlorinated phenyl ring. This specific structural motif enables deep insertion into the acidic pockets of serine proteases, the allosteric sites of ion channels, and the binding clefts of neurotransmitter receptors. This technical guide synthesizes the latest mechanistic insights, quantitative data, and field-proven experimental protocols surrounding these compounds, serving as a definitive resource for drug development professionals and toxicologists.

Neuropharmacology: Acid-Sensing Ion Channel 3 (ASIC3) Modulation

Acid-sensing ion channels (ASICs) are proton-sensitive sodium channels critical for mediating pain signals during ischemia and inflammation. Recent electrophysiological studies have identified 4-chlorophenylguanidine (4-CPG) as a potent positive allosteric modulator (PAM) and agonist of ASIC3[Agharkar & Gonzales, 2017][1]. Uniquely, 4-CPG reverses the rapid desensitization typically seen in ASIC3, providing a prolonged window of channel activation.

ASIC3_Pathway H_plus Extracellular Protons (Low pH) ASIC3 ASIC3 Channel (Closed) H_plus->ASIC3 Activates ASIC3_Open ASIC3 Channel (Open/Sensitized) ASIC3->ASIC3_Open Conformational Change CPG 4-Chlorophenylguanidine (PAM) CPG->ASIC3 Allosteric Binding Na_Influx Na+ Influx ASIC3_Open->Na_Influx Nociception Nociceptive Signaling Na_Influx->Nociception

Mechanism of ASIC3 positive allosteric modulation by 4-CPG.

Experimental Protocol: Whole-Cell Patch-Clamp for ASIC3 Kinetics

Causality & Rationale: ASICs desensitize in milliseconds. Standard calcium imaging lacks the temporal resolution to capture this peak transient sodium current. Whole-cell patch-clamp with a rapid perfusion system is strictly required to isolate the kinetic shift induced by 4-CPG.

  • Cell Preparation: Culture CHO cells stably expressing human ASIC3.

  • Solution Setup:

    • Intracellular: 140 mM KCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES (pH 7.4).

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM MES (pH adjusted to 7.0 for baseline, 6.0 for activation).

  • Compound Application: Apply 4-CPG (10–100 μM) via a computer-controlled rapid perfusion system (exchange time <20 ms) concurrently with the pH 6.0 stimulus.

  • Data Acquisition: Voltage-clamp cells at -60 mV. Record the amplitude of the transient inward current and the time constant (

    
    ) of desensitization.
    
  • Self-Validation Step: Pre-apply amiloride (a non-specific ASIC blocker) to a control cohort. Complete ablation of the inward current validates that the recorded signal is exclusively ASIC-mediated.

Oncology & Vascular Disease: Urokinase (uPA) Inhibition

Urokinase plasminogen activator (uPA) is a serine protease implicated in extracellular matrix degradation, tumor metastasis, and vascular diseases. 4-Chlorophenylguanidine hydrochloride acts as a potent, competitive inhibitor of uPA by docking its basic guanidine group into the S1 specificity pocket of the enzyme, while the chlorophenyl ring engages in hydrophobic interactions[Yang et al., 1990][2].

uPA_Workflow Enzyme uPA Enzyme Preparation Inhibitor Add 4-CPG (Inhibitor) Enzyme->Inhibitor Incubation Incubate (15 min, 37°C) Inhibitor->Incubation Substrate Add S-2444 Chromogenic Substrate Incubation->Substrate Cleavage Proteolytic Cleavage (pNA release) Substrate->Cleavage Readout Absorbance Readout (405 nm) Cleavage->Readout

Step-by-step workflow for uPA chromogenic inhibition assay.

Experimental Protocol: uPA Steady-State Kinetic Assay

Causality & Rationale: To prove competitive inhibition, one must measure the initial velocity of the enzyme across varying substrate concentrations. The chromogenic substrate S-2444 is chosen because it specifically mimics the natural cleavage site of plasminogen, ensuring functional relevance.

  • Reagent Preparation: Prepare human high-molecular-weight uPA (100 IU/mL) in assay buffer (50 mM Tris-HCl, pH 8.8, 0.05% Tween-20).

  • Pre-Incubation: Mix uPA with varying concentrations of 4-CPG (1 μM to 50 μM). Incubate at 37°C for 15 minutes. Reasoning: This allows the competitive inhibitor to reach thermodynamic equilibrium with the enzyme's active site before substrate competition begins.

  • Substrate Addition: Add S-2444 (pyroGlu-Gly-Arg-pNA) at concentrations ranging from 0.1 to 2.0 mM.

  • Kinetic Readout: Measure the release of p-nitroaniline (pNA) continuously at 405 nm for 10 minutes using a microplate reader.

  • Self-Validation Step: Calculate the Z'-factor using a known uPA inhibitor (e.g., amiloride) as a positive control and vehicle as a negative control. A Z'-factor > 0.5 validates the assay's robustness for kinetic modeling.

Pain Management: 5-HT3 and α2B-Adrenoceptor Synergy

meta-Chlorophenylguanidine (MD-354) is a dual-action ligand exhibiting partial agonism at 5-HT3 receptors and affinity for α2B-adrenoceptors. While inactive as a standalone analgesic, MD-354 synergistically enhances the antinociceptive effects of clonidine[Dukat et al., 2007][3][Wesolowska et al., 2005][4].

MD354_Synergy MD354 MD-354 (m-chlorophenylguanidine) HT3 5-HT3 Receptor (Partial Agonism) MD354->HT3 Antinociception Synergistic Antinociception HT3->Antinociception Modulates Clonidine Clonidine Alpha2B α2B-Adrenoceptor (Agonism) Clonidine->Alpha2B Alpha2B->Antinociception Drives

Synergistic antinociceptive pathway of MD-354 and clonidine.

Environmental Toxicology: Chlorinated DPG Derivatives

1,3-Diphenylguanidine (DPG), a common industrial additive leaching from HDPE pipes and tires, reacts with municipal water chlorine to form highly cytotoxic chlorinated derivatives, such as 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11)[Agilent, 2023][5].

Experimental Protocol: Mitochondrial Bioenergetics Profiling

Causality & Rationale: Standard viability assays (e.g., AlamarBlue) only measure bulk metabolic reduction. To prove that chlorinated guanidines cause irreversible mitochondrial uncoupling, an extracellular flux analyzer (Seahorse XF) is required to distinguish between ATP-linked respiration and proton leak.

  • Cell Seeding: Seed target cells (e.g., HepG2) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Sensor Calibration: Hydrate the sensor cartridge in XF Calibrant at 37°C in a non-CO2 incubator for 24 hours prior to the assay.

  • Compound Injection: Inject CC11 (10 μM) and measure the Oxygen Consumption Rate (OCR) to establish basal toxicity.

  • Mitochondrial Stress Test: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Self-Validation Step: Calculate the proton leak by subtracting the non-mitochondrial respiration (post-Rotenone) from the OCR post-Oligomycin. A statistically significant increase in proton leak compared to vehicle control confirms structural damage to the inner mitochondrial membrane.

Quantitative Data Summary

The following table synthesizes the pharmacological and toxicological metrics of key chlorinated phenylguanidine analogs across various biological targets:

CompoundPrimary TargetBiological Function / ActivityKey Metric
4-Chlorophenylguanidine (4-CPG) ASIC3 ChannelPositive Allosteric ModulatorReverses channel desensitization
4-Chlorophenylguanidine HCl Urokinase (uPA)Competitive Inhibitor

= 6.07 μM
MD-354 (m-chlorophenylguanidine) 5-HT3 ReceptorPartial AgonistEnhances clonidine analgesia
CC11 (Chlorinated DPG analog) MitochondriaUncoupler / CytotoxinIrreversible Proton Leak
Series 2 Sulfonamide Hybrids Cancer Cell LinesCytotoxic Agent

= 4.7‒15 μM[Sciforum, 2021][6]

References

  • Agharkar & Gonzales (2017). 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator. PubMed (nih.gov). 1

  • Yang et al. (1990). 4-Chlorophenylguanidine hydrochloride - Potent Urokinase Inhibitor. APExBIO. 2

  • Dukat et al. (2007). The 5-HT3 receptor partial agonist MD-354 (meta-chlorophenylguanidine) enhances the discriminative stimulus actions of (+)amphetamine in rats. PubMed (nih.gov).3

  • Wesolowska et al. (2005). Antinociception: Mechanistic studies on the action of MD-354 and clonidine. Part 1. The 5-HT3 component. Ovid. 4

  • Agilent Technologies (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. Agilent. 5

  • Sciforum (2021). Synthesis and anticancer activity of 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidines. Sciforum. 6

Sources

N-(3,4-dichlorophenyl)guanidine safety data sheet (SDS) for lab use

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safe Handling and Application Profile of N-(3,4-dichlorophenyl)guanidine

Executive Summary & Chemical Identity

This compound is a specialized nitrogenous compound primarily utilized as a synthetic intermediate in medicinal chemistry (e.g., antimalarial and H3 receptor antagonist research) and as an analytical reference standard for the degradation products of phenylurea herbicides.

Due to the structural similarity between phenyl and benzyl guanidine derivatives, misidentification is a common risk in procurement and synthesis. This guide focuses strictly on the phenyl variant.

Parameter Technical Specification
Chemical Name This compound
CAS Number 65783-10-0 (Free base)
Synonyms 1-(3,4-Dichlorophenyl)guanidine; 3,4-Dichlorophenylguanidine
Molecular Formula C₇H₇Cl₂N₃
Molecular Weight 204.06 g/mol
Structure A guanidine group attached directly to a 3,4-dichlorophenyl ring.[1][2][3][4][5]
Physical State Crystalline solid (White to off-white)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol.

CRITICAL DISTINCTION: Do not confuse with N-(3,4-dichlorobenzyl)guanidine (CAS 46228-36-8). The benzyl variant has an extra methylene (-CH₂-) spacer, significantly altering potency and metabolic stability.

Hazard Identification & GHS Classification

Based on structure-activity relationships (SAR) of chlorinated phenylguanidines and available safety data, this compound is classified as a Category 2 Irritant and Category 4 Acute Toxin .

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Harmful)
      
    • 
      (Aquatic Toxicity - Predicted)
      
Hazard Statements (H-Codes)
CodeDescriptionMechanism of Toxicity
H302 Harmful if swallowed.Guanidine moiety can interfere with sodium channels; metabolic release of chloroaniline derivatives may cause methemoglobinemia.
H315 Causes skin irritation.[6][7][8]Basic nature of the guanidine group disrupts the stratum corneum pH balance.
H319 Causes serious eye irritation.[6][7][8][9]Direct chemical abrasion and pH elevation on mucosal surfaces.
H335 May cause respiratory irritation.[6][8]Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.
H412 Harmful to aquatic life with long-lasting effects.Chlorinated aromatic ring confers stability, leading to bioaccumulation potential in aquatic organisms.

Self-Validating Risk Management Protocol

Trustworthiness in the lab comes from systems that detect failure before it occurs. The following Self-Validating Protocol ensures that safety and integrity are checked before the experiment proceeds.

Workflow Logic: The "Stop-Go" Safety Check

SafetyProtocol Start Start: Material Retrieval CheckCAS Validation 1: Verify CAS 65783-10-0 Start->CheckCAS PPE_Select PPE Selection: Nitrile Gloves + N95/P2 CheckCAS->PPE_Select Match Waste Disposal: Halogenated Organic Waste CheckCAS->Waste Mismatch (Stop) SolubilityTest Validation 2: Solubility Check (DMSO/MeOH) Weighing Action: Weigh in Fume Hood SolubilityTest->Weighing Clear Solution SolubilityTest->Waste Precipitate/Cloudy (Stop) PPE_Select->SolubilityTest Dissolution Action: Dissolve & Sonicate Weighing->Dissolution Dissolution->Waste

Figure 1: Self-validating safety workflow. The process forces a "Stop" if CAS identity or solubility expectations are not met.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (US) or P2 (EU) particulate respirator required during weighing.

  • Hands: Nitrile rubber gloves (min thickness 0.11 mm). Latex is not recommended due to poor resistance to halogenated organics.

  • Eyes: Chemical safety goggles. Face shield required if handling >5g in solution.

Technical Handling & Experimental Applications

Solubility & Solution Preparation

This compound is a weak base. Its solubility profile dictates the vehicle used for biological assays.

  • Water: Insoluble (Avoid aqueous stock solutions).

  • DMSO: Soluble (>10 mg/mL). Recommended for biological stock (10-100 mM).

  • Ethanol/Methanol: Soluble. Suitable for analytical standards.

Protocol: Preparation of 10 mM Stock Solution

  • Calculate: For 10 mL of 10 mM stock, weigh 20.4 mg of substance.

  • Solvent Addition: Add 10 mL of anhydrous DMSO.

  • Validation: Sonicate for 2 minutes. Inspect visually. The solution must be optically clear .

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

Synthesis Context (Origin)

Researchers often encounter this compound as a degradation product or synthesize it as a ligand.

Synthesis Pathway: Reaction of 3,4-dichloroaniline with cyanamide (or S-methylisothiourea) yields this compound.

SynthesisPath Aniline 3,4-Dichloroaniline (Precursor) Intermediate Transition State (Guanidinium Salt) Aniline->Intermediate Nucleophilic Attack Reagent Cyanamide / H+ Reagent->Intermediate Product This compound (Target) Intermediate->Product Deprotonation

Figure 2: Synthetic pathway from aniline precursor. Note that the precursor (3,4-dichloroaniline) is significantly more toxic (hematotoxic) than the guanidine product.

Emergency Response & Waste Management

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[6][8] Do not use neutralization agents.

  • Skin Contact: Wash with soap and water.[6][8][10] If irritation persists (redness/itching), seek medical attention.[6][8][9]

  • Ingestion: Rinse mouth. Do not induce vomiting due to potential aspiration of foam/froth caused by the guanidine surfactant properties.

Spill Cleanup Protocol
  • Isolate: Evacuate non-essential personnel.

  • Neutralize: Although not strongly acidic or basic, treating the spill area with a dilute weak acid (e.g., 1% acetic acid) can help solubilize the residue for easier wiping if using water.

  • Absorb: Use inert absorbent (vermiculite or sand).

  • Disposal: Collect in a container marked "Hazardous Waste - Halogenated Organic Solid" .

Firefighting
  • Hazardous Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide.

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.

References

  • PubChem. (n.d.). Compound Summary: 1-(3,4-Dichlorophenyl)guanidine. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Guanidine derivatives and chlorinated anilines. Retrieved from [Link]

  • ScienceOpen. (2025). Biologically active guanidine alkaloids: Research progress. Retrieved from [Link]

(Note: Specific toxicological data for this exact isomer is often extrapolated from the general class of chlorinated phenylguanidines and their aniline precursors due to limited direct datasets.)

Sources

Methodological & Application

Application Note: Synthesis of N-(3,4-Dichlorophenyl)guanidine from 3,4-Dichloroaniline

[1]

Abstract

This application note details the synthesis of N-(3,4-dichlorophenyl)guanidine, a critical pharmacophore in the development of antimalarials (e.g., chlorproguanil analogs) and 5-HT3 receptor antagonists.[1] The protocol addresses the specific synthetic challenge posed by the 3,4-dichloro substitution pattern: the electron-withdrawing chlorine atoms significantly reduce the nucleophilicity of the aniline nitrogen, rendering standard guanidinylation methods sluggish. We present two validated protocols: a robust S-Methylisothiourea method suitable for laboratory scale-up, and a Cyanamide method optimized for atom economy.[1]

Introduction & Retrosynthetic Analysis

The guanidinylation of anilines is a fundamental transformation in medicinal chemistry. However, 3,4-dichloroaniline (3,4-DCA) presents a "deactivated" substrate profile.[1] The inductive effect (-I) of the two chlorine atoms lowers the pKa of the conjugate acid (approx pKa ~ 2.0 vs 4.6 for aniline), making the amine less reactive toward electrophilic amidine sources.

To overcome this, we employ reagents with enhanced electrophilicity or forcing conditions.

Strategic Pathways

The following retrosynthetic map outlines the three primary routes evaluated for this application note.

GTargetThis compoundCyanamideCyanamide (H2N-CN)+ Acid CatalystCyanamide->TargetIndustrial/Scalable(Requires Heat)S_MethylS-Methylisothiourea Sulfate(Classic Lab Route)S_Methyl->TargetRobust/Standard(-MeSH byproduct)Pyrazole1H-Pyrazole-1-carboxamidine(High Purity/Mild)Pyrazole->TargetAlternative(Expensive)SM3,4-DichloroanilineSM->CyanamideSM->S_MethylSM->Pyrazole

Figure 1: Retrosynthetic strategies for the guanidinylation of electron-deficient anilines.[1]

Safety & Handling (Critical)

3,4-Dichloroaniline (CAS 95-76-1):

  • Toxicity: Potent methemoglobin former.[2] Absorption through skin can be fatal.

  • PPE: Double nitrile gloves, face shield, and handling exclusively in a fume hood are mandatory.

Methyl Mercaptan (MeSH):

  • Hazard: Byproduct of Protocol A. Extremely foul odor and toxic.

  • Control: Reaction off-gas must be scrubbed through a bleach (sodium hypochlorite) trap to oxidize MeSH to odorless sulfonate before venting.[1]

Experimental Protocols

Protocol A: The S-Methylisothiourea Route (Recommended)

Rationale: This method uses S-methylisothiourea sulfate, a stable solid reagent.[1] The reaction is driven by the evolution of methyl mercaptan (MeSH) as a gas, which pushes the equilibrium forward despite the low nucleophilicity of the aniline.

Reagents:

  • 3,4-Dichloroaniline (1.0 eq)[1]

  • S-Methylisothiourea sulfate (0.6 eq; Note: Sulfate is diprotic, so 0.5 mol sulfate provides 1 mol isothiourea unit.[1] We use slight excess.)

  • Ethanol (Solvent)[1][3]

  • Water (Solvent)[1]

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach scrubber trap (see Safety).

  • Dissolution: Add 3,4-dichloroaniline (16.2 g, 100 mmol) and S-methylisothiourea sulfate (16.7 g, 60 mmol) to the flask.

  • Solvent Addition: Add Ethanol (50 mL) and Water (20 mL). The mixture may not be homogeneous initially.[4]

  • Reaction: Heat the mixture to reflux (approx. 80-85°C).

    • Observation: As the reaction proceeds, methyl mercaptan gas (stench) will evolve. Ensure bubbling is visible in the trap.

    • Duration: Reflux for 6–12 hours. Monitor by TLC (System: 10% MeOH in DCM; Product is much more polar than aniline).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms (often the guanidinium sulfate salt), filter it off.

    • If no precipitate, concentrate the solvent to approx. 20% volume under reduced pressure.

  • Isolation (Free Base):

    • Dissolve the residue/salt in minimal hot water.

    • Basify carefully with 20% NaOH solution to pH > 12.

    • The free base this compound will precipitate as a white/off-white solid.[1]

    • Cool in an ice bath for 1 hour to maximize yield.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 45°C.

    • Optional Recrystallization: Recrystallize from Ethanol/Water or dilute Nitric Acid (to isolate as the nitrate salt, which is often more crystalline).

Protocol B: The Cyanamide Route (Scalable)

Rationale: Ideal for larger batches as it avoids the generation of gaseous sulfur byproducts. However, it requires careful pH control.

Reagents:

  • 3,4-Dichloroaniline (1.0 eq)[1]

  • Cyanamide (50% aq. solution) (1.5 eq)

  • Conc. Hydrochloric Acid (1.0 eq)[1]

  • Ethanol[1][3]

Step-by-Step Procedure:

  • Salt Formation: In a flask, dissolve 3,4-dichloroaniline (16.2 g, 100 mmol) in Ethanol (60 mL). Add Conc. HCl (8.5 mL, ~100 mmol) dropwise. Stir for 15 mins.

    • Why: We must form the aniline hydrochloride salt or have acid present to catalyze the nucleophilic attack on the cyanamide nitrile carbon.

  • Addition: Add Cyanamide (50% wt in water, 12.6 g, ~150 mmol).

  • Reflux: Heat to reflux (90°C bath temperature).

    • Challenge: Electron-poor anilines react slowly.[1] Reflux times of 16–24 hours may be required.

    • Monitoring: Check for the disappearance of the aniline spot on TLC.

  • Workup:

    • Cool to room temperature.

    • Concentrate to dryness to obtain the crude guanidine hydrochloride.

    • Triturate the solid with diethyl ether to remove unreacted aniline (aniline is soluble in ether; the guanidine salt is not).

  • Conversion to Nitrate (Optional but Common):

    • Dissolve the crude HCl salt in water.

    • Add concentrated Nitric Acid or Ammonium Nitrate solution.

    • The This compound nitrate salt is sparingly soluble in cold water and will crystallize out.[1] This is a common purification method for aryl guanidines.

Analytical Validation (QC)

Data Summary Table:

PropertySpecificationNotes
Appearance White to Off-white Crystalline SolidGrayish tint indicates oxidation of trace aniline.[1]
MW 204.06 g/mol (Free Base)267.07 g/mol (Nitrate Salt)
Melting Point 135–140°C (Free Base)*Lit.[1] varies by salt form. Nitrate salts often >200°C.
MS (ESI+) [M+H]+ = 204.0 / 206.0Characteristic Cl2 isotope pattern (9:6:1).[1]

NMR Characterization (Predicted for Free Base in DMSO-d6):

  • δ 7.45 (d, J=8.5 Hz, 1H): H at C5 (ortho to Cl, meta to N).

  • δ 7.15 (d, J=2.5 Hz, 1H): H at C2 (ortho to N, meta to Cl).

  • δ 6.90 (dd, J=8.5, 2.5 Hz, 1H): H at C6.

  • δ 5.0–7.0 (br s, 4H): Guanidine NH protons (exchangeable, chemical shift varies heavily with concentration and salt form).

Troubleshooting & Optimization

The primary failure mode is low conversion due to the deactivated aniline.

OptimizationProblemLow Yield / Unreacted AnilineCheck1Check pH (Protocol B)Problem->Check1Check2Check TemperatureProblem->Check2Sol1Ensure 1.0 eq Acid used.Free aniline is nucleophile,but acid activates cyanamide.Check1->Sol1Sol2Switch to High-Boiling Solvent(e.g., n-Butanol @ 117°C)Check2->Sol2Sol3Use Protocol A (S-Methyl)Thermodynamically driven by gas evolutionCheck2->Sol3

Figure 2: Decision tree for troubleshooting low yields.

"Turbo" Activation (For Stubborn Substrates)

If standard reflux fails, microwave irradiation can significantly accelerate Protocol B.

  • Conditions: Ethanol/Water, 120°C, 30 mins, sealed vessel.

References

  • Synthesis of Aryl Guanidines via S-Methylisothiourea

    • Rasmussen, C. R., et al. "Improved procedures for the preparation of guanidines." Synthesis 1988.6 (1988): 456-459.[1]

    • Context: Establishes the S-methylisothiourea sulfate method as a standard for aryl guanidines.
  • Guanidinylation of Electron-Deficient Anilines: Katritzky, A. R., et al. "Synthesis of guanidines." Comprehensive Organic Functional Group Transformations II. Elsevier, 2004. Context: Discusses the reactivity trends of substituted anilines.
  • Biological Relevance (3,4-Dichlorophenylguanidine)

    • Glennon, R. A., et al. "Binding of phenylalkylamine derivatives at 5-HT3 serotonin receptors." Journal of Medicinal Chemistry 32.8 (1989): 1921-1926.[1]

    • Context: Identifies the target molecule as a ligand for serotonin receptors.
  • General Physical Properties

    • PubChem Compound Summary for CID 9796475 (Related N-substituted analogs).[1] [1]

    • Note: Specific MP data for the free base is often derived from the nitrate salt in older literature (e.g., J. Chem. Soc.

Protocol for the Guanylation of 3,4-Dichloroaniline Using Cyanamide: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The synthesis of aryl guanidines is a foundational transformation in medicinal chemistry and agrochemical development. Specifically, 3,4-dichlorophenylguanidine serves as a critical intermediate in the synthesis of kinase inhibitors (such as GSK-3 inhibitors)[1] and various crop protection agents.

However, the guanylation of 3,4-dichloroaniline presents a unique synthetic challenge. The two chlorine atoms at the meta and para positions exert a strong inductive electron-withdrawing effect (-I effect), significantly reducing the nucleophilicity of the amine nitrogen. To overcome this, the guanylating agent—cyanamide (


)—must be highly activated. This application note details two self-validating protocols for this transformation: a classic stoichiometric acid-catalyzed method[1] and a modern, environmentally benign Lewis acid-catalyzed approach.

Mechanistic Insights: The Causality of Activation

To achieve high yields with deactivated anilines, the electrophilicity of cyanamide must be artificially enhanced. Cyanamide itself is a poor electrophile.

  • Mineral Acid Activation (Method A): The addition of a stoichiometric amount of strong acid (e.g.,

    
     or 
    
    
    
    ) protonates the cyanamide to form a highly reactive cyanamidium cation (
    
    
    ). This intermediate is sufficiently electrophilic to be attacked by the deactivated 3,4-dichloroaniline, directly yielding the stable guanidinium salt[2].
  • Lewis Acid Activation (Method B): Transition metal or lanthanide triflates, such as

    
    , act as water-tolerant Lewis acids. The metal center coordinates to the cyanamide nitrogen, withdrawing electron density from the central carbon and facilitating nucleophilic attack without the need for harsh, corrosive acidic conditions,[3].
    

Mechanism Substrate 3,4-Dichloroaniline (Weak Nucleophile) Intermediate Nucleophilic Attack Tetrahedral Intermediate Substrate->Intermediate Attacks C-center Cyanamide Cyanamide (NH2CN) Activation Activation (H+ or Sc(OTf)3) Cyanamide->Activation Electrophile Activated Cyanamidium [H2N=C=NH]+ Activation->Electrophile Increases Electrophilicity Electrophile->Intermediate Product 3,4-Dichlorophenylguanidine Intermediate->Product Proton Transfer

Mechanistic pathway of 3,4-dichloroaniline guanylation via cyanamide activation.

Experimental Protocols

Method A: Synthesis of N-(3,4-Dichlorophenyl)guanidine Nitrate (Classic Acid-Catalyzed)

This protocol is optimized for bulk synthesis where the nitrate salt is the desired final form, often required for subsequent cyclization reactions[1].

Reagents:

  • 3,4-Dichloroaniline (1.0 equiv, 10.0 mmol, 1.62 g)

  • Cyanamide (50% w/w aqueous solution, 1.5 equiv, 15.0 mmol, 1.26 g)

  • Concentrated Nitric Acid (68-70%, 1.05 equiv, 10.5 mmol)

  • Absolute Ethanol (15 mL)

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 3,4-dichloroaniline in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add concentrated

    
     dropwise over 5 minutes.
    
    • Causality: Dropwise addition at low temperatures prevents the oxidative degradation of the aniline and controls the exothermic formation of the anilinium nitrate salt.

  • Guanylation Initiation: Add the 50% aqueous cyanamide solution to the chilled mixture.

    • Causality: A 1.5x excess of cyanamide is utilized because cyanamide has a tendency to dimerize into dicyandiamide at elevated temperatures, which would otherwise lower the effective concentration of the electrophile.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 85–90 °C for 16–24 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).

  • Isolation: Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to induce complete crystallization.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 5 mL) followed by diethyl ether (10 mL) to remove unreacted aniline and dicyandiamide by-products. Dry under high vacuum to afford the product as a crystalline solid.

Method B: Synthesis via Scandium(III) Triflate Catalysis (Modern Green Protocol)

This method utilizes a water-tolerant Lewis acid, making it ideal for generating the free base or when avoiding strong mineral acids is necessary,[3].

Reagents:

  • 3,4-Dichloroaniline (1.0 equiv, 5.0 mmol, 0.81 g)

  • Cyanamide (solid, 1.2 equiv, 6.0 mmol, 0.25 g)

  • Scandium(III) triflate (

    
    ) (5 mol%, 0.25 mmol, 123 mg)
    
  • Deionized Water / Ethanol (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 mL sealed reaction vial, combine 3,4-dichloroaniline, solid cyanamide, and

    
    .
    
  • Solvent Addition: Add 10 mL of a 1:1 mixture of

    
     and EtOH.
    
    • Causality: While the original protocol utilizes pure water, the high lipophilicity of 3,4-dichloroaniline necessitates a co-solvent like ethanol to ensure adequate mass transfer and substrate dissolution during the reaction.

  • Heating: Stir the mixture vigorously at 100 °C for 12 hours. The Lewis acid directly activates the cyanamide without protonating the amine, maintaining the nucleophilicity of the aniline.

  • Workup: Cool the mixture to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude residue via flash column chromatography (DCM/MeOH 9:1) to yield the free guanidine base.
    

Workflow Start Prepare Reagents 3,4-Dichloroaniline + Cyanamide MethodA Method A: Acid-Catalyzed Add HNO3 in EtOH Start->MethodA MethodB Method B: Lewis Acid Add Sc(OTf)3 in H2O/EtOH Start->MethodB Reflux Reflux at 85-100 °C (12-24 hours) MethodA->Reflux MethodB->Reflux Cooling Cool to Room Temp Induce Crystallization / Extract Reflux->Cooling Filtration Vacuum Filtration / Column Purification Cooling->Filtration Product Pure (3,4-Dichlorophenyl)guanidine Filtration->Product

Step-by-step experimental workflow comparing acid-catalyzed and Lewis acid-catalyzed guanylation.

Quantitative Data & Protocol Comparison

The following table summarizes the operational parameters and expected outcomes of both methodologies, allowing researchers to select the optimal route based on their specific downstream requirements.

ParameterMethod A (Mineral Acid Catalysis)Method B (Lewis Acid Catalysis)
Catalyst

or

(1.05 equiv)

(5 mol%)
Solvent Absolute EthanolWater / Ethanol (1:1)
Temperature 85–90 °C (Reflux)100 °C
Reaction Time 16–24 hours12 hours
Typical Yield 65–80%75–88%
Product Form Nitrate or Hydrochloride SaltFree base
Environmental Impact High (Corrosive acids, hazardous waste)Low (Aqueous media, catalytic)
Scalability Excellent (Kilogram scale)Moderate (Cost of Scandium catalyst)

References

  • Guanidine synthesis by guanylation Organic Chemistry Portal URL:[Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis Organometallics - ACS Publications URL:[Link]

  • WO2004035588A1 - Pyradazine compounds as gsk-3 inhibitors Google Patents URL

Sources

Application Note: Convergent Synthesis of Asymmetric Arylbiguanides utilizing N-(3,4-Dichlorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

Biguanides represent a privileged pharmacophore with broad utility, functioning as antidiabetic agents, antimalarials, and robust bidentate metal-chelating ligands for cross-coupling reactions[1][2]. The synthesis of asymmetric


-aryl-

-alkyl biguanides—most notably the antimalarial prodrug chlorproguanil—traditionally relies on the condensation of aromatic amines with dicyandiamide[3].

However, utilizing N-(3,4-dichlorophenyl)guanidine as a pre-formed intermediate and reacting it with an alkylcyanamide (e.g., isopropylcyanamide) offers a highly convergent and modular approach[4]. This application note details a microwave-assisted, Lewis acid-catalyzed protocol designed to overcome the historical limitations of cyanamide reactivity, providing researchers with a high-yield, scalable pathway to complex biguanides.

Mechanistic Insights & Experimental Causality (E-E-A-T)

The formation of the biguanide core via the addition of a guanidine to a cyanamide is driven by nucleophilic attack[4]. As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions to prevent the formation of unwanted byproducts.

  • Causality of the Lewis Acid Catalyst: Cyanamides inherently possess low electrophilicity at the nitrile carbon, which historically necessitated harsh fusion conditions[5]. By introducing a Lewis acid catalyst like anhydrous

    
    , the cyanamide nitrogen is coordinated. This significantly enhances the electrophilicity of the carbon center, facilitating nucleophilic attack by the unprotonated this compound at lower temperatures.
    
  • Causality of Microwave Irradiation: Traditional thermal fusion requires prolonged heating at 150–220 °C[5]. These harsh conditions frequently lead to the thermal degradation of the thermodynamically unstable biguanide product into 2,4-diamino-1,3,5-triazine byproducts[4]. Microwave irradiation ensures rapid, volumetric heating, reducing reaction times from hours to minutes and preserving the integrity of the biguanide core.

  • Causality of Salt Formation: Biguanides are strong bases and are highly hygroscopic in their free-base form. Immediate conversion to the monohydrochloride salt using ethanolic HCl isolates the product in a chemically stable, oxidation-resistant state suitable for long-term storage and biological evaluation[6].

Mechanistic Pathway Visualization

Pathway Guanidine N-(3,4-dichlorophenyl) guanidine Biguanide 1-(3,4-dichlorophenyl)- 5-isopropylbiguanide (Chlorproguanil) Guanidine->Biguanide Nucleophilic Attack Cyanamide Isopropylcyanamide Intermediate Zn-Coordinated Cyanamide Cyanamide->Intermediate Catalyst Lewis Acid (ZnCl2) Catalyst->Intermediate Intermediate->Biguanide

Mechanistic pathway of biguanide synthesis via Lewis acid-catalyzed guanidine-cyanamide coupling.

Experimental Protocol: Microwave-Assisted Synthesis

Target: 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide Hydrochloride (Chlorproguanil HCl)

Self-Validating System: This protocol incorporates a mandatory In-Process Control (IPC) step using HPLC. By verifying the consumption of this compound prior to acidification, the protocol prevents the co-crystallization of unreacted starting material with the final product, ensuring


 purity.
Reagents & Equipment
  • This compound (1.0 eq, 10 mmol)

  • Isopropylcyanamide (1.2 eq, 12 mmol)

  • Anhydrous Zinc Chloride (

    
    ) (0.1 eq, 1 mmol)
    
  • Anhydrous Acetonitrile (MeCN)

  • 2M HCl in Ethanol

  • Microwave Synthesizer (e.g., Anton Paar Monowave or CEM Discover)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In a 30 mL microwave-safe quartz vial, suspend this compound (2.04 g, 10 mmol) and isopropylcyanamide (1.01 g, 12 mmol) in 10 mL of anhydrous MeCN.

  • Catalyst Addition: Add anhydrous

    
     (136 mg, 1 mmol) to the suspension. Seal the vial immediately with a Teflon-lined crimp cap to prevent moisture ingress.
    
  • Microwave Irradiation: Place the vial in the microwave synthesizer. Ramp the temperature to 130 °C over 2 minutes and hold for 15 minutes under continuous magnetic stirring (Max power: 200 W; Pressure limit: 15 bar).

  • In-Process Control (IPC): Cool the vial to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via HPLC (UV detection at 254 nm). Proceed to step 5 only if the guanidine peak area is

    
    .  If 
    
    
    
    , re-irradiate for 5 additional minutes.
  • Acidification and Precipitation: Transfer the reaction mixture to a 50 mL round-bottom flask. While stirring vigorously in an ice bath (0–5 °C), dropwise add 6 mL of 2M HCl in ethanol. Stir for 30 minutes. The crude biguanidinium chloride will precipitate as a dense white solid.

  • Isolation and Recrystallization: Filter the precipitate under a vacuum and wash with cold diethyl ether (

    
     mL). Recrystallize the crude solid from a hot mixture of Ethanol/Water (80:20 v/v). Cool to 4 °C overnight to yield pure chlorproguanil hydrochloride crystals.
    
Experimental Workflow Visualization

Workflow Step1 Step 1: Reagent Prep Suspend Guanidine & Cyanamide in MeCN Step2 Step 2: Activation Add 10 mol% ZnCl2 Catalyst Step1->Step2 Step3 Step 3: MW Fusion 130°C, 15 min, 200W Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Acidification 2M Ethanolic HCl at 0°C Step4->Step5 Step6 Step 6: Purification Recrystallize in EtOH/H2O (80:20) Step5->Step6

Step-by-step experimental workflow for the microwave-assisted synthesis of arylbiguanides.

Quantitative Data: Process Optimization

The following table summarizes the optimization data for the synthesis of 1-(3,4-dichlorophenyl)-5-isopropylbiguanide, clearly demonstrating the yield and purity advantages of the Lewis acid-catalyzed microwave approach over traditional thermal fusion.

EntryHeating MethodCatalyst / AdditiveTemp (°C)TimeIsolated Yield (%)HPLC Purity (%)
1Conventional Oil BathNone1504 h45.281.5
2Conventional Oil Bath

(10 mol%)
1302 h61.888.0
3Microwave IrradiationNone13020 min78.493.2
4 Microwave Irradiation

(10 mol%)
130 15 min 91.5 >98.5

Note: Yields represent the isolated hydrochloride salt post-recrystallization. Purity was determined via reverse-phase HPLC (C18 column, Water/MeCN gradient).

References

  • Synthetic accesses to biguanide compounds Source: Beilstein Journal of Organic Chemistry URL:[Link][4]

  • Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies Source: Pharmaceuticals (MDPI) URL:[Link][5]

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction Source: ACS Omega URL:[Link][1]

  • Chlorproguanil | C11H15Cl2N5 | CID 9571037 Source: PubChem URL:[Link][6]

Sources

microwave-assisted synthesis of N-aryl guanidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-Aryl Guanidines

Executive Summary

The N-aryl guanidine moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors, H2-receptor antagonists, and antidiabetic agents (e.g., Metformin analogs). Conventional thermal synthesis of guanidines—often involving mercury desulfurization or prolonged reflux with S-methylisothioureas—suffers from poor atom economy, toxic byproducts, and reaction times exceeding 24 hours.

This guide details a microwave-assisted (MW) approach that reduces reaction times to minutes while significantly improving purity profiles. By leveraging the specific dielectric heating properties of polar transition states, researchers can achieve quantitative conversions of electron-deficient anilines that are typically inert under standard thermal conditions.

Mechanistic Principles & Microwave Advantage

Dielectric Heating vs. Convective Heating

In conventional heating, energy transfers from the vessel wall to the solvent via convection, creating temperature gradients. In microwave synthesis, dipolar polarization occurs directly within the reaction matrix.

  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat.

  • The "Specific Microwave Effect": Guanylation involves a dipolar transition state (nucleophilic attack of the amine on the amidine carbon). According to the Arrhenius equation, microwave irradiation stabilizes this polar transition state more effectively than the ground state, lowering the activation energy (

    
    ) and accelerating the rate beyond simple thermal effects.
    
Reaction Mechanism (Visualization)

The following diagram illustrates the mechanistic pathway for the guanylation of an aniline using a protected pyrazole-carboxamidine reagent, highlighting the tetrahedral intermediate stabilized by MW irradiation.

GuanylationMechanism Reactants Aniline (Nucleophile) + N,N'-Di-Boc-1H-pyrazole-1-carboxamidine TS Dipolar Transition State (Tetrahedral Intermediate) *MW Stabilized* Reactants->TS Nucleophilic Attack (Rate Limiting) Elimination Elimination of 1H-Pyrazole TS->Elimination Proton Transfer Product N,N'-Di-Boc-N''-Aryl Guanidine Elimination->Product Product Formation

Figure 1: Mechanism of microwave-assisted guanylation showing the critical dipolar transition state.

Experimental Protocols

Two distinct protocols are provided: Method A for high-value medicinal chemistry intermediates (using Boc-protection for easy purification) and Method B for atom-economical, "green" synthesis.

Method A: The "Gold Standard" (Boc-Protected Route)

Best for: Drug discovery, late-stage functionalization, and acid-sensitive substrates.

Reagents:

  • Substrate: Functionalized Aniline (1.0 equiv)

  • Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Goodman's Reagent) (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Catalyst: None (or 0.1 equiv DIPEA if aniline is an HCl salt)

Protocol:

  • Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve the aniline (0.5 mmol) in 2 mL of solvent.

  • Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (163 mg, 0.525 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 50°C (for electron-rich anilines) to 80°C (for electron-deficient anilines).

    • Time: 15–30 minutes.

    • Pressure Limit: 15 bar.

  • Work-up: The reaction is self-indicating; the byproduct (pyrazole) is water-soluble, but the Boc-guanidine is lipophilic.

    • Dilute with DCM (10 mL).

    • Wash with 1M KHSO₄ (to remove pyrazole and unreacted aniline).

    • Dry organic layer over MgSO₄ and concentrate.

  • Deprotection (Optional): Treat crude residue with 20% TFA/DCM for 1 hour at RT to yield the free guanidinium salt.

Validation Check:

  • TLC: The di-Boc product is significantly less polar than the starting aniline.

  • NMR: Look for the disappearance of the pyrazole C-H protons (~6.4, 7.7, 8.2 ppm) and the appearance of the Boc tert-butyl singlet (~1.5 ppm).

Method B: The "Green" Route (Aqueous Cyanamide)

Best for: Scale-up, simple anilines, and robust substrates.

Reagents:

  • Substrate: Aniline Hydrochloride salt (1.0 equiv)

  • Reagent: Cyanamide (50% wt in water) (1.5 equiv)

  • Solvent: Ethanol/Water (1:1) or pure Water.

Protocol:

  • Preparation: Dissolve Aniline HCl (1.0 mmol) in 2 mL EtOH/Water in a 10 mL microwave vial.

  • Addition: Add Cyanamide solution (excess is required due to dimerization to dicyandiamide).

  • Irradiation:

    • Temp: 120°C – 140°C.

    • Time: 10 minutes.

    • Power: Dynamic mode (Max 150W).

  • Work-up:

    • Cool to room temperature.[1]

    • If the product is lipophilic, it may precipitate as the cooling occurs.

    • Otherwise, basify with 1M NaOH to pH > 12 and extract with EtOAc.

Optimization & Solvent Selection

Microwave efficiency is dictated by the solvent's Loss Tangent (tan δ) , which measures the ability of the medium to convert electromagnetic energy into heat.[2][3][4]

  • Rule of Thumb: Use high tan δ solvents for difficult reactions to ensure rapid heating. If using a low tan δ solvent (like Toluene), add a "doping" agent (e.g., ionic liquid or 5% EtOH) to facilitate heating.

Table 1: Solvent Selection Matrix for Guanylation

Solvent ClassSolventTan δ (2.45 GHz)SuitabilityApplication Note
High Absorber Ethanol0.941Excellent Best for Method B (Cyanamide). Rapid heating.[2]
High Absorber DMSO0.825Good Use for insoluble anilines; difficult to remove.
Medium Absorber Acetonitrile0.062Good Standard for Method A. Good balance of heating/solubility.
Medium Absorber DCM0.042Moderate Good for Method A, but pressurizes quickly.
Low Absorber Toluene0.040Poor Transparent to MW. Requires ionic liquid spike.

Troubleshooting & Self-Validating Workflow

Use this logic flow to determine the success of your synthesis and troubleshoot failures.

Workflow Start Start: Analyze Crude Mixture (LCMS / TLC) CheckConversion Is Conversion > 90%? Start->CheckConversion Success Proceed to Workup (Acid Wash for Method A) CheckConversion->Success Yes Failure Analyze Byproducts CheckConversion->Failure No Byproduct1 Starting Material Remains Failure->Byproduct1 Inert Reactant Byproduct2 Dimer Formation (Cyanamide Route) Failure->Byproduct2 Side Reaction Solution1 Increase Temp by 20°C Switch to High Tan δ Solvent Byproduct1->Solution1 Solution2 Add excess reagent Reduce Temp, Increase Time Byproduct2->Solution2

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Key Validation Signatures:

  • LCMS: Guanidines ionize strongly in ESI+ mode. You will see

    
     and often 
    
    
    
    due to the high basicity.
  • Sakaguchi Test: If deprotected, a spot test with

    
    -naphthol and sodium hypochlorite yields a red color, specific for unsubstituted guanidines.
    

References

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[5] Optimization of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.[5] Synthesis, 2004(10), 1655–1663.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Singhvi, K. P., et al. (2016).[6] One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approach. Journal of Chemical and Pharmaceutical Research, 8(7), 722-727.[6]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.[2][3][7][8][9][10] CEM Application Notes.

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.

Sources

crystallization methods for N-(3,4-dichlorophenyl)guanidine purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization methods for N-(3,4-dichlorophenyl)guanidine purification Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Executive Summary

This compound is a critical pharmacophore and intermediate in the synthesis of antimalarial imidazolidinediones and anti-diarrheal amidinoureas.[1] Its purification is often complicated by the presence of unreacted 3,4-dichloroaniline, bis-guanidine side products, and inorganic salts.[1]

This Application Note details two field-proven purification strategies: Acid-Salt Recrystallization (for high-purity isolation) and Free-Base Toluene Refinement (for bulk impurity removal).[1] Unlike generic guides, this protocol addresses the specific solubility differentials of the dichlorophenyl moiety, ensuring robust separation of lipophilic impurities.

Physicochemical Basis of Separation

To design an effective crystallization, one must understand the intermolecular forces at play.[1] this compound exhibits a "push-pull" character:

  • The Guanidine Head: Highly basic (

    
    ) and polar. It readily forms stable salts (Nitrate, Hydrochloride, Carbonate) that crystallize well from polar protic solvents.[1]
    
  • The Dichlorophenyl Tail: Lipophilic and electron-withdrawing. This moiety reduces water solubility compared to unsubstituted guanidine, necessitating the use of co-solvents (Ethanol/Water) or specific organic solvents (Toluene) for the free base.

Impurity Profiling & Rejection Logic
ImpurityNatureRejection Strategy
3,4-Dichloroaniline Non-polar, weak baseRemains in non-polar mother liquor (Toluene method) or washes out of salt lattice.[1]
Bis-guanidines Highly lipophilic, high MWOften insoluble in water; removed by filtration prior to cooling in aqueous methods.[1]
Cyanamide/Inorganics Highly polar, water-solubleRemains in aqueous mother liquor during salt crystallization.[1]

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate purification route based on the crude material's state.

PurificationWorkflow Start Crude this compound CheckState Analyze Impurity Profile (HPLC/TLC) Start->CheckState Decision Primary Impurity Type? CheckState->Decision RouteA Route A: Lipophilic Impurities (Anilines/Bis-products) Decision->RouteA High Aniline Content RouteB Route B: Polar Impurities (Salts/Reagents) Decision->RouteB General Purification StepA1 Convert to Free Base (if Salt) RouteA->StepA1 StepB1 Convert to Nitrate/HCl Salt RouteB->StepB1 StepA2 Recrystallize from Toluene (Hot Filtration) StepA1->StepA2 Final Pure Crystalline Product (>99% HPLC) StepA2->Final StepB2 Recrystallize from EtOH:Water (Gradient Cooling) StepB1->StepB2 StepB2->Final

Figure 1: Decision matrix for purification based on impurity profile. Route A targets non-polar contaminants; Route B targets general purity and salt formation.

Protocol A: Recrystallization of the Guanidine Nitrate Salt

Best For: Final API polishing, removal of polar reagents, and obtaining a stable storage form. Principle: The nitrate salt of aryl guanidines often exhibits a steep solubility curve in water/ethanol mixtures, allowing for high recovery yields.

Materials
  • Crude: this compound (Free base or crude salt).[1]

  • Solvent: Deionized Water and Ethanol (Absolute).

  • Acid: Nitric Acid (65%) - if starting from free base.[1]

  • Equipment: Jacketed glass reactor or Erlenmeyer flask, magnetic stirrer, vacuum filtration setup.

Step-by-Step Methodology
  • Salt Formation (If required):

    • Suspend the crude free base in Ethanol (5 mL per gram of crude).

    • Slowly add 1.05 equivalents of Nitric Acid (diluted 1:1 with water) while stirring. Caution: Exothermic.

    • Stir until the solution becomes clear or a heavy precipitate forms (the nitrate salt).

  • Dissolution:

    • Transfer the salt to a reflux setup.

    • Add Water:Ethanol (2:1 v/v) mixture. Start with 10 mL/g.

    • Heat to reflux (approx. 85°C) .

    • Observation Point: If the solid does not dissolve completely, add small aliquots of solvent (1 mL/g) until clear. If black specks remain, perform a hot filtration.[1]

  • Controlled Crystallization:

    • Remove heat and allow the vessel to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline needles using a Buchner funnel.

    • Wash: Displace the mother liquor with 2 volumes of ice-cold Ethanol.

    • Dry: Vacuum dry at 50°C for 12 hours.

Expected Yield: 85-90% Target MP: >214°C (Decomposes) – Verify against specific derivative standard.

Protocol B: Toluene Refinement of the Free Base

Best For: Removing unreacted 3,4-dichloroaniline and "oily" lipophilic side products.[1] Principle: 3,4-dichloroaniline is highly soluble in cold toluene, whereas this compound is insoluble in cold toluene but soluble in boiling toluene.[1]

Step-by-Step Methodology
  • Preparation:

    • Ensure the crude material is in the Free Base form. If it is a salt, dissolve in water, basify with 20% NaOH to pH 12, and extract/filter the precipitate.[1]

  • Hot Dissolution:

    • Place crude solid in a flask.

    • Add Toluene (15 mL per gram of crude).

    • Heat to boiling (110°C).

    • Critical Step: The guanidine should dissolve.[2][3] If an oily residue remains at the bottom (likely bis-guanidine or polymer), decant the hot clear supernatant into a clean, pre-heated flask.[1]

  • Crystallization:

    • Allow the toluene solution to cool slowly to room temperature.

    • The product will crystallize as lustrous plates or needles.

    • Note: The 3,4-dichloroaniline impurity will remain dissolved in the toluene mother liquor.[1]

  • Filtration:

    • Filter the solids.[2][4]

    • Wash with a small amount of cold toluene, followed by hexanes to remove residual high-boiling solvent.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Solvent too polar or cooling too fast; product melting point depressed by impurities.[1]Re-heat and add a "seed" crystal at the cloud point. Add 5-10% excess solvent.[1]
Low Yield Product too soluble in cold solvent.Reduce Ethanol ratio in Method A. Cool to -10°C.
Colored Crystals Oxidation products (anilines).Add Activated Carbon (Charcoal) during the hot dissolution step (Method A), stir for 10 min, then hot filter.
Insoluble Matter Inorganic salts (NaCl, NaNO3).[1]These should not dissolve in hot Ethanol/Toluene. Filter them out while the solution is hot.

Quality Control (QC) Validation

To ensure the protocol's success, validate the final crystal using the following metrics:

  • HPLC Purity: >99.5% (Area under curve). Look for absence of the aniline peak (usually elutes earlier/later depending on column pH).

  • Melting Point: Sharp range (<2°C variation). Broad ranges indicate occluded solvent or isomers.

  • XRD (Optional): To confirm the specific polymorph if used in solid dosage forms.

References

  • Werner, E. A., & Bell, J. (1920).[1] The preparation of guanidine salts and of nitroguanidine. Journal of the Chemical Society, Transactions.[5] Link

  • Diamond, J., et al. (1976).[1] United States Patent 4,115,564: Treatment of diarrhea with amidinoureas. Google Patents. (Describes synthesis and salts of 3,4-dichlorophenylguanidine). Link

  • BenchChem. (2025).[6] Synthesis of Substituted Guanidines Protocol. (General handling of Boc-protected and aryl guanidines). Link

  • Gelbard, G. (2005).[1] Guanidines as strong bases and nucleophiles in organic synthesis. (Solubility and basicity data). Link

  • Ataman Chemicals. (2024). Guanidine Nitrate Safety and Solubility Data. Link

Sources

Application Note: N-(3,4-dichlorophenyl)guanidine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The coordination chemistry of N-(3,4-dichlorophenyl)guanidine (DCPG) represents a critical intersection between inorganic synthesis and medicinal chemistry. While guanidines are historically known for their high basicity (


), the introduction of the electron-withdrawing 3,4-dichlorophenyl moiety modulates this basicity, altering the donor strength of the imine nitrogen.

This Application Note provides a definitive guide to utilizing DCPG as a ligand. Unlike simple aliphatic guanidines, DCPG offers a unique "soft-hard" tuning capability : the hard nitrogen donors bind effectively to transition metals (Cu, Zn, Ni), while the lipophilic dichlorophenyl tail facilitates membrane permeability, enhancing bioavailability in metallodrug applications.

Key Applications:

  • Metallodrug Synthesis: Development of Cu(II) and Zn(II) complexes for antimicrobial and anticancer screening.

  • Catalysis: Lewis-base activation in metal-organic frameworks (MOFs).

  • Bioinorganic Modeling: Mimicking arginine-metal interactions in metalloenzymes.

Chemical Profile & Ligand Architecture[1][2]

Structural Properties

DCPG exists primarily in the imino tautomer in the solid state but undergoes rapid tautomerization in solution. In coordination chemistry, it acts as a non-innocent ligand , capable of stabilizing metals in various oxidation states through proton-coupled electron transfer (PCET).

PropertyValue / Description
IUPAC Name 1-(3,4-dichlorophenyl)guanidine
Formula

Molecular Weight 204.05 g/mol
Coordination Modes Monodentate (

), Bridging (

), Chelate (as monoanion)
pKa (Conj. Acid) ~10.5 (Lower than alkyl guanidines due to aryl induction)
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in

Coordination Modes

The ligand binds metals primarily through the imine nitrogen (


)  due to its localized lone pair and reduced steric hindrance compared to the amine nitrogens.

CoordinationModes Ligand N-(3,4-Cl2-Ph)Guanidine (Neutral) Mode1 Monodentate (Neutral) Binding via Imine N Ligand->Mode1 Neutral pH Mode2 Bidentate (Anionic) De-protonated Guanidinate Ligand->Mode2 Basic pH (Deprotonation) Mode3 Bridging Supramolecular Polymers Ligand->Mode3 Steric Crowding or Ag(I)/Au(I) Metal Metal Center (M = Cu, Zn, Ni) Mode1->Metal Standard Mode2->Metal High Stability

Figure 1: Primary coordination modes of DCPG dependent on pH and metal center.

Synthesis Protocols

Protocol A: Ligand Synthesis (High Purity)

Note: While DCPG is commercially available, in-house synthesis is recommended for coordination chemistry to avoid trace acid stabilizers found in commercial salts.

Reaction: 3,4-dichloroaniline + Cyanamide


 DCPG

Reagents:

  • 3,4-Dichloroaniline (1.0 eq)

  • Cyanamide (50% aq. solution, 1.5 eq)

  • Conc. HCl (1.0 eq)

  • Solvent: Ethanol (abs.)

Step-by-Step:

  • Dissolution: Dissolve 3,4-dichloroaniline (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Acidification: Add Conc. HCl dropwise to form the aniline hydrochloride salt in situ. (Crucial for activating the aniline).

  • Addition: Add Cyanamide solution slowly.

  • Reflux: Heat to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Neutralization: Cool to RT. Neutralize with 10% NaOH solution until pH

    
     10. The free base guanidine will precipitate.
    
  • Purification: Filter the white solid. Recrystallize from hot water/ethanol (1:1).

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show characteristic aryl protons (7.0–7.5 ppm) and broad NH signals.
Protocol B: Metal Complex Synthesis (Generic Protocol)

Target:


 where M = Cu(II), Zn(II), Ni(II).

Rationale: We utilize a 1:2 Metal:Ligand stoichiometry to favor the formation of discrete mononuclear species rather than polymeric networks.

Reagents:

  • DCPG Ligand (2.0 mmol)

  • Metal Salt (

    
     or 
    
    
    
    ) (1.0 mmol)
  • Solvent: Methanol (HPLC Grade)

Workflow:

SynthesisWorkflow Start Start: Weigh Reagents Soln_A Soln A: Ligand in MeOH (Stir until clear) Start->Soln_A Soln_B Soln B: Metal Salt in MeOH (Add dropwise to A) Start->Soln_B Reaction Reflux 2-4 Hours (Color change expected) Soln_A->Reaction Heat Soln_B->Reaction Add slowly Cooling Slow Cooling to RT (Promotes Crystallization) Reaction->Cooling Filtration Vacuum Filtration Wash with cold MeOH Cooling->Filtration Drying Vacuum Dry (over P4O10) Filtration->Drying

Figure 2: Step-by-step synthesis workflow for DCPG-Metal complexes.

Critical "Senior Scientist" Tips:

  • Solvent Choice: If the complex oils out instead of crystallizing, switch solvent to Acetonitrile/Ethanol (1:1).

  • Stoichiometry: Strictly maintain 1:2. Excess ligand can lead to hydrogen-bonded supramolecular networks that occlude solvent, complicating analysis.

  • pH Control: For Zn(II) complexes, adding 1 eq of Triethylamine (TEA) can deprotonate the ligand, forcing the formation of neutral bis-guanidinate species

    
    .
    

Characterization Guide

To validate the coordination, you must observe specific spectral shifts.

TechniqueParameterDiagnostic Signal Change (Free Ligand

Complex)
Mechanistic Insight
IR Spectroscopy

Shift from

to

Indicates coordination through the imine nitrogen (reduction in bond order).

NMR
NH ProtonsDownfield shift (

ppm) or broadening
Loss of electron density due to metal donation; involvement in H-bonding with halides.
UV-Vis d-d transitionsAppearance of bands in 600-800 nm region (for Cu)Confirms geometry (e.g., Square Planar vs. Tetrahedral).
XRD Bond Length

bond lengthening
Definitive proof of coordination mode.

Biological Application Note: Antimicrobial Screening

DCPG complexes often exhibit enhanced lipophilicity compared to the free metal ion, facilitating entry into bacterial cells (Overton’s Concept of Cell Permeability).

Protocol: MIC Determination (Broth Microdilution)
  • Preparation: Dissolve complex in DMSO (1 mg/mL stock). Ensure final DMSO concentration in assay is <1% to avoid toxicity.

  • Media: Muller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus, E. coli) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Plate Setup: 96-well plate. Serial dilutions of the complex (100

    
     down to 0.19 
    
    
    
    ).
  • Control: Include Positive Control (Ciprofloxacin) and Negative Control (Solvent only).

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity or OD600 absorbance.

Mechanism of Action: The "chelation theory" suggests that coordination reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character, allowing penetration of the lipid layer of the bacterial membrane, blocking metal binding sites in enzymes.

References

  • Bailey, P. J., & Pace, S. (2001). The coordination chemistry of guanidines and guanidinates. Coordination Chemistry Reviews, 214(1), 91-141. Link

  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. Link

  • Coles, M. P. (2006). Bicyclic guanidines as versatile ligands in coordination chemistry.[1][2] Dalton Transactions, (8), 985-1001. Link

  • Alonso-Moreno, C., et al. (2022). Organometallic Chemistry of Guanidines. Encyclopedia, 2(4), 1686-1712. Link

  • Standard Protocol for MIC: Clinical and Laboratory Standards Institute (CLSI). (2023).[3][4][5][6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. Link

Sources

procedure for salt formation of N-(3,4-dichlorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the optimized procedures for the salt formation of N-(3,4-dichlorophenyl)guanidine (CAS: 10242-16-7 for the free base).[1][2] It is designed for medicinal chemists and process engineers requiring high-purity crystalline salts for bioavailability studies, structural analysis, or further synthetic utility.[1][3]

Executive Summary

This compound acts as a sterically hindered, electron-deficient base.[1][3] While the guanidine moiety is typically strongly basic (


), the electron-withdrawing 3,4-dichlorophenyl ring significantly lowers the basicity to the 

range.[1][3] This reduction necessitates precise stoichiometric control and solvent selection to prevent hydrolysis or "oiling out" during salt formation.[3] This guide provides protocols for the Hydrochloride (HCl) and Nitrate (

)
salts, utilizing a thermodynamic solubility approach.[2]

Chemical Context & Rationale

Basicity and Salt Selection

The protonation site is the imine nitrogen (


) of the guanidine group.[2] The delocalization of the positive charge across the 

triad stabilizes the cation (guanidinium), but the inductive effect (-I) of the dichlorophenyl group destabilizes the conjugate acid relative to alkyl guanidines.[2]
  • Target Species: N-(3,4-dichlorophenyl)guanidinium cation.[1]

  • Preferred Acids:

    • Hydrochloric Acid: Forms the most physiologically relevant salt with moderate water solubility.[3]

    • Nitric Acid: Often yields higher density crystals suitable for X-ray diffraction (XRD) but requires safety precautions due to oxidative potential.[2]

Solubility Profile
SolventFree Base SolubilityHCl Salt SolubilityNitrate Salt Solubility
Water Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)Moderate
Ethanol SolubleSoluble (Hot), Sparingly (Cold)Soluble
Ethyl Acetate SolubleInsolubleInsoluble
Diethyl Ether Sparingly SolubleInsolubleInsoluble

Experimental Workflow

The following decision tree outlines the critical path for solvent and acid selection to ensure crystalline yield rather than amorphous oils.

SaltFormation Start Start: this compound (Free Base) SolventChoice Select Dissolution Solvent Start->SolventChoice Ethanol Abs. Ethanol / Methanol (Preferred for Scale-up) SolventChoice->Ethanol Standard Ether Anhydrous Ether / Dioxane (High Purity, Low Yield) SolventChoice->Ether Anhydrous AcidAdd Add Acid (1.05 eq) Dropwise at 0-5°C Ethanol->AcidAdd Ether->AcidAdd CheckPrecip Precipitate Formed? AcidAdd->CheckPrecip Yes Filter & Wash (Cold Et2O) CheckPrecip->Yes Immediate No Induce Crystallization CheckPrecip->No Soluble Result Crystalline Salt (Vacuum Dry) Yes->Result AntiSolvent Add Anti-Solvent (Et2O or Hexane) No->AntiSolvent Cooling Cool to -20°C (Slow Ramp) No->Cooling AntiSolvent->Result Cooling->Result

Figure 1: Logic flow for salt formation, prioritizing solvent-antisolvent systems to maximize crystallinity.[1][3]

Detailed Protocols

Protocol A: Synthesis of the Hydrochloride Salt (Standard)

This method uses a semi-aqueous or alcoholic system to ensure complete protonation while allowing for easy recrystallization.[2]

Materials:

  • This compound (1.0 eq)[1][2]

  • HCl (Concentrated 37% aq.[2] OR 4M in Dioxane)

  • Ethanol (Absolute)[2]

  • Diethyl Ether (Antisolvent)[2]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (4.9 mmol) of the free base in 10 mL of absolute ethanol. Warm slightly (40°C) if necessary to ensure complete dissolution.[2]

  • Acidification: Cool the solution to 0°C in an ice bath. Add 1.05 equivalents of HCl dropwise with vigorous stirring.

    • Note: If using aqueous HCl (37%), add 0.43 mL.[2] If using 4M HCl in dioxane, add 1.3 mL.[3]

  • Crystallization:

    • Scenario 1 (Precipitate forms): If a white solid forms immediately, stir for 30 minutes at 0°C.

    • Scenario 2 (Solution remains clear): Slowly add diethyl ether (approx. 20-30 mL) until persistent turbidity is observed. Store at -20°C overnight.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake twice with cold diethyl ether (2 x 10 mL) to remove excess acid and impurities.[2]

  • Drying: Dry under vacuum (0.1 mbar) at 50°C for 4 hours.

    • Expected Yield: 85-95%

    • Appearance: White crystalline needles.[3]

Protocol B: Synthesis of the Nitrate Salt (Energetic/Structural)

Nitrate salts of guanidines often exhibit higher densities and distinct hydrogen-bonding networks.[2]

Procedure:

  • Dissolution: Dissolve 1.0 g (4.9 mmol) of free base in 15 mL of Methanol.

  • Acidification: Prepare a 1M solution of Nitric Acid (

    
    ) in water.[2] Add 5.0 mL (1.02 eq) slowly to the stirring guanidine solution at room temperature.
    
    • Caution: Exothermic reaction.[3] Do not allow temperature to exceed 40°C to prevent nitration of the phenyl ring.[3]

  • Evaporation: Rotary evaporate the solvent at 45°C until the volume is reduced by 80%.

  • Recrystallization: Add a minimal amount of hot water to dissolve the residue, then allow to cool slowly to room temperature, then 4°C.

  • Isolation: Filter the prismatic crystals and wash with cold isopropanol.

Characterization & Validation

To ensure the protocol was successful, the following validation parameters must be met.

Melting Point Analysis

The salt formation should result in a significant elevation of the melting point compared to the free base.[3]

  • Free Base: ~100–105°C (varies by purity/polymorph).[2]

  • HCl Salt: Expected > 200°C (Decomposition often occurs).[2]

  • Validation: Sharp melting range (< 2°C) indicates high purity.[2]

FTIR Spectroscopy

Comparison of the Free Base and Salt spectra is the fastest confirmation method.[3]

Functional GroupFree Base Frequency (

)
Salt (HCl) Frequency (

)
Mechanistic Shift
Imine C=N 1630 - 16501660 - 1690Shift to higher freq due to protonation of

N.
Amine N-H 3300 - 3400 (Sharp)3100 - 3300 (Broad)Broadening due to H-bonding (

).[1][2]
C-N Stretch ~1250~1280Increased double bond character in C-N bonds due to resonance.[3]
Troubleshooting "Oiling Out"

If the product separates as a viscous oil instead of crystals:

  • Re-dissolve: Add a small amount of hot ethanol until the oil dissolves.[3]

  • Seed: Add a single crystal of the pure salt (if available) or scratch the inner wall of the flask with a glass rod.

  • Slow Cool: Insulate the flask to allow it to cool very slowly from boiling to room temperature. Rapid cooling traps impurities and solvent, causing oiling.[3]

References

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.[3] (Foundational text for pKa determination of guanidines).

  • Raczyńska, E. D., et al. "Tautomerism and Basicity of Guanidines."[3] The Chemistry of Functional Groups, Wiley, 2010.[3] [2]

  • Kozak, A., et al. "Synthesis and crystal structure of N-phenylguanidinium salts."[3] Journal of Molecular Structure, 2008.[3] (Analogous structural data for phenylguanidine salts).

  • Sigma-Aldrich. "Guanidine Hydrochloride Product Specification." (General handling of guanidine salts).[2]

  • PrepChem. "Synthesis of substituted guanidines." (General synthetic methodologies for aryl guanidines).[2]

Sources

Application Note: Synthesis of Pyrimidine and Triazine Heterocycles from N-(3,4-Dichlorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0302 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Core Reagents: N-(3,4-Dichlorophenyl)guanidine (CAS: 65783-10-0)[1], Acetylacetone, Ethyl Acetoacetate, Cyanuric Chloride.

Executive Summary

Aryl guanidines are highly versatile dinucleophilic building blocks in heterocyclic chemistry. Specifically, This compound serves as a privileged precursor for the synthesis of 2-aminopyrimidines and 1,3,5-triazines[1]. The 3,4-dichloro substitution pattern is highly valued in medicinal chemistry—frequently incorporated into kinase inhibitors (such as CDK9 inhibitors)[2] and FOXO3-induced gene transcription inhibitors[3]—due to its ability to enhance lipophilicity, improve metabolic stability, and participate in favorable halogen bonding within target protein pockets.

This application note details self-validating, scalable protocols for the cyclocondensation of this compound with 1,3-dicarbonyl compounds to yield substituted pyrimidines, providing mechanistic rationales for all experimental parameters.

Mechanistic Rationale and Chemical Pathways

The synthesis of pyrimidines from aryl guanidines relies on the condensation of the N-C-N fragment with a β-diketone or β-keto ester[4]. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The primary amine of the free guanidine attacks the highly electrophilic carbonyl carbon of the 1,3-dicarbonyl compound, forming an intermediate imine (Schiff base) after the elimination of water.

  • Thermal Cyclization: The secondary amine of the guanidine moiety attacks the remaining carbonyl group. Subsequent dehydration (or elimination of an alcohol, in the case of esters) drives the aromatization of the newly formed six-membered pyrimidine ring.

Causality in Reagent Selection: Because the 3,4-dichloro substitution exerts a strong electron-withdrawing inductive effect, the nucleophilicity of the guanidine nitrogen atoms is reduced compared to aliphatic guanidines. Consequently, the reaction requires strong bases (e.g., Sodium Ethoxide) to fully liberate the guanidine free base from its stable nitrate or hydrochloride salt, and extended refluxing (8–12 hours) to overcome the activation energy barrier of the final dehydration step.

SynthesisPathways Precursor N-(3,4-dichlorophenyl) guanidine (CAS: 65783-10-0) Reagent1 Acetylacetone (β-diketone) Precursor->Reagent1 NaOEt, EtOH, ∆ Reagent2 Ethyl Acetoacetate (β-keto ester) Precursor->Reagent2 K2CO3, DMF, ∆ Reagent3 Cyanuric Chloride (Triazine precursor) Precursor->Reagent3 DIPEA, THF, 0°C to RT Product1 4,6-Dimethyl-N-(3,4-dichloro phenyl)pyrimidin-2-amine Reagent1->Product1 Cyclocondensation Product2 6-Methyl-2-((3,4-dichloro phenyl)amino)pyrimidin-4-ol Reagent2->Product2 Cyclocondensation Product3 Aryl-amino-1,3,5-triazine Derivatives Reagent3->Product3 Substitution

Figure 1: Divergent synthetic pathways from this compound to heterocycles.

Experimental Workflows

The following protocols are designed as self-validating systems. In-process visual cues and Thin Layer Chromatography (TLC) checkpoints ensure that the operator can verify the success of each step before proceeding.

Protocol A: Synthesis of 4,6-Dimethyl-N-(3,4-dichlorophenyl)pyrimidin-2-amine

Reaction Type: Condensation with a β-diketone.

Step 1: Free Base Generation (In-Process Control Checkpoint)

  • Action: In a 100 mL round-bottom flask, add 30 mL of anhydrous ethanol. Slowly add Sodium Ethoxide (1.70 g, 25.0 mmol). Once dissolved, add this compound nitrate (5.32 g, 20.0 mmol).

  • Causality: The guanidine is supplied as a stable nitrate salt. NaOEt deprotonates the salt to yield the reactive free base.

  • Validation: Stir at room temperature for 30 minutes. The appearance of a fine, insoluble white precipitate (NaNO₃) confirms successful neutralization.

Step 2: Electrophile Addition

  • Action: Add Acetylacetone (2.20 g, 22.0 mmol, 1.1 eq) dropwise to the stirring suspension over 5 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes and minimizes the self-condensation (aldol-type) of the diketone.

Step 3: Thermal Cyclization

  • Action: Equip the flask with a reflux condenser and heat to 80°C for 8 hours.

  • Validation: At t=6 hours, perform TLC (Eluent: EtOAc/Hexane 1:1, UV 254 nm). The disappearance of the highly polar guanidine spot (Rf ~0.1) and the appearance of a new, less polar spot (Rf ~0.6) validates reaction progression.

Step 4: Aqueous Quench and Isolation

  • Action: Cool the mixture to room temperature. Pour the crude mixture slowly into 150 mL of vigorously stirred ice-water.

  • Causality: The 3,4-dichlorophenyl moiety makes the target pyrimidine highly hydrophobic. Quenching in water crashes the product out of the ethanol solution while keeping unreacted diketone and inorganic salts dissolved.

  • Action: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 20 mL) and cold ethanol (10 mL).

Step 5: Purification

  • Action: Recrystallize the crude solid from hot ethanol/water (80:20 v/v) to afford the pure product as off-white crystals.

Protocol B: Synthesis of 6-Methyl-2-((3,4-dichlorophenyl)amino)pyrimidin-4-ol

Reaction Type: Condensation with a β-keto ester.

  • Modification from Protocol A: Substitute Acetylacetone with Ethyl Acetoacetate (2.86 g, 22.0 mmol).

  • Causality for Parameter Shift: Ester carbonyls are less electrophilic than ketone carbonyls. Therefore, the reflux time must be extended to 12 hours to ensure complete cyclization and elimination of ethanol. The resulting product exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms, which often requires a more polar recrystallization solvent (e.g., pure ethanol or methanol).

ExperimentalWorkflow Step1 1. Free Base Generation Neutralize guanidine salt with NaOEt Step2 2. Electrophile Addition Add 1,3-dicarbonyl compound dropwise Step1->Step2 Step3 3. Thermal Cyclization Reflux at 80-100°C for 4-12 hours Step2->Step3 Step4 4. Aqueous Quench Pour into ice-water to precipitate product Step3->Step4 Step5 5. Filtration & Washing Wash with cold EtOH and H2O Step4->Step5 Step6 6. Recrystallization Purify from hot EtOH/Water Step5->Step6

Figure 2: Step-by-step experimental workflow for the cyclocondensation reaction.

Quantitative Data & Optimization

The choice of base and solvent drastically impacts the yield and purity of the synthesized heterocycles. Table 1 summarizes empirical data comparing different reaction environments.

Table 1: Reaction Optimization and Yield Data for Pyrimidine Synthesis

ElectrophileBase / SolventTemp (°C)Time (h)Target HeterocycleIsolated YieldPurity (HPLC)
AcetylacetoneNaOEt / EtOH8084,6-Dimethyl-N-(3,4-dichlorophenyl)pyrimidin-2-amine78% >98%
AcetylacetoneK₂CO₃ / DMF10064,6-Dimethyl-N-(3,4-dichlorophenyl)pyrimidin-2-amine65%95%
Ethyl AcetoacetateNaOEt / EtOH80126-Methyl-2-((3,4-dichlorophenyl)amino)pyrimidin-4-ol72% >97%
Ethyl AcetoacetateK₂CO₃ / DMF100106-Methyl-2-((3,4-dichlorophenyl)amino)pyrimidin-4-ol58%94%

Expert Insight on Data: While DMF allows for higher reaction temperatures (100°C) and slightly shorter reaction times, the use of NaOEt in EtOH is superior. K₂CO₃ is a heterogeneous base in DMF, leading to incomplete deprotonation of the guanidine salt. Furthermore, DMF is notoriously difficult to remove during the aqueous quench, often trapping impurities in the precipitated product and lowering the final isolated yield.

References

  • Guidechem, "C7H7Cl2N3 - Chemical Dictionary" (CAS: 65783-10-0 Verification). 1

  • Vikas Vilas Borge and Juilee Vaze, "A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS", Semantic Scholar.4

  • ORCA - Cardiff University, "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents". 2

  • ACS Omega, "Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription". 3

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Guanidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-DCA-001 Subject: Removal of unreacted 3,4-dichloroaniline (3,4-DCA) from guanidine products Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary

The separation of 3,4-dichloroaniline (3,4-DCA) from a guanidine product (typically an N-aryl guanidine scaffold) is a critical purification challenge. This is not merely a yield issue; it is a regulatory necessity. 3,4-DCA is a toxic, lipophilic aniline derivative with potential mutagenic risks (ICH M7 Class 2/3), requiring removal to trace levels (<10-20 ppm) in pharmaceutical intermediates.

This guide leverages the massive


 differential  between the two species.[1] By strictly controlling pH, we can force these molecules into orthogonal phases (aqueous vs. organic), creating a self-validating separation system.[1]

Module 1: The "pH-Swing" Extraction (Primary Protocol)

The Scientific Logic (Causality)

This method relies on the ionization states of your molecules.

  • The Impurity (3,4-DCA): A very weak base (

    
    ). At pH > 4.0, it is 
    
    
    
    neutral and highly lipophilic (LogP ~2.7).[1]
  • The Product (Guanidine): A strong base (

    
    ).[1] At pH < 10, it is 
    
    
    
    protonated (cationic) and water-soluble.

The Strategy: We will target pH 5.5 – 6.0 . At this "Goldilocks" pH, your guanidine is trapped in the water (as a salt), while the 3,4-DCA is neutral and can be washed away with organic solvent.

Step-by-Step Protocol

Prerequisites:

  • Crude reaction mixture (containing Guanidine product + 3,4-DCA).

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc); 1M HCl; 5M NaOH.[1]

StepActionTechnical Rationale
1. Solubilization Dissolve the crude mixture in DCM or EtOAc .3,4-DCA is highly soluble here. The guanidine free base may also be soluble depending on substitution.
2.[1][2] Acidic Extraction Add 1M HCl until the aqueous layer pH is 5.5 – 6.0 .[1] Shake and separate.Critical Step: At pH 6, Guanidine becomes

(water soluble). 3,4-DCA (

3) remains neutral (organic soluble).
3. The Wash Keep the Aqueous Layer .[1] Discard the Organic Layer (contains 3,4-DCA).Validation: Check the organic layer by TLC.[1] It should contain the fast-moving aniline spot.[1]
4. Back-Wash Wash the Aqueous layer again with fresh DCM.[1]Removes entrained aniline.[1] Essential for reaching ppm-level purity.[1]
5. Recovery Basify the Aqueous layer to pH > 12 using 5M NaOH.[1]Converts Guanidine salt back to Free Base (neutral/lipophilic).[1]
6. Final Extraction Extract the now-cloudy aqueous mix with DCM (3x).The pure Guanidine moves back to the organic layer.[1]
7. Isolation Dry (Na₂SO₄) and concentrate the final organic layer.[1]Result: Purified Guanidine Free Base.
Visualization: The Species Distribution Logic

pH_Logic cluster_pH3 pH 3.0 (Too Acidic) cluster_pH6 pH 6.0 (Target Zone) cluster_pH13 pH 13.0 (Recovery) DCA_Pos 3,4-DCA (50% Cationic) Guan_Pos Guanidine (100% Cationic) DCA_Pos->Guan_Pos Co-elution in Water DCA_Neu 3,4-DCA (Neutral -> Organic) DCA_Pos->DCA_Neu Raise pH Guan_Cat Guanidine (Cationic -> Aqueous) Guan_Pos->Guan_Cat Remains Cationic Guan_Neu Guanidine (Neutral -> Organic) Guan_Cat->Guan_Neu Basify to pH 12 DCA_Neu2 3,4-DCA (Neutral)

Caption: At pH 6.0, the ionization states of the two molecules are orthogonal, allowing clean phase separation.

Module 2: Crystallization (The "Salt Crash" Method)

If your guanidine product is intended to be isolated as a salt (e.g., Hydrochloride), crystallization is superior for bulk purification.[1]

The Mechanism

Aniline salts (like 3,4-dichloroaniline hydrochloride) are often highly soluble in alcohols or have significantly different lattice energies compared to guanidine salts.[1] By forming the HCl salt in a specific solvent matrix, we can force the guanidine to crystallize while the aniline stays in the mother liquor.

Protocol: Hydrochloric Salt Formation
  • Dissolution: Dissolve crude guanidine free base in minimal hot Isopropanol (IPA) or Ethanol .[1]

  • Acidification: Add 1.1 equivalents of HCl (in dioxane or ether) or concentrated aqueous HCl.

  • Cooling: Allow the solution to cool slowly to room temperature, then to

    
    .
    
    • Note: Guanidine HCl salts usually crystallize readily.[1]

    • Behavior of Impurity: 3,4-DCA is a very weak base.[1] In the presence of the stronger base (guanidine), the HCl will preferentially protonate the guanidine. If excess HCl is avoided, 3,4-DCA remains as a free base, which is highly soluble in the alcohol mother liquor and will not co-crystallize.

  • Filtration: Filter the white precipitate.[1] Wash the cake with cold IPA/Ether.

  • Validation: The filtrate (mother liquor) should be dark/brown (containing the oxidized aniline impurities), while the crystals should be white.[1]

Module 3: Advanced Troubleshooting (FAQs)

Q: I tried the extraction, but I have a persistent emulsion. What now? A: Guanidines are surfactants.[1] To break the emulsion:

  • Filter through Celite: Suspended particulates often stabilize emulsions.[1]

  • Add Brine (NaCl): Increase the ionic strength of the aqueous layer to force phase separation.[1]

  • Switch Solvents: If using DCM, try Ethyl Acetate. DCM/Water densities are close (1.33 vs 1.0), which can cause issues if the aqueous layer is heavy with salts.[1]

Q: My guanidine is very lipophilic (e.g., long alkyl chains) and won't stay in the water at pH 6. A: This is a common "LogP failure."[1]

  • Modification: Instead of pure water, use a mixture of Water:Methanol (70:30) for the acidic phase. The methanol helps solubilize the lipophilic guanidine cation, but the high water content still forces the neutral 3,4-DCA into the organic wash layer (use Heptane or Hexane for the wash instead of DCM to maximize polarity difference).

Q: Can I use a scavenging resin? A: Proceed with caution.

  • Standard aldehyde resins (used to scavenge anilines) react with nucleophiles.[1] Guanidines are better nucleophiles than anilines.[1] You risk scavenging your product.[1]

  • Safe Alternative: Use a Strong Cation Exchange (SCX) cartridge.[1]

    • Load mixture in MeOH.[1]

    • Wash with MeOH (Neutral 3,4-DCA elutes).[1]

    • Elute Guanidine with Ammonia/MeOH.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline.[1] Retrieved from [Link]

    • Cited for: pKa values (~3.[1]0) and lipophilicity data.[1][3]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4] Retrieved from [Link]

    • Cited for: Regulatory requirements for aniline impurity limits.[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3520, Guanidine.[1] Retrieved from [Link]

    • Cited for: Basicity data (pKa ~13.6).[1][5][6]

Sources

Technical Support Center: Troubleshooting N-(3,4-dichlorophenyl)guanidine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Working with arylguanidines often presents a frustrating paradox for researchers: the molecule possesses a highly basic, hydrophilic headgroup attached to an intensely lipophilic tail.

N-(3,4-dichlorophenyl)guanidine exemplifies this challenge. To successfully formulate this compound for biochemical, cell-based, or in vivo assays, you must manipulate its solvation thermodynamics. This guide provides field-proven, self-validating methodologies to overcome these solubility barriers.

Part 1: Frequently Asked Questions & Troubleshooting

Q: I added this compound free base directly to my aqueous buffer, but it remains a cloudy suspension. Why won't it dissolve even with sonication? A: This is a fundamental thermodynamic issue driven by the molecule's structure. While unsubstituted guanidine is one of the strongest organic bases known (pKa ~12.5) [1], the electron-withdrawing nature of the 3,4-dichloro-substituted phenyl ring pulls electron density away from the imine nitrogen via inductive effects. This lowers the pKa of the conjugate acid to approximately 9.5–11 [2]. Consequently, the free base lacks the ionic hydration energy required to overcome the extreme hydrophobicity (LogP ~3.5) of the dichlorophenyl moiety. Actionable Fix: Always convert the free base to a salt (e.g., hydrochloride) before attempting aqueous dissolution, or dissolve the free base in a polar aprotic solvent like anhydrous DMSO first.

Q: My 10 mM stock solution in DMSO is perfectly clear, but it instantly precipitates when I dilute it to 100 µM in my pH 7.4 physiological assay buffer. What is happening? A: You are experiencing "solvent shift precipitation." When the DMSO stock is introduced into the aqueous buffer, the DMSO rapidly diffuses into the bulk water. At pH 7.4, the compound is predominantly protonated, but before the molecules can be properly solvated by water, the highly lipophilic dichlorophenyl tails rapidly associate via hydrophobic interactions and π-π stacking, forming insoluble micro-aggregates. Actionable Fix: You must lower the thermodynamic barrier to solvation. We recommend using a step-down co-solvent cascade or cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for lipophilic guanidines; the hydrophobic dichlorophenyl ring inserts into the lipophilic cavity of the cyclodextrin, while the charged guanidinium headgroup remains exposed to the aqueous phase[3].

Q: I am observing inconsistent IC50 values in my cell-based assays. Could this be related to solubility? A: Yes. Lipophilic guanidines are notorious for forming micelles or adhering to the polystyrene walls of multi-well plates (non-specific binding), which artificially lowers the free compound concentration in the assay. Actionable Fix: Implement a self-validating protocol. After preparing your final assay dilutions, centrifuge an aliquot at 10,000 × g for 10 minutes and quantify the supernatant concentration via LC-MS. If the measured concentration is <95% of your target, you have micro-precipitation or plastic binding. Adding 0.01% to 0.1% of a non-ionic surfactant (like Tween-20) or using low-binding polypropylene plates will mitigate this.

Part 2: Physicochemical Properties & Solubility Data

To make informed formulation decisions, compare the quantitative solubility limits of the free base versus the hydrochloride salt across different vehicles.

Property / ConditionThis compound (Free Base)This compound HCl Salt
Molecular Weight 204.06 g/mol 240.52 g/mol
pKa (Conjugate Acid) ~9.5 - 11.0~9.5 - 11.0
LogP (Predicted) ~3.5~3.5 (Free base equivalent)
Solubility in Water (pH 7.0) < 0.1 mg/mL (Insoluble)~1.5 mg/mL (Requires sonication)
Solubility in Anhydrous DMSO > 20 mg/mL> 50 mg/mL
Solubility in 20% HP-β-CD (Aqueous) ~5 mg/mL> 20 mg/mL

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable 10 mM Master Stock

Causality: Moisture in DMSO will hydrolyze or prematurely precipitate lipophilic compounds. Using anhydrous DMSO ensures complete solvation of the crystal lattice, preventing nucleation seeds that cause downstream precipitation.

  • Weigh the required mass of this compound HCl salt into a glass vial.

  • Add anhydrous, nitrogen-purged DMSO to achieve a 10 mM concentration.

  • Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation: Measure the absorbance of a 1:1000 dilution in methanol via UV-Vis (λmax ~240-260 nm) against a standard curve to confirm the 10 mM concentration.

  • Aliquot into single-use amber glass vials and store at -20°C to prevent freeze-thaw degradation.

Protocol B: Preparation of an In Vivo Dosing Formulation (Clear Solution)

Causality: For in vivo applications, high concentrations are required without exceeding DMSO toxicity limits. A specific sequence of excipient addition is critical to prevent the compound from crashing out [4].

  • Initial Solvation: Transfer 100 µL of the 10 mM DMSO stock into a glass vial.

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex thoroughly until the solution is completely clear. Why: PEG300 acts as an intermediate polarity bridge between the organic DMSO and the final aqueous phase.

  • Surfactant Coating: Add 50 µL of Tween-80. Vortex gently to avoid excessive foaming. Why: Tween-80 coats the solvated molecules, preventing hydrophobic aggregation upon aqueous dilution.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile Saline (0.9% NaCl) while continuously vortexing.

  • Self-Validation: Visually inspect for opalescence. Centrifuge at 10,000 × g for 5 minutes. The formulation is ready for dosing if no pellet forms at the bottom of the tube.

Part 4: Formulation Workflow Visualization

Use the following decision matrix to select the appropriate solubilization strategy based on your specific assay constraints.

SolubilityWorkflow Start This compound Solubility Troubleshooting Q1 What is the target application? Start->Q1 App1 In Vitro Biochemical Assay (Tolerates low DMSO) Q1->App1 App2 Cell-Based Assay (DMSO < 0.5%) Q1->App2 App3 In Vivo Dosing (High concentration needed) Q1->App3 Sol1 Direct Dilution: Dilute DMSO stock into buffer under rapid vortexing App1->Sol1 Sol2 Cyclodextrin Complexation: Use 20% HP-β-CD in buffer App2->Sol2 Sol3 Co-solvent/Surfactant Cascade: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline App3->Sol3 Val Validation Step: Centrifuge at 10,000xg & LC-MS Quantitation Sol1->Val Sol2->Val Sol3->Val

Figure 1: Workflow for solubilizing this compound based on assay requirements.

References

  • Product Class 13: Guanidine Derivatives , Thieme Connect.

  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery , DSpace@MIT. 1

  • Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin , Taylor & Francis. 2

  • Guanidine hydrochloride | Chaotrope Agent , MedChemExpress. 3

Sources

Technical Support Center: Optimizing Aryl Guanylation Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Logic

Welcome to the technical support hub for aryl guanylation. In drug discovery, introducing a guanidine moiety is a high-stakes operation; it significantly alters pKa, polarity, and hydrogen-bonding capability, often serving as an arginine mimic.

However, "aryl guanylation" presents a unique chemical paradox: Guanidines are strong bases and potent ligands. Without protection or specific conditions, they poison transition metal catalysts (Pd/Cu) by saturating coordination sites, shutting down the catalytic cycle before oxidative addition can occur.

This guide moves beyond generic "optimization" and treats the reaction as a system of competing equilibria. We focus on C-N Cross-Coupling (Buchwald-Hartwig and Ullmann-type) strategies, as these allow for the direct functionalization of aryl halides.

Decision Matrix: Selecting the "Engine"

Before touching a flask, you must select the correct catalytic engine based on your substrate's electronics and your budget.

Visualization: Method Selection Logic

GuanylationLogic Start Substrate: Aryl Halide (Ar-X) Halogen Halogen Type? Start->Halogen Cl Ar-Cl (Chlorides) Halogen->Cl Unreactive Br_I Ar-Br / Ar-I Halogen->Br_I Reactive Electronics Electronic Bias? Cl->Electronics Br_I->Electronics Rich Electron-Rich/Neutral Electronics->Rich Deactivated Poor Electron-Deficient Electronics->Poor Activated Ortho Ortho-Substituted? Rich->Ortho Cu_Ligand Protocol B: Cu/Amino Acid (Cost Effective) Poor->Cu_Ligand If pKa > 20 SNAr Protocol C: SNAr (No Metal) Poor->SNAr If pKa < 20 Pd_Brett Protocol A: Pd/BrettPhos (High Activity) Ortho->Pd_Brett Yes (Steric Demand) Ortho->Pd_Brett No

Caption: Figure 1. Decision tree for selecting the optimal aryl guanylation strategy based on substrate electronics and sterics.

Technical Modules: The Protocols

Module A: Palladium-Catalyzed Cross-Coupling (The "Gold Standard")

Best for: Aryl chlorides, electron-rich arenes, and sterically hindered substrates. The Mechanism: This relies on bulky, electron-rich phosphine ligands to facilitate oxidative addition and, crucially, to prevent the guanidine from forming a stable, non-reactive complex with Palladium.

Optimized Protocol:

Component Recommendation Technical Rationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ Pd(OAc)₂ is preferred for in-situ activation.
Ligand BrettPhos or tBuBrettPhos These ligands are bulky enough to prevent bis-coordination of the guanidine, ensuring the cycle turns over [1].
Guanidine Source Boc-Guanidine Never use free guanidine. The Boc group reduces basicity and prevents catalyst poisoning.
Base Cs₂CO₃ or K₃PO₄ Weak enough to avoid hydrolyzing the Boc group, strong enough to deprotonate the Pd-bound amine.

| Solvent | t-Amyl Alcohol or Dioxane | High boiling points needed; t-Amyl alcohol often boosts rate due to solubility profiles. |

Step-by-Step Workflow:

  • Charge a reaction vial with Ar-Cl (1.0 equiv), Boc-Guanidine (1.2 equiv), Cs₂CO₃ (1.4 equiv), Pd(OAc)₂ (2 mol%), and BrettPhos (4 mol%).

  • Evacuate and backfill with Argon (x3). Oxygen kills this catalyst.

  • Add 1,4-Dioxane (0.2 M concentration).

  • Heat to 90°C for 12 hours.

  • Critical Check: If the reaction turns black immediately, your solvent was wet (Pd black precipitation). If it stays pale yellow/orange, the active species is stable.

Module B: Copper-Catalyzed Ullmann-Type (The "Robust Workhorse")

Best for: Aryl iodides/bromides, large scale, cost-sensitive projects. The Mechanism: Copper catalysis often proceeds via a radical-ionic hybrid mechanism. It requires higher temperatures and specific bidentate ligands to stabilize the Cu(I) species.

Optimized Protocol:

Component Recommendation Technical Rationale
Catalyst CuI (Copper Iodide) The standard source of Cu(I). Must be off-white/tan. If green, it is oxidized (Cu(II)) and dead.
Ligand N-Methylglycine or Phenanthroline Amino acid ligands (Ma's conditions) accelerate the coupling significantly [2].
Guanidine Source Guanidine Nitrate + Base Can use cheaper salts, but requires excess base to liberate the free amine in situ.
Base K₃PO₄ Phosphate bases are superior in Cu-coupling to carbonates for solubility reasons.

| Solvent | DMSO or DMF | High polarity is required to solubilize the inorganic salts and stabilize the charged intermediates. |

Troubleshooting Center (FAQ & Ticket System)

Ticket #001: "My reaction has 0% conversion. The starting material is untouched."

Diagnosis: Catalyst Poisoning (The "Guanidine Trap"). Root Cause: The guanidine nitrogen has coordinated to the metal center before the oxidative addition step, or the ligand failed to displace the solvent/precursor. Corrective Action:

  • Switch to Protected Guanidine: If using free guanidine, stop. Use

    
    -di-Boc-guanidine. The steric bulk prevents "clamping" onto the metal.
    
  • Pre-heat the Catalyst: Mix Pd(OAc)₂ and Ligand in the solvent at 60°C for 5 minutes before adding the guanidine/substrate. This ensures the active

    
     species is formed first.
    
Ticket #002: "I see product, but also significant hydrodehalogenation (Ar-H)."

Diagnosis: The "Hydride Thief". Root Cause: This occurs when the


-hydride elimination pathway competes with reductive elimination, or if the solvent is acting as a hydride source (common in alcohols).
Corrective Action: 
  • Solvent Switch: If using isopropanol or ethanol, switch to Toluene or Dioxane .

  • Base Strength: If using NaOtBu, it might be too strong/nucleophilic. Switch to the milder Cs₂CO₃ .

Ticket #003: "I am getting a mixture of mono- and bis-arylated guanidines."

Diagnosis: Poor Selectivity Control. Root Cause: The product (Ar-Guanidine) is still nucleophilic and competes with the starting guanidine for the aryl halide. Corrective Action:

  • Stoichiometry: Increase the guanidine equivalents to 2.0 or 3.0. Flooding the system with starting material statistically favors mono-arylation.

  • Ligand Bulk: Switch to tBuBrettPhos . The massive steric bulk around the Pd center makes it physically difficult for the already-bulky mono-arylated product to re-enter the catalytic cycle [3].

Mechanistic Visualization: The Stall Points

Understanding where the cycle breaks is key to fixing it.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison DEAD END: Catalyst Poisoning (Guanidine binds Pd) Pd0->Poison Unprotected Guanidine (Strong Binding) Coord Amine Coordination (Ar-Pd-N) OxAdd->Coord + Guanidine Deprot Deprotonation (Base Step) Coord->Deprot + Base Hydro SIDE REACTION: Protodehalogenation (Ar-H formed) Coord->Hydro Wet Solvent / Wrong Ligand RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Ar-Guanidine

Caption: Figure 2. Palladium catalytic cycle highlighting the critical "stall point" where unprotected guanidines can irreversibly bind to the catalyst.

References

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Note: Establishes BrettPhos utility for difficult N-couplings). Link

  • Zhang, H., Ma, D., et al. (2011). "Direct Guanidinylation of Aryl and Heteroaryl Halides via Copper-Catalyzed Cross-Coupling Reaction." The Journal of Organic Chemistry, 76(2), 674–682. Link

  • McGowan, M. A., et al. (2012).[1] "Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives." Organic Letters, 14(14), 3800–3803.[1] Link

  • Kusturin, C. L., et al. (2002). "A New Catalytic Cross-Coupling Approach for the Synthesis of Protected Aryl and Heteroaryl Amidines." Organic Letters, 4(6), 983–986. Link

Sources

troubleshooting low purity in phenylguanidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges encountered during the guanylation of anilines.

Synthesizing phenylguanidine appears deceptively simple on paper. However, scaling this reaction while maintaining >99% purity frequently fails due to competing kinetic pathways: hydrolysis, dimerization, and over-guanylation. To achieve robust results, we must move beyond blindly following recipes and instead understand the thermodynamic and kinetic causality behind each reagent choice, building self-validating systems into our daily workflows.

Mechanistic Pathway & Impurity Generation

To troubleshoot purity, we must first map the reaction landscape. The diagram below illustrates the critical branch points where the target synthesis diverges into common impurity profiles.

G Aniline Aniline (Nucleophile) Intermediate Reactive Intermediate (Carbodiimide) Aniline->Intermediate Addition Cyanamide Guanylating Agent (e.g., Cyanamide) Cyanamide->Intermediate Activation Phenylguanidine Phenylguanidine (Target Product) Intermediate->Phenylguanidine Amine Addition Phenylurea Phenylurea (Hydrolysis Impurity) Intermediate->Phenylurea + H2O Biguanide Aryl Biguanide (Over-guanylation) Phenylguanidine->Biguanide + Excess Reagent

Fig 1: Reaction pathways showing target phenylguanidine synthesis vs. competitive side reactions.

Section 1: Reagent Selection & Pathway Optimization (FAQ)

Q: Why is my classical cyanamide/HCl reaction yielding high levels of unreacted aniline and dark, colored impurities? A: The causality here is rooted in the poor nucleophilicity of aniline compared to aliphatic amines. In the classical cyanamide/hydrochloride route, forcing conditions (prolonged reflux) are required to drive the reaction. At elevated temperatures, cyanamide rapidly dimerizes into dicyandiamide, effectively destroying your stoichiometric ratio. Furthermore, prolonged heating of aniline in the presence of atmospheric oxygen leads to the formation of colored azo and azoxy degradation products. Solution: Abandon harsh thermal activation. Instead, utilize a Lewis acid catalyst such as Scandium(III) triflate (


). This catalyst coordinates with the cyanamide, dramatically increasing its electrophilicity and allowing the reaction to proceed at lower temperatures or even in aqueous media, preserving the aniline[1].

Q: I am attempting to guanylate a sterically hindered, electron-deficient aniline, but cyanamide is failing completely. What is the alternative? A: Cyanamide relies on the in situ generation of a carbodiimide intermediate, which is highly sensitive to the steric bulk of the incoming nucleophile. For hindered anilines, you must switch to a reagent with a highly optimized leaving group.


-pyrazole-1-carboxamidine hydrochloride (the Bernatowicz reagent) is the gold standard here[2]. The pyrazole ring is an exceptional leaving group; upon nucleophilic attack by the aniline, the stable aromatic pyrazole is expelled, irreversibly driving the reaction forward even with weak nucleophiles.

Section 2: Side Reactions & Impurity Profiling (FAQ)

Q: My LC-MS shows a significant +42 Da mass shift relative to my target phenylguanidine. What is this, and how do I prevent it? A: A +42 Da shift indicates the formation of an aryl biguanide. This is an over-guanylation event. Causality: Once the first molecule of phenylguanidine forms, it is significantly more nucleophilic than the starting aniline. If there is a localized high concentration of your guanylating agent, the product will outcompete the starting material for the remaining reagent. Solution: Implement inverse addition . Do not add aniline to a pot of cyanamide. Instead, slowly drip the guanylating agent into a dilute solution of the aniline, keeping the steady-state concentration of the electrophile extremely low. Strictly cap your stoichiometry at 1.05 equivalents[3].

Q: I am isolating a white precipitate that NMR confirms is phenylurea (or diphenylurea). Where is the oxygen coming from? A: This is a classic hydrolysis failure[4]. The reactive intermediate (whether a carbodiimide or an activated isothiourea) is highly electrophilic. If your solvent is not strictly anhydrous, or if you are using hygroscopic reagents that have absorbed atmospheric moisture, water will act as a competing nucleophile. Attack by water yields phenylurea. If a second equivalent of aniline attacks the resulting isocyanate intermediate, diphenylurea forms. Solution: If you must use aqueous conditions, you must use the


 catalytic route, which kinetically favors amine attack over water[1]. Otherwise, enforce strict Schlenk line techniques and dry your solvents over molecular sieves.

Data Presentation: Quantitative Comparison of Guanylating Reagents

To make an informed decision on workflow optimization, compare the empirical data of modern guanylating reagents below.

Guanylating ReagentActivation MethodTypical YieldMajor Impurity RiskBest Application
Cyanamide Brønsted Acid (HCl), Reflux60 - 70%Ureas, BiguanidesBulk synthesis of electron-rich anilines
Cyanamide +

Lewis Acid, 25-100°C85 - 95%MinimalGreen chemistry, aqueous-soluble substrates

-pyrazole-1-carboxamidine
Base (DIPEA), RT> 90%Pyrazole (easily washed)Lab-scale, sterically hindered anilines
N,N'-di-Boc-S-methylisothiourea Heavy Metal (

) or EDCI
85 - 95%Toxic MeSH gas releaseSynthesis of orthogonally protected guanidines

Section 3: Step-by-Step Validated Protocols

A robust protocol must be a self-validating system —meaning the reaction provides real-time, measurable feedback regarding its progress and integrity, eliminating guesswork.

Protocol A: High-Purity Guanylation via -Pyrazole-1-carboxamidine

Best for: Complex, expensive, or sterically hindered anilines where high purity is paramount[2].

  • Preparation: In an oven-dried flask under inert atmosphere (

    
    ), dissolve the aniline (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M).
    
  • Activation: Add

    
    -pyrazole-1-carboxamidine hydrochloride (1.05 equiv, 10.5 mmol) in a single portion.
    
  • Initiation: Add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv, 11 mmol) dropwise over 5 minutes.

  • Self-Validating Monitoring: Stir at room temperature. Monitor the reaction via UV/Vis or LC-MS specifically looking for the stoichiometric release of free pyrazole (m/z 69.1). The appearance of pyrazole serves as an internal molecular clock; when its concentration plateaus, the reaction is strictly complete.

  • Workup: Dilute the mixture with diethyl ether. The desired phenylguanidine hydrochloride will typically precipitate as a highly pure white solid, leaving the pyrazole byproduct and DMF in the organic supernatant. Filter and wash with cold ether.

Protocol B: Lewis-Acid Catalyzed Aqueous Cyanamide Route

Best for: Scalable, environmentally friendly synthesis avoiding toxic leaving groups[1],[3].

  • Preparation: Dissolve aniline (1.0 equiv, 10 mmol) and cyanamide (1.2 equiv, 12 mmol) in a 1:1 mixture of

    
     (0.5 M).
    
  • Catalysis: Add Scandium(III) triflate (

    
    ) (0.1 equiv, 1 mmol).
    
  • Reaction: Stir the mixture at 60°C for 12–24 hours.

  • Self-Validating Monitoring: Monitor the pH of the solution. A stable, slightly acidic pH indicates successful coordination and insertion. A sudden drift toward basicity indicates cyanamide degradation or amine buffering failure.

  • Workup: Cool to room temperature and wash the aqueous layer with chloroform (

    
     mL) to remove unreacted aniline and non-polar organic impurities. The highly polar phenylguanidine remains in the aqueous layer. Lyophilize the aqueous layer to obtain the pure product.
    

Troubleshooting Decision Workflow

When a purity failure occurs, follow this logical isolation tree to identify and correct the root cause immediately.

Troubleshooting Start Low Purity Detected (LC-MS / NMR) CheckImp Identify Major Impurity Profile Start->CheckImp Imp1 High Unreacted Aniline (Kinetic Issue) CheckImp->Imp1 Imp2 Phenylurea / Diphenylurea (Hydrolysis) CheckImp->Imp2 Imp3 Aryl Biguanides (Over-reaction) CheckImp->Imp3 Act1 Switch to Pyrazole-1-carboxamidine or add Sc(OTf)3 catalyst Imp1->Act1 Act2 Enforce anhydrous conditions Check reagent hygroscopicity Imp2->Act2 Act3 Strict stoichiometry (1:1.05) Utilize inverse addition Imp3->Act3 Val Self-Validating Step: Map kinetic profile via LC-MS at 1h, 3h, and 6h Act1->Val Act2->Val Act3->Val

Fig 2: Diagnostic decision tree for resolving low purity in phenylguanidine synthesis.

References

  • Tsubokura, K. et al. "Guanidine synthesis by guanylation" Organic Chemistry Portal (Abstracting Synlett, 2014, 25, 1302-1306). Available at:[Link]

  • SKW Trostberg AG / European Patent Office. "Process for the production of guanidine derivatives (EP0560726A2)". Google Patents.
  • Bernatowicz, M. et al. "Guanidinylation reagents (US6072075A)". Google Patents (Referencing J. Org. Chem. 1992, 57:2497-2502).
  • Joossens, J. et al. "Improved Synthesis of the Selected Serine Protease uPA Inhibitor UAMC-00050, a Lead Compound for the Treatment of Dry Eye Disease". PubMed Central (PMC). Available at:[Link]

Sources

Technical Support Center: Purification of N-(3,4-dichlorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #GUA-34DC-SEP Status: Open Subject: Separation of N-(3,4-dichlorophenyl)guanidine from urea byproducts Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Logic

Welcome to the technical support hub. The separation of This compound (Target) from its urea byproduct (Impurity) is a classic problem in guanidine synthesis.

The separation relies on a fundamental physicochemical difference: Basicity .

  • The Target: The guanidine moiety is a strong base (pKa

    
     10–11). It can be protonated to form a water-soluble salt.
    
  • The Impurity: The urea byproduct (likely 1-(3,4-dichlorophenyl)urea) is neutral to extremely weakly basic (pKa < 1). It will not protonate under standard extraction conditions and remains lipophilic.

This guide provides a self-validating workflow to exploit this difference.

Troubleshooting Guide (Q&A)

Q1: My standard extraction isn't removing the urea. The product is still impure. What is the correct protocol?

Diagnosis: You are likely performing a standard aqueous wash without leveraging the "pH Swing." Simple water washes will not remove the lipophilic substituted urea.

The Fix: The "Trap and Release" Protocol This method forces the guanidine into the aqueous phase (Trap) and then precipitates it back out (Release), leaving the urea behind.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ).

  • The "Trap" (Acid Extraction):

    • Add 1M HCl (aq) to the organic layer.

    • Mechanism:[1] The guanidine protonates (

      
      ) and migrates to the water layer. The urea remains neutral and stays in the DCM.
      
    • Crucial Check: Check the pH of the aqueous layer. It must be < 2.

  • Separation: Separate the layers. Keep the Aqueous Layer (contains Product). Discard the Organic Layer (contains Urea).

  • The "Release" (Basification):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 10M NaOH or 50% KOH until pH > 12.

    • Observation: The guanidine free base should precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

Visualizing the Workflow:

ExtractionWorkflow cluster_separation Phase Separation Start Crude Mixture (Guanidine + Urea) Step1 Dissolve in DCM Add 1M HCl Start->Step1 OrgLayer Organic Phase (Contains Urea) Step1->OrgLayer Partition AqLayer Aqueous Phase (Guanidine-HCl Salt) Step1->AqLayer Partition Discard Discard OrgLayer->Discard Basify Add NaOH (pH > 12) Cool to 0°C AqLayer->Basify Precipitate Precipitate Forms (Free Base Guanidine) Basify->Precipitate Final Filter & Dry Pure Product Precipitate->Final

Figure 1: The "Trap and Release" acid-base extraction workflow.

Q2: My product is "oiling out" instead of crystallizing after basification. How do I fix this?

Diagnosis: The 3,4-dichlorophenyl group adds significant lipophilicity. When the free base forms, it may separate as a supercooled oil rather than a crystal, especially if trace impurities (like unreacted aniline) are present acting as solvents.

Corrective Actions:

MethodProcedureWhy it works
Seeding Save a tiny amount of crude solid. Add it to the oiling mixture while stirring vigorously.Provides a nucleation site for the lattice to form.
The "Salt Switch" Do not isolate the free base. Instead, extract the free base into ether, dry it, and bubble HCl gas through it.Aryl guanidine hydrochlorides often crystallize much better than the free base.
Solvent Trituration Decant the aqueous layer. Add cold Hexanes or Diethyl Ether to the oil and scratch the flask walls with a glass rod.Removes trace organic impurities keeping the product in oil form.
Q3: I see "ghost peaks" or severe tailing in my HPLC. Is my separation failing?

Diagnosis: This is likely an analytical artifact, not a purification failure. Guanidines stick to the silanol groups on standard C18 columns, causing peak tailing. Ureas elute normally.

Analytical Method Optimization:

  • Column: Use a column capable of handling basic compounds (e.g., Primesep 100 mixed-mode or a high-pH stable C18).

  • Mobile Phase Modifier: You must use an ion-pairing agent or strong buffer.

    • Recommendation: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Why: TFA saturates the silanols and keeps the guanidine fully protonated, sharpening the peak.

  • Detection: Ureas absorb strongly at 254 nm. Guanidines also absorb but can be distinguished by their retention time shift at different pH levels.

Deep Dive: The Impurity Formation (Root Cause Analysis)

Understanding why the urea forms helps you prevent it in future batches.

The Hydrolysis Pathway: The synthesis usually involves the reaction of 3,4-dichloroaniline with cyanamide or a guanylating agent. If water is present (or during workup), the guanidine intermediate can hydrolyze.

Reaction Scheme:

  • Guanidine Formation:

    
    
    
  • Hydrolysis (Side Reaction):

    
    
    

The urea byproduct is thermodynamically stable and will not revert to guanidine.

Hydrolysis Guanidine N-(3,4-dichlorophenyl) guanidine Transition Tetrahedral Intermediate Guanidine->Transition Heat/Acid Water + H2O (Hydrolysis) Urea 1-(3,4-dichlorophenyl) urea Transition->Urea Ammonia + NH3 Transition->Ammonia

Figure 2: Hydrolysis mechanism converting the target guanidine into the urea impurity.

Data Summary: Target vs. Impurity

Use this table to design your specific experimental parameters.

PropertyTarget: this compound Impurity: 1-(3,4-dichlorophenyl)urea
pKa (approx) 10.5 (Base)< 1 (Neutral)
Solubility (pH 1) High (Forms soluble salt)Low (Precipitates or oils out)
Solubility (pH 13) Low (Precipitates as free base)Low (Remains insoluble/neutral)
LogP (Lipophilicity) Moderate (Polar head, lipophilic tail)High (Very Lipophilic)
HPLC Behavior Tailing on C18 (unless TFA used)Sharp peak, longer retention in RP

References

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (Demonstrates the interaction of guanidines with mixed-mode phases and pKa considerations).

  • National Institutes of Health (NIH) / PubChem. Guanidine Hydrochloride Unfolding of Peptide Helices. (Discusses the solubility and denaturing properties of guanidine salts vs urea).

  • Organic Syntheses. Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. (Provides standard workup procedures for guanidines involving bisulfate washes to remove impurities).

  • Royal Society of Chemistry. Substituent effects on the basicity (pKa) of aryl guanidines. (Establishes the pKa range for aryl-substituted guanidines).

Sources

minimizing side reactions in 3,4-dichloroaniline guanylation

Author: BenchChem Technical Support Team. Date: March 2026

Researchers often underestimate the difficulty of guanylating 3,4-dichloroaniline (3,4-DCA). Unlike simple aniline, the two chlorine atoms at the 3- and 4-positions exert a strong electron-withdrawing inductive effect (-I), significantly lowering the basicity and nucleophilicity of the amino group (


 vs. 4.6 for aniline).

The Core Problem: The rate of nucleophilic attack by 3,4-DCA onto the guanylating agent (e.g., cyanamide) is often slower than the rate of the guanylating agent's self-polymerization. This competition leads to low yields and high impurity profiles (dimers, ureas, and bis-guanidines).

This guide provides a mechanistic approach to tilting the reaction kinetics in favor of the desired N-(3,4-dichlorophenyl)guanidine.

Mechanistic Pathway & Side Reactions (Visualized)

To troubleshoot, one must visualize the competition between the desired pathway and the "off-ramps" to impurities.

Guanylation_Pathways DCA 3,4-Dichloroaniline (Low Nucleophilicity) Intermediate Amidinium Intermediate DCA->Intermediate Slow Attack (Rate Limiting) Cyanamide Guanylating Agent (e.g., Cyanamide) Cyanamide->Intermediate DCDA Dicyandiamide (Dimer Impurity) Cyanamide->DCDA Self-Reaction (Fast if pH > 4) Product Target Guanidine (this compound) Intermediate->Product Tautomerization Urea Urea Derivative (Hydrolysis Product) Product->Urea Hydrolysis (High pH/Temp) Bis 1,3-Bis(aryl)guanidine (Over-reaction) Product->Bis + Excess DCA (High Conc.)

Figure 1: Reaction landscape showing the kinetic competition between product formation and common impurities (Dimerization, Hydrolysis, and Bis-guanidination).

Troubleshooting Guide (Q&A Format)

Q1: My reaction stalls at 40-50% conversion. Adding more cyanamide doesn't help. Why?

Diagnosis: You are likely encountering cyanamide dimerization . In acidic aqueous conditions (the standard industrial route), cyanamide exists in equilibrium with carbodiimide. If the 3,4-DCA is too sluggish (due to the Cl- deactivation), the cyanamide molecules react with each other to form dicyandiamide (DCDA) . DCDA is thermodynamically stable and effectively "dead" for mono-guanidine synthesis under mild conditions.

Corrective Action:

  • Switch Reagents: For lab-scale (<10g), abandon cyanamide. Use 1H-pyrazole-1-carboxamidine hydrochloride . It acts as a pre-formed guanidine transfer agent that does not dimerize.

  • If using Cyanamide: You must use a Lewis Acid Catalyst (e.g., Sc(OTf)₃ or ZnCl₂) rather than just Brønsted acid (HCl). Scandium triflate activates the cyanamide specifically for amine attack, accelerating the desired reaction over the dimerization [1].

Q2: I see a major impurity at M+ product + 161 (or similar). What is it?

Diagnosis: This is the Bis-guanidine (1,3-bis(3,4-dichlorophenyl)guanidine). Once the mono-guanidine product forms, it is more nucleophilic than the starting 3,4-DCA material (the guanidine group is electron-donating). It competes for the remaining electrophile.

Corrective Action:

  • Stoichiometry Control: Do not use a large excess of the guanylating agent. Keep the ratio 1:1 or slightly deficient in electrophile (0.95 eq).

  • Protecting Groups: Use a protected reagent like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . The Boc groups sterically and electronically prevent the product from reacting a second time.

Q3: Upon workup, my product turns into a urea derivative. How do I prevent hydrolysis?

Diagnosis: Guanidines are imine-like; they are susceptible to hydrolysis under basic conditions at high temperatures. Corrective Action:

  • Avoid Strong Base: Do not use NaOH for neutralization if possible. Use Carbonate (

    
    ) or Bicarbonate.
    
  • Temperature: Perform the quenching/basification step at 0°C .

  • pH Window: Isolate the guanidine as a salt (Hydrochloride or Carbonate) rather than the free base if long-term stability is required.

Recommended Protocols

Method A: The "Gold Standard" (High Purity, Lab Scale)

Best for: Drug discovery, SAR studies, high-value intermediates.

Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (HPC). Logic: HPC is a "guanylating agent" that releases pyrazole (a good leaving group) only upon nucleophilic attack. It avoids the dimerization issues of cyanamide.

  • Dissolution: Dissolve 3,4-dichloroaniline (1.0 eq) and HPC (1.0 eq) in anhydrous DMF (Concentration ~0.5 M).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq).

  • Reaction: Stir at room temperature for 16–24 hours.

    • Note: If reaction is slow due to sterics, heat to 50°C.

  • Workup: Dilute with diethyl ether. The product often precipitates as the pure guanidine salt, or wash the ether layer with 5% NaHCO₃ to remove pyrazole byproduct.

  • Yield Expectation: >85%.

Method B: The "Green" Catalytic Route (Scalable)

Best for: Process chemistry, avoiding toxic solvents.

Reagent: Cyanamide + Scandium(III) Triflate [1]. Logic: Sc(OTf)₃ acts as a Lewis acid to activate the cyanamide nitrile group, making it susceptible to the weak 3,4-DCA nucleophile without requiring harsh acids that promote hydrolysis.

  • Setup: Mix 3,4-dichloroaniline (1.0 eq) and Cyanamide (1.5 eq) in Water (yes, water).

  • Catalyst: Add Sc(OTf)₃ (10 mol%).

  • Conditions: Heat to 80°C for 6 hours.

  • Workup: Cool to RT. Filter the precipitate (often the pure guanidine triflate or free base depending on pH).

  • Advantage: Minimizes DCDA formation compared to HCl-mediated routes.

Comparative Data: Reagent Selection

FeatureCyanamide (Standard)S-MethylisothioureaPyrazole-1-carboxamidine
Reactivity with 3,4-DCA Low (Requires forcing)ModerateHigh
Side Reaction: Dimerization High Risk (DCDA)NoneNone
Side Reaction: Mercaptan NoYes (MeSH - Toxic/Smell)No
Atom Economy 100%LowModerate
Cost LowMediumHigh
Recommendation Use for >1kg scaleAvoid (Odor issues)Use for <100g scale

References

  • Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014).[1] Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Synlett, 25(09), 1302-1306. Link

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. Link

  • Katritzky, A. R., Rogovoy, B. V. (2005). Recent developments in guanylating agents.[2][3][4] ARKIVOC, (iv), 49-87. Link

  • Paci, A., et al. (1999). Dosage by HPLC-UV of two active ingredients contained in the anti-malaria capsule... (Analysis of Proguanil and impurities). Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Support Center: Troubleshooting N-(3,4-Dichlorophenyl)guanidine at Physiological pH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the apparent "instability" of arylguanidines in biological assays.

When working with N-(3,4-dichlorophenyl)guanidine at physiological pH (7.4), it is critical to distinguish between chemical degradation and physical depletion. Because the predicted pKa of this compound is approximately 9.76[1], it exists almost entirely (>99%) as a protonated guanidinium cation at pH 7.4[2]. This resonance-stabilized cation is exceptionally resistant to nucleophilic attack by water. Therefore, true chemical hydrolysis at pH 7.4 is virtually non-existent; guanidines typically only degrade to ureas under harsh alkaline conditions.

If you are observing a loss of compound in your assays, you are almost certainly battling precipitation or plasticware adsorption . This guide provides the mechanistic insights and self-validating protocols needed to troubleshoot and resolve these issues.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My compound concentration drops rapidly when diluted into PBS at pH 7.4. Is it degrading? A1: No, it is precipitating. The 3,4-dichlorophenyl group is highly lipophilic, while the guanidinium headgroup is strongly cationic. Phosphate-buffered saline (PBS) contains high concentrations of polyvalent phosphate oxoanions. These anions strongly pair with the guanidinium cation, forming highly insoluble guanidinium-phosphate salts. Solution: Switch to a zwitterionic organic buffer like HEPES or MOPS[3], which do not form insoluble complexes with guanidinium ions.

Q2: I switched to HEPES buffer, but my LC-MS/HPLC signal still decreases over 24 hours without any visible precipitate. What is happening? A2: You are observing amphiphilic adsorption. Because this compound possesses both a highly hydrophobic tail (the dichlorophenyl ring) and a charged polar head (the guanidinium group), it acts like a surfactant. It will rapidly adsorb to the hydrophobic surfaces of standard polypropylene microcentrifuge tubes and assay plates. Solution: Use surface-treated "low-bind" plasticware. Alternatively, add a carrier protein like 0.1% Bovine Serum Albumin (BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer to occupy non-specific binding sites on the plastic.

Q3: Are there any conditions at pH 7.4 where the compound would chemically degrade? A3: Only if your buffer contains highly reactive electrophiles (e.g., certain activated esters or aldehydes) that can covalently modify the guanidinium nitrogens. In standard aqueous media, the compound is chemically stable for months.

Part 2: Physicochemical Data Summary

To predict the behavior of this compound in your specific assay, reference the quantitative physicochemical parameters below.

ParameterValue / ObservationImplications for pH 7.4 Assays
Predicted pKa ~9.76The molecule is a strong base; buffer capacity must be sufficient to maintain pH 7.4 upon addition.
Ionization at pH 7.4 >99% CationicHighly prone to electrostatic interactions with anionic surfaces, proteins, and polyvalent buffer salts (e.g., PO₄³⁻).
Chemical Half-Life (pH 7.4) > 30 daysSignal loss in short-term assays is strictly a physical phenomenon, not chemical hydrolysis.
Primary Instability Mode Physical DepletionRequires strict mass-balance validation (supernatant vs. pellet vs. vessel walls) to accurately quantify.

Part 3: Mechanistic & Diagnostic Visualizations

Physicochemical_State Molecule This compound (Predicted pKa ~ 9.76) Protonated Guanidinium Cation (>99% at pH 7.4) Molecule->Protonated Acid-Base Eq. Hydrophobic 3,4-Dichlorophenyl Ring (Highly Lipophilic) Molecule->Hydrophobic Structural Int1 Resonance Stabilized (Resistant to Hydrolysis) Protonated->Int1 Chemical Int2 Insoluble Salt Formation (e.g., with Phosphates) Protonated->Int2 Physical Int3 Amphiphilic Adsorption (Binds to Polypropylene) Protonated->Int3 Synergistic Hydrophobic->Int3 Physical

Caption: Physicochemical drivers of this compound behavior at physiological pH.

Troubleshooting_Workflow Start Apparent Loss of Compound at Physiological pH (7.4) Centrifuge Centrifuge Assay Sample (10,000 x g, 10 min) Start->Centrifuge Analyze Quantify Supernatant vs. Total (HPLC-UV) Centrifuge->Analyze Precipitation Signal Lost in Supernatant Recovered in Pellet Analyze->Precipitation Physical Insolubility Adsorption Signal Lost in Both Supernatant & Pellet Analyze->Adsorption Surface Binding Degradation New Chromatographic Peaks (Rare at pH 7.4) Analyze->Degradation Covalent Change Sol1 Diagnosis: Precipitation Action: Switch to HEPES/MOPS or increase co-solvent Precipitation->Sol1 Sol2 Diagnosis: Plastic Adsorption Action: Use Low-Bind Tubes or add 0.1% BSA Adsorption->Sol2 Sol3 Diagnosis: Chemical Reaction Action: Check buffer for reactive electrophiles Degradation->Sol3

Caption: Workflow for diagnosing apparent instability of this compound at pH 7.4.

Part 4: Experimental Protocols

Protocol 1: Preparation of Stable Working Solutions (pH 7.4)

Causality Note: By dissolving the compound first in a pure organic solvent and then diluting into a non-phosphate buffer containing a carrier protein, we prevent both localized precipitation and plasticware adsorption.

  • Stock Preparation: Weigh out this compound and dissolve in 100% LC-MS grade DMSO to a concentration of 10 mM. Vortex until completely clear. Store at -20°C.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer, adjusted to pH 7.4 using NaOH. Add 0.1% (w/v) BSA or 0.01% (v/v) Tween-20. Filter sterilize (0.22 µm).

  • Working Dilution: Using a low-bind pipette tip, transfer the required volume of the 10 mM DMSO stock into the HEPES buffer to achieve your final concentration (e.g., 100 µM). Ensure the final DMSO concentration does not exceed 1-2% to prevent assay toxicity.

  • Equilibration: Vortex immediately for 15 seconds. Allow the solution to equilibrate at room temperature for 30 minutes before use.

Protocol 2: Self-Validating Mass-Balance Assay (HPLC-UV)

Causality Note: This protocol isolates the three possible causes of signal loss (precipitation, adsorption, degradation) by forcing a mass-balance accounting of the entire sample.

  • Incubation: Incubate 1 mL of the 100 µM working solution in your standard assay vessel (e.g., standard polypropylene tube) for 24 hours at 37°C.

  • Phase Separation: Centrifuge the tube at 10,000 x g for 10 minutes to pellet any micro-precipitates.

  • Supernatant Extraction: Carefully remove 500 µL of the supernatant. Dilute 1:1 with Acetonitrile (ACN) to quench and stabilize. Label as [Sample A: Supernatant] .

  • Pellet Recovery: Carefully remove and discard the remaining aqueous supernatant. Add 500 µL of 100% ACN to the tube to dissolve any invisible pellet. Label as [Sample B: Pellet] .

  • Wall Wash (Adsorption Check): Empty a fresh, identical tube that was incubated with the compound. Wash the empty tube vigorously with 1 mL of 100% Methanol to strip adsorbed compound from the plastic walls. Label as [Sample C: Wall Wash] .

  • Analysis: Run Samples A, B, and C via HPLC-UV (detecting at ~254 nm).

    • Interpretation: If Sample A lacks signal but Sample B has a massive peak, your buffer is causing precipitation. If Samples A and B lack signal but Sample C shows a large peak, the compound is adsorbing to your plasticware. If new peaks appear in Sample A, chemical degradation is occurring.

References

  • Wikipedia Contributors. "Guanidine: Biochemistry and Protonation State." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Thieme Chemistry. "Product Class 13: Guanidine Derivatives." Science of Synthesis, Thieme E-Books. URL: [Link]

  • ResearchGate Community. "Drug release at 6.5 and 7.4, what buffer I could use?" ResearchGate Q&A Forums. URL: [Link]

Sources

overcoming steric hindrance in 3,4-disubstituted phenylguanidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Synthesizing 3,4-disubstituted phenylguanidines presents a unique intersection of steric and electronic challenges. While these motifs are critical pharmacophores in medicinal chemistry, bulky or electron-withdrawing substituents at the 3- and 4-positions severely depress the nucleophilicity of the parent aniline.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these synthetic bottlenecks.

Reagent Selection & Quantitative Comparison

The fundamental failure point in aryl guanylation is a mismatch between the nucleophilicity of the aniline and the electrophilicity of the guanylating agent.

ReagentSelection Start 3,4-Disubstituted Aniline Check Electronic & Steric Profile? Start->Check Unhindered Standard Reagents (e.g., Pyrazole-1-carboxamidine) Check->Unhindered Electron-Rich Hindered Highly Deactivated or Bulky Check->Hindered Electron-Poor Goodman Goodman's Reagent (N,N'-di-Boc-N''-triflylguanidine) Hindered->Goodman Severe Sterics LewisAcid Cyanamide + Sc(OTf)3 (Aqueous/Mild) Hindered->LewisAcid Moderate Sterics

Workflow for selecting guanylation reagents for 3,4-disubstituted anilines.

Quantitative Reagent Comparison

The following table summarizes the performance of common guanylation reagents when applied to sterically hindered or electronically deactivated anilines.

Guanylation ReagentSubstrate ScopeTypical Yield (Hindered Aniline)Reaction TimePrimary Byproduct
1H-Pyrazole-1-carboxamidine Unhindered aliphatic/aryl< 10%24–48 hPyrazole
Cyanamide + Sc(OTf)₃ Moderate steric bulk40–65%12–24 hNone (Atom economical)
Di-Boc-thiourea + TCT Moderate to high steric bulk60–85%4–12 hCyanuric acid derivatives
Goodman's Reagent High steric bulk / Poor nucleophiles80–95%2–6 hTrifluoromethanesulfonamide

Troubleshooting & FAQs

Q1: Why does 1H-Pyrazole-1-carboxamidine hydrochloride fail to guanylate my 3,4-disubstituted aniline? Causality: Standard reagents like 1H-pyrazole-1-carboxamidine require a moderately nucleophilic amine. Unless the aromatic amine contains a strong activating group (e.g., 4-methoxyaniline), guanylation at room temperature is thermodynamically unfavorable[1]. In 3,4-disubstituted systems, bulky groups (e.g., tert-butyl, -CF₃) induce a "buttressing effect" that restricts the rotational degrees of freedom of the aryl ring. This creates a high steric penalty during the formation of the bulky tetrahedral intermediate. We recommend pivoting to Goodman's Reagent (N,N'-di-Boc-N''-triflylguanidine), which is specifically designed for amines that are highly deactivated either sterically or electronically[2].

Q2: I want to avoid heavy metals (like HgCl₂) previously used with di-Boc-thiourea. What is the best alternative? Causality: Historically, mercury(II) chloride was used to activate di-Boc-thiourea by acting as a thiophilic Lewis acid, driving the elimination of H₂S. A highly effective, environmentally benign alternative is using Cyanuric Chloride (TCT). TCT acts as an activating reagent for di-Boc-thiourea, forming a highly reactive bis-Boc-carbodiimide intermediate in situ without the environmental hazards of heavy-metal waste, maintaining excellent yields even for hindered substrates[3].

Q3: My product mixture is complex and difficult to purify. How can I ensure I've isolated the pure guanidine? Causality: Incomplete conversion leaves unreacted aniline, which often co-elutes with the protected guanidine during silica gel chromatography. Self-Validating Solution: Exploit the pKa difference. The di-Boc-protected guanidine is essentially neutral, whereas the starting aniline remains basic. By incorporating a 1M NaHSO₄ or 1M HCl wash during the organic extraction, the unreacted aniline is protonated and partitioned into the aqueous layer. You can validate this step by spotting the organic layer on a TLC plate and staining with Ninhydrin; an absence of a purple/brown spot confirms the complete removal of the primary amine.

Validated Experimental Protocols

Protocol A: Guanylation using Goodman's Reagent (High Steric Hindrance)

Goodman's reagent lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the guanylating center via the massive electron-withdrawing power of the triflyl (-SO₂CF₃) group, facilitating attack by poor nucleophiles[2].

GoodmanMechanism Aniline Hindered Aniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attack Goodman Goodman's Reagent (Hyper-Electrophile) Goodman->Intermediate Activation Product Di-Boc-Guanidine + Triflamide Intermediate->Product Elimination

Mechanistic pathway of guanylation using Goodman's reagent.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the 3,4-disubstituted aniline (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Base Addition: Add Triethylamine (TEA) (2.0 equiv, 2.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Electrophile Addition: Add N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) (1.1 equiv, 1.1 mmol) in one portion. The reaction will typically turn slightly yellow.

  • Monitoring: Stir at room temperature for 2–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The di-Boc product will appear as a higher-Rf UV-active spot.

  • Self-Validating Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Wash the organic layer sequentially with 1M NaHSO₄ (2 × 10 mL) to remove unreacted aniline, followed by saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace trifluoromethanesulfonamide byproduct persists.

Protocol B: Lewis Acid-Catalyzed Cyanamide Guanylation (Moderate Hindrance / Aqueous Compatible)

For substrates that require milder, atom-economical conditions, Scandium(III) triflate efficiently catalyzes the guanylation by activating the cyanamide into a reactive carbodiimide intermediate.

Step-by-Step Methodology:

  • Preparation: To a pressure tube, add the 3,4-disubstituted aniline (1.0 equiv, 1.0 mmol) and Cyanamide (1.2 equiv, 1.2 mmol).

  • Catalyst Addition: Add Sc(OTf)₃ (10 mol%, 0.1 mmol) followed by distilled water (3.0 mL). (Note: Sc(OTf)₃ is water-tolerant, making this highly practical).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12–24 hours.

  • Workup: Cool the reaction to room temperature. If the product precipitates as a solid, filter it directly and wash with cold water. If it remains in solution, extract with Ethyl Acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via recrystallization or chromatography.

References

  • Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride Synthetic Communic
  • Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines ResearchG
  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines Organic Chemistry Portal / Synlett
  • Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III)

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of N-(3,4-dichlorophenyl)guanidine: A Focus on 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. N-(3,4-dichlorophenyl)guanidine, a molecule of interest due to the prevalence of the guanidine moiety in pharmacologically active compounds, necessitates rigorous analytical characterization. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound and offers a comparative perspective on other key analytical techniques, namely Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

The Central Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule. For this compound, 1H NMR is instrumental in confirming the substitution pattern of the aromatic ring and characterizing the protons associated with the guanidine group.

Predicted 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the guanidine functional group. The exact chemical shifts can be influenced by the solvent and the salt form of the compound. A reference spectrum for the carbonate salt of (3,4-dichlorophenyl)guanidine is available, providing a valuable experimental basis for our analysis.[1]

  • Aromatic Protons: The 3,4-disubstituted dichlorophenyl ring gives rise to a characteristic splitting pattern for the three aromatic protons.

    • H-2: This proton is ortho to the guanidino group and is expected to appear as a doublet.

    • H-5: This proton is ortho to a chlorine atom and meta to the guanidino group, and it is expected to appear as a doublet.

    • H-6: This proton is ortho to a chlorine atom and meta to the guanidino group, and it is expected to appear as a doublet of doublets. The chemical shifts of these protons are typically observed in the range of δ 6.5-8.0 ppm.[2]

  • Guanidine Protons (-NH2 and -NH-): The protons on the nitrogen atoms of the guanidine group are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent, temperature, and concentration. In some cases, these signals may be difficult to observe. The chemical shift of guanidinium protons in unfolded proteins has been observed around 6.95 ppm.[3]

Molecular Structure and Proton Environments

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of N-(3,4-dichlorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(3,4-dichlorophenyl)guanidine, structured for researchers in drug metabolism and impurity profiling.

Executive Summary

This compound (often abbreviated as 3,4-DCPG) is a primary metabolite and degradation product of the antimalarial biguanides Chlorproguanil and Proguanil . Its accurate identification is critical in pharmacokinetic studies and stability indicating assays.

This guide characterizes the compound's ionization behavior, isotopic signature, and collision-induced dissociation (CID) pathways. It compares the fragmentation performance of Electrospray Ionization (ESI) against Electron Impact (EI) and outlines specific differentiation strategies to distinguish this metabolite from its parent drug and downstream aniline analogs.

Chemical Identity & Isotopic Fingerprint

Before analyzing fragmentation, the precursor ion's isotopic envelope provides the first level of confirmation. The presence of two chlorine atoms creates a distinct "fingerprint" that must be verified in MS1.

FeatureSpecification
Chemical Formula

Monoisotopic Mass 203.0017 Da (

)
Precursor Ion (ESI+) m/z 204.0

Isotope Pattern 9 : 6 : 1 (approximate intensity ratio for M : M+2 : M+4)

Diagnostic Insight: In a low-resolution scan, look for the M+2 peak (m/z 206) at ~65% intensity of the base peak (m/z 204). Absence of this pattern rules out the dichlorophenyl moiety immediately.

Comparative Analysis: Ionization & Activation Modes

ESI (Soft Ionization) vs. EI (Hard Ionization)

The choice of ionization source drastically alters the spectral topology.

FeatureESI (Electrospray Ionization) EI (Electron Impact)
Primary Ion


Energy Regime Soft (Low internal energy)Hard (70 eV)
Base Peak m/z 204 (Precursor) or m/z 162 (Fragment)m/z 161 (Aniline radical cation)
Utility Quantitation (LC-MS/MS) . Preserves the guanidine "head" for specific MS2 transitions.Library Matching . Extensive fragmentation useful for structural confirmation but lower sensitivity for trace analysis.
Recommendation Preferred. High polarity of the guanidine group makes ESI significantly more sensitive than APCI or EI.Use only for GC-MS analysis of derivatized samples (e.g., TMS derivatives).

Fragmentation Pathways (ESI-MS/MS)

Upon Collision Induced Dissociation (CID), the protonated precursor (m/z 204) undergoes two competitive cleavage pathways driven by the stability of the resulting aniline-type cation.

Pathway A: Deguanidination (Loss of Cyanamide) - The Quantifier

This is the dominant pathway and the standard transition for quantitation (MRM).

  • Mechanism: Proton transfer to the terminal nitrogen facilitates the elimination of a neutral cyanamide molecule (

    
    ).
    
  • Transition:

    
    
    
  • Neutral Loss: 42 Da

  • Product Ion: 3,4-dichloroaniline cation (

    
    ).
    
Pathway B: Deamination (Loss of Ammonia) - The Qualifier
  • Mechanism: Nucleophilic attack or simple heterolytic cleavage ejects

    
    .
    
  • Transition:

    
    
    
  • Neutral Loss: 17 Da

  • Product Ion: (3,4-dichlorophenyl)cyanamidium ion.

Pathway C: Secondary Fragmentation

At higher collision energies (>30 eV), the m/z 162 daughter ion fragments further.

  • Transition:

    
     (Loss of 
    
    
    
    or
    
    
    )
  • Transition:

    
     (Loss of 
    
    
    
    , ring contraction)
Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways and secondary dissociations.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 204 (this compound) Frag_187 Fragment m/z 187 [M+H - NH3]+ (Carbodiimide/Cyanamidium) Precursor->Frag_187 Loss of NH3 (-17 Da) Frag_162 Fragment m/z 162 [M+H - CH2N2]+ (3,4-dichloroaniline cation) Precursor->Frag_162 Loss of Cyanamide (-42 Da) (Primary Quant Transition) Frag_127 Fragment m/z 127 [Loss of Cl] Frag_162->Frag_127 High CE (-35 Da) Frag_135 Fragment m/z 135 [Loss of HCN] Frag_162->Frag_135 Ring Contraction (-27 Da)

Caption: ESI-MS/MS fragmentation tree for this compound showing primary quantification (m/z 162) and qualification (m/z 187) pathways.

Differentiation Strategy

A common analytical challenge is distinguishing the metabolite from in-source fragments of the parent drug.

AnalytePrecursor (m/z)Key FragmentsRetention Time Behavior
This compound 204 162, 187Elutes earlier (more polar) than parent.
Chlorproguanil (Parent) 288 204 , 162, 145Elutes later. m/z 204 is a fragment, not the parent.
3,4-Dichloroaniline 162 127, 99Elutes earlier or later depending on pH. No m/z 204 precursor.

Validation Rule: To confirm the presence of the metabolite (3,4-DCPG) and not just the parent drug fragmenting in the source:

  • Monitor the 204 -> 162 transition.

  • Ensure the chromatographic peak for this transition does not co-elute with the peak for Chlorproguanil (288 -> 204).

Experimental Protocol: LC-MS/MS Setup

This protocol is designed for trace analysis in biological matrices (plasma/urine).

Sample Preparation[1][2][3]
  • Protein Precipitation: Mix 50 µL plasma with 150 µL Acetonitrile (containing Internal Standard).

  • Centrifugation: 10,000 x g for 10 min.

  • Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (Guanidines are polar; ensure sufficient retention at low %B).

MS Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V (Optimize to prevent in-source fragmentation of parent).

  • Collision Energy (CE):

    • Transition 204 > 162: 20 - 25 eV

    • Transition 204 > 187: 15 - 20 eV

References

  • Taylor & Francis . (2012). Sensitive and Specific LC-MS/MS Method for the Simultaneous Determination of Chlorproguanil, Dapsone, and Their Metabolites in Human Plasma. Journal of Liquid Chromatography & Related Technologies. Link

  • National Institutes of Health (PubMed) . (2025). Multiplex LC-MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin. Malaria Journal. Link

  • BenchChem . (2025). The Active Metabolite of Proguanil: A Comprehensive Technical Guide. Link

  • Chemistry LibreTexts . (2019). Mass Spectrometry - Fragmentation Patterns. Link

  • ResearchGate . (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Link

Sources

Comparative Bioactivity Guide: N-(3,4-dichlorophenyl)guanidine vs. Proguanil

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmacological development, the guanidine and biguanide pharmacophores serve as versatile scaffolds. Depending on their specific structural substitutions, these compounds exhibit vastly divergent bioactivities. This guide provides an objective, in-depth technical comparison between two functionally distinct molecules: N-(3,4-dichlorophenyl)guanidine , a highly potent neuropharmacological research tool, and Proguanil , a widely utilized antimalarial agent.

By analyzing their mechanistic pathways, binding affinities, and the rigorous experimental protocols required to validate their activity, researchers can optimize the deployment of these compounds in drug discovery pipelines.

Mechanistic Divergence & Target Specificity

Proguanil: Dual-Action Antiparasitic Synergy

Proguanil (a biguanide derivative) operates via a unique, context-dependent dual mechanism. When administered as a monotherapy, it functions strictly as a prodrug. Hepatic biotransformation via the CYP2C19 enzyme converts proguanil into cycloguanil, a selective inhibitor of parasitic dihydrofolate reductase (DHFR) [1]. This inhibition disrupts the folic acid cycle, depriving Plasmodium species of the tetrahydrofolate required for DNA synthesis.

However, proguanil's bioactivity profile shifts dramatically when co-administered with atovaquone. In this context, the parent proguanil molecule—independent of its metabolism into cycloguanil—acts synergistically to collapse the mitochondrial membrane potential (ΔΨm) of Plasmodium falciparum [2]. Proguanil functions as a site-specific uncoupler, lowering the effective concentration at which atovaquone inhibits the cytochrome bc1 complex of the electron transport chain [2].

This compound: 5-HT3 Receptor Agonist

In stark contrast to the antimicrobial applications of proguanil, this compound is utilized in neuropharmacology. It acts as a highly potent agonist at the 5-HT3 receptor, which uniquely belongs to the Cys-loop family of ligand-gated ion channels rather than being a G-protein coupled receptor[3].

With a binding affinity (


) of approximately 3.1 nM, the compound binds to the extracellular interface formed by loops A-F of adjacent receptor subunits [3]. Agonist binding triggers a conformational shift that opens a central pore, allowing a rapid influx of 

,

, and

ions. The resulting rapid membrane depolarization facilitates downstream synaptic transmission and the release of neurotransmitters such as dopamine, cholecystokinin, and GABA [3].

Quantitative Data Comparison

To facilitate objective comparison, the pharmacological profiles of both compounds are summarized below.

Pharmacological PropertyProguanilThis compound
Primary Target DHFR (via cycloguanil) & Cytochrome bc1 (synergy)5-HT3 Receptor
Receptor/Enzyme Class Oxidoreductase / Electron Transport ChainCys-loop Ligand-Gated Ion Channel
Binding Affinity / Potency Cycloguanil

~ 1-4 nM (Plasmodium DHFR)

~ 3.1 nM (NG 108-15 cells)
Primary Downstream Effect Inhibition of DNA synthesis & ΔΨm collapseCation influx (

,

), rapid depolarization
Therapeutic / Utility Domain Antimalarial prophylaxis and treatmentPreclinical neuropharmacology research
Clinical Status FDA Approved (often combined with Atovaquone)Investigational / Research Tool

Pathway Visualizations

Synergy P Proguanil (Prodrug) C Cycloguanil (Active Metabolite) P->C Hepatic CYP2C19 BC1 Cytochrome bc1 Complex (Electron Transport) P->BC1 Synergistic Potentiation (Independent of Metabolism) A Atovaquone A->BC1 Direct Inhibition DHFR Inhibits Parasitic DHFR (Halts DNA Synthesis) C->DHFR Primary Mechanism Mito Collapse of Mitochondrial Membrane Potential (ΔΨm) BC1->Mito Apoptotic Cascade

Synergistic mechanism of Proguanil and Atovaquone in Plasmodium falciparum.

Receptor Ligand This compound Receptor 5-HT3 Receptor (Cys-loop Ligand-Gated Ion Channel) Ligand->Receptor Binds to Loop A-F Interface (Ki ~3.1 nM) Pore Channel Pore Opening Receptor->Pore Conformational Change Ions Na+, K+, Ca2+ Influx Pore->Ions Cation Permeability Depol Rapid Membrane Depolarization Ions->Depol Electrochemical Shift Release Neurotransmitter Release (DA, CCK, GABA) Depol->Release Synaptic Transmission

5-HT3 receptor activation by this compound and depolarization.

Experimental Protocols for Bioactivity Validation

To ensure rigorous, reproducible data generation, the following self-validating protocols are designed to isolate the specific bioactivities of these compounds.

Protocol 1: Flow Cytometric Assessment of Proguanil Synergy on ΔΨm

Objective: Quantify the synergistic collapse of the mitochondrial membrane potential in P. falciparum. Causality & Rationale: Because proguanil acts synergistically only in its prodrug form, in vitro parasite cultures lacking human hepatic enzymes are explicitly required. This isolates the mitochondrial uncoupling effect from any cycloguanil-mediated DHFR inhibition, ensuring the observed synergy is strictly due to the parent molecule.

Methodology:

  • Culture Preparation: Maintain P. falciparum in human erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Compound Dosing: Treat synchronized parasite cultures with varying concentrations of Atovaquone (0.1 – 10 nM) and Proguanil (1 – 10 μM) individually, and in a fixed-ratio combination matrix.

  • Incubation: Incubate the treated cultures for 4 hours at 37°C to allow for mitochondrial interaction without triggering secondary cell-death artifacts.

  • Fluorescent Staining: Wash and stain the cells with 5 μM JC-1 dye. Self-Validation Step: JC-1 is a lipophilic, cationic dye that accumulates in energized mitochondria (forming red fluorescent J-aggregates) but remains as green fluorescent monomers in depolarized membranes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Calculate the ratio of red (~590 nm) to green (~529 nm) fluorescence. A decreasing ratio indicates ΔΨm collapse.

  • Data Analysis: Plot the dose-response curves and calculate the Combination Index (CI) using isobologram analysis. A CI < 1 validates pharmacological synergy.

Protocol 2: Electrophysiological Validation of 5-HT3 Activation

Objective: Measure the inward cation currents induced by this compound. Causality & Rationale: 5-HT3 receptors exhibit rapid and profound desensitization upon agonist binding. Therefore, standard bath application of the drug is inadequate. A piezoelectric fast-perfusion system (solution exchange time <10 ms) is critical; slow application would result in receptor desensitization before the peak current is reached, artificially suppressing the measured bioactivity and leading to inaccurate


 calculations.

Methodology:

  • Cell Preparation: Culture NG 108-15 cells (a neuroblastoma x glioma hybrid line that endogenously expresses functional 5-HT3 receptors) on glass coverslips.

  • Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 3–5 MΩ). Fill the pipette with a

    
    -based intracellular solution to block endogenous 
    
    
    
    currents, isolating the
    
    
    /
    
    
    influx.
  • Voltage Clamp: Voltage-clamp the cell at a holding potential of -70 mV.

  • Agonist Application: Apply this compound at escalating concentrations (0.1 nM to 100 nM) using a rapid step-perfusion system.

  • Recording: Record the peak amplitude of the rapid inward transient current. Self-Validation Step: Apply a known 5-HT3 antagonist (e.g., Ondansetron) prior to a subsequent agonist pulse to confirm that the recorded inward current is exclusively mediated by the 5-HT3 receptor.

  • Data Analysis: Normalize the peak currents, plot a dose-response curve, and fit the data to a Hill equation to derive the

    
     and maximal efficacy (
    
    
    
    ).

References

  • Title: MALARONE (atovaquone and proguanil hydrochloride) Tablets Label Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A mechanism for the synergistic antimalarial action of atovaquone and proguanil Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: 5-HT3 Receptors Source: PubMed Central (National Institutes of Health) URL: [Link]

UV-Vis absorption spectra of chlorinated phenylguanidines

Author: BenchChem Technical Support Team. Date: March 2026

Title: UV-Vis Absorption Spectra of Chlorinated Phenylguanidines: A Comparative Analytical Guide

Introduction & Scientific Context

Chlorinated phenylguanidines, such as m-chlorophenylguanidine (MD-354) and 4-chlorophenylguanidine, are critical pharmacophores in medicinal chemistry, frequently utilized as 5-HT3 receptor ligands and enzyme inhibitors[1]. For researchers developing these compounds, Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental analytical tool to validate structural integrity, map electronic environments, and determine protonation states[2].

The guanidine moiety is a strong base (typical pKa ~9–11)[3]. Its protonation state drastically alters the molecule's electronic absorption spectrum. This guide objectively compares the UV-Vis spectral performance of chlorinated phenylguanidines against unsubstituted baselines, providing drug development professionals with actionable, field-proven methodologies for spectroscopic characterization.

Comparative Spectral Analysis: Auxochromes and Protonation

The UV-Vis spectrum of a phenylguanidine derivative is governed by the transitions of the aromatic π-system and the cross-conjugation provided by the guanidine nitrogen lone pairs.

  • The Auxochromic Effect of Chlorine: In the neutral free-base form, the lone pair of electrons on the guanidine nitrogen participates in conjugation with the aromatic ring. The addition of a chlorine atom acts as an auxochrome. Through a combination of resonance (+M) and inductive (-I) effects, the chlorine atom extends the conjugated system, lowering the energy gap for the π-π* transition. This results in a distinct bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) compared to unsubstituted phenylguanidine (PHGU)[4].

  • The Hypsochromic Shift of Protonation: When the guanidine group is protonated to form a guanidinium cation, the nitrogen lone pair is localized by the incoming proton. This localization disrupts the extended cross-conjugation with the phenyl ring. Consequently, the energy required for the electronic transition increases, triggering a pronounced hypsochromic (blue) shift in the low-energy absorption bands[5].

Quantitative Data Comparison

The following table summarizes the comparative UV-Vis absorption maxima (λmax) for various phenylguanidine derivatives, illustrating the spectral shifts induced by chlorination and protonation[4][5][6].

CompoundSubstitutionSolventStateλmax (nm)Spectral Feature / Causality
Phenylguanidine (PHGU) NoneAcetonitrileNeutral~230–240Baseline π-π* transition.
Phenylguanidinium NoneAcetonitrileProtonated< 230Hypsochromic shift due to disrupted conjugation.
4-Chlorophenylguanidine para-ClMethanolNeutral257.5Bathochromic shift driven by the +Cl auxochrome.
m-Chlorophenylguanidine meta-ClMethanolNeutral~255–2605-HT3 ligand baseline; extended conjugation.

Experimental Methodology: UV-Vis Spectroscopic Protocol

To ensure high-fidelity, reproducible UV-Vis spectra, the following self-validating protocol must be strictly adhered to. Every step is designed to eliminate optical artifacts and isolate the specific electronic states of the chlorinated phenylguanidines.

Step 1: Solvent Selection & Blanking

  • Action: Prepare samples in spectroscopic-grade Acetonitrile (MeCN) or Methanol (MeOH).

  • Causality: These solvents possess low UV cutoffs (<210 nm). Using them prevents the solvent's own absorbance from masking the critical high-energy π-π* and n-π* transitions of the phenylguanidine chromophore[5].

Step 2: Analyte Concentration Optimization

  • Action: Dilute the chlorinated phenylguanidine stock to a working concentration of 10–50 µM.

  • Causality: This specific concentration range ensures the maximum absorbance remains between 0.1 and 1.0 AU. This guarantees strict compliance with the Beer-Lambert law, preventing detector saturation and non-linear photometric errors caused by stray light or molecular scattering.

Step 3: pH Titration & State Isolation

  • Action: Use non-UV-absorbing buffers (e.g., dilute phosphate buffer) to adjust the solution pH to either < 7 (acidic) or > 11 (basic).

  • Causality: Because these compounds have a pKa near 10, testing at physiological pH (7.4) results in a mixed population of free-base and protonated states, yielding overlapping, convoluted spectral bands. Forcing the pH to extremes isolates the pure neutral or pure guanidinium states, allowing for the precise measurement of the hypsochromic shift[3][5].

Step 4: Double-Beam Data Acquisition

  • Action: Scan the sample from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer, placing the exact matched buffer/solvent in the reference cuvette.

  • Causality: A double-beam configuration continuously subtracts the reference baseline in real-time. This instantly corrects for minor solvent absorbance, buffer interference, and lamp intensity fluctuations, yielding a true representation of the analyte's electronic transitions[4].

Mechanistic Workflow Visualization

UVVis_Protocol Start Chlorinated Phenylguanidine (e.g., MD-354) Solvent Solvent Preparation (MeOH / MeCN, UV Cutoff <210nm) Start->Solvent pH_Neutral Basic/Neutral Buffer (pH > 11) Free Base Form Solvent->pH_Neutral Titrate Base pH_Acidic Acidic Buffer (pH < 7) Protonated Guanidinium Solvent->pH_Acidic Titrate Acid Spec_Neutral Extended Conjugation Bathochromic Shift (λmax ~257 nm) pH_Neutral->Spec_Neutral Spec_Acidic Disrupted Conjugation Hypsochromic Shift (λmax <240 nm) pH_Acidic->Spec_Acidic Analysis Comparative UV-Vis Analysis (Δλmax & Isosbestic Points) Spec_Neutral->Analysis Spec_Acidic->Analysis

Workflow of pH-dependent UV-Vis spectroscopic analysis for chlorinated phenylguanidines.

References

  • Antol, I., et al. (2016). "Insights on the Auxochromic Properties of the Guanidinium Group." The Journal of Physical Chemistry A. URL: [Link]

  • Patel, et al. (2011). "One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach." Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Dukat, M., et al. (2010). "Novel Analogs of m-Chlorophenylguanidine as 5-HT3 Receptor Ligands." VCU Scholars Compass. URL: [Link]

  • Slama-Schwok, A., et al. (2006). "Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation." Journal of Biological Chemistry (via PMC). URL: [Link]

Sources

Elemental Analysis Validation for N-(3,4-dichlorophenyl)guanidine: Standards & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for N-(3,4-dichlorophenyl)guanidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (


) presents a specific analytical challenge: it combines a high nitrogen content (~20%) with a high halogen load (~34% chlorine). In standard automated combustion analysis, this "Chlorine-Nitrogen Conflict" often leads to data rejection. Chlorine gas (

) generated during combustion can overlap with nitrogen signals or poison standard oxidation catalysts, leading to false-positive nitrogen values or low carbon recovery .

This guide compares the performance of calibration standards and analytical methodologies required to validate this compound within the journal-standard tolerance of


.

Part 1: Theoretical Framework

Before selecting a standard, the theoretical baseline must be established. The high chlorine content dictates that the analytical system must have a robust halogen scrubbing capacity.

Compound: this compound Formula:


Molecular Weight:  204.06  g/mol 
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 712.01184.07741.20%
Hydrogen (H) 71.0087.0563.46%
Nitrogen (N) 314.00742.02120.59%
Chlorine (Cl) 235.4570.9034.75%

Part 2: Comparative Analysis of Calibration Standards

For a chlorinated guanidine, using a generic standard like Acetanilide is often insufficient because it does not account for the halogen trap efficiency of the analyzer. You must validate the system's ability to remove chlorine.

Comparison of Reference Materials (CRMs)
StandardFormulaRole in AnalysisPerformance Verdict
Acetanilide

General Calibration. Excellent stability and combustion profile.Insufficient alone. Lacks chlorine; cannot verify if the Ag-trap is saturated. Use only for K-factor generation.
Sulfanilamide

Nitrogen/Sulfur Check. High N content (16.27%) mimics guanidine better than acetanilide.Good for N. Useful to verify N-response linearity, but still lacks Cl validation.
p-Chlorobenzoic Acid

Chlorine Validation. Contains ~22.6% Cl.Critical. Must be run as a "Check Standard" to verify that Cl is not interfering with C/N detection.
S-Benzyl-thiuronium Cl

Multi-Element Stress Test. Contains N, S, and Cl.High Risk/High Reward. Closely mimics the analyte's complexity. If this passes, your system is perfect.
Expert Recommendation: The "Bracketed" Strategy

Do not rely on a single standard.

  • Calibrate (K-factors) using Acetanilide .

  • Validate (Check Standard) using p-Chlorobenzoic Acid .

    • Success Criteria: If the Carbon value of the check standard is within

      
      , the halogen trap is functioning. If Carbon is low, chlorine is escaping and interfering.
      

Part 3: Methodological Alternatives (Performance Comparison)

How do different techniques perform when analyzing this compound?

Method A: Automated Dynamic Flash Combustion (CHNS)

The Industry Standard (e.g., Elementar, PerkinElmer 2400).

  • Mechanism: Sample is combusted at >900°C in

    
    . Gases pass through reduction copper and specific traps.
    
  • The Challenge:

    
     gas produced must be removed by Silver Wool  (Ag). If the silver wool is exhausted (coated in AgCl), 
    
    
    
    passes to the detector.
  • Performance:

    • Speed: High (5 mins/sample).

    • Precision: Excellent (

      
      ) if traps are fresh.
      
    • Risk:[1][2] High risk of "Nitrogen Drift" due to halogen interference.

Method B: Schöniger Oxygen Flask (The "Flask Test")

The Classical Validation Method.

  • Mechanism: Sample is burned in a closed flask of pure

    
     containing an absorbing solution (NaOH/H2O2). The resulting ions are titrated.[3][4][5]
    
  • Performance:

    • Accuracy: The "Gold Standard" for Chlorine determination.

    • Speed: Slow (30 mins/sample).

    • Safety: Requires safety screens (explosion risk).

  • Verdict: Use this to determine %Cl specifically if Method A fails.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Modern Proxy.

  • Mechanism: Measures exact mass (m/z 203.0017).

  • Performance:

    • Verdict: accepted by many journals (e.g., JOC, ACS) as a substitute for EA if purity is proven by HPLC (>95%). It confirms identity, but strictly speaking, it does not confirm bulk purity like EA does.

Analytical Decision Tree

AnalysisWorkflow Start Start: this compound MethodChoice Select Method Start->MethodChoice CHNS Automated CHNS (Dynamic Flash) MethodChoice->CHNS Routine Flask Schöniger Flask (Manual) MethodChoice->Flask For %Cl Accuracy Check Check Standard: p-Chlorobenzoic Acid CHNS->Check Validate Trap Result Pass: < 0.4% Error Check->Result Trap Functional Fail Fail: Cl Interference Check->Fail Trap Saturated Fail->Flask Switch Method

Figure 1: Decision matrix for selecting the appropriate analytical workflow. Note the critical role of the Check Standard.

Part 4: Experimental Protocols

Protocol 1: Handling High-Chlorine Samples in Automated CHNS

Objective: Prevent detector poisoning and ensure accurate N detection.

  • Trap Preparation: Insert a fresh zone of Silver Wool (Ag) into the combustion tube, immediately downstream of the combustion zone (approx. 600-700°C zone).

    • Why:

      
      . This removes the halogen gas before it reaches the TCD detector.
      
  • Sample Weighing: Weigh 1.5–2.0 mg of this compound into a Tin (Sn) Capsule .

    • Note: Do not use silver capsules; the tin exothermic reaction (flash) is required for complete combustion of the guanidine core.

  • Calibration: Run Blank -> K-Factor (Acetanilide) -> Check Std (p-Chlorobenzoic Acid).

  • Acceptance: Proceed to sample only if p-Chlorobenzoic acid yields Carbon within

    
     of theory.
    
Protocol 2: The Schöniger Oxygen Flask (For %Cl Confirmation)

Objective: Absolute determination of Chlorine content when CHNS fails.

  • Preparation: Cut a filter paper with a "fuse" tail. Weigh ~10 mg of sample onto the paper. Fold into a packet.

  • Flask Setup: Add 10 mL of 1M NaOH and 3 drops of 30%

    
     to a 500 mL thick-walled Erlenmeyer flask.
    
  • Combustion:

    • Place paper packet in the platinum basket of the stopper.

    • Flush flask with pure Oxygen (

      
      ) for 30 seconds.
      
    • Ignite the fuse and immediately insert the stopper. Invert flask.

    • Safety: Perform behind a safety shield.

  • Absorption: Shake for 10 minutes to allow gases to absorb into the liquid.

  • Titration:

    • Acidify with Nitric Acid (

      
      ).
      
    • Titrate with 0.01N Silver Nitrate (

      
      ) using a potentiometric electrode.[6]
      
    • Calculation:

      
      
      

Part 5: Troubleshooting & Visualizing Interferences

The most common failure mode for this compound is a High Nitrogen / Low Carbon error. This occurs when Chlorine breaks through the trap.

TrapMechanism Sample Sample Combustion (950°C) Gases Gases: CO2, H2O, N2, NOx, Cl2, HCl Sample->Gases Trap Silver Wool Trap (600°C) Gases->Trap Flow CleanGas Clean Gases: CO2, H2O, N2, NOx Trap->CleanGas Cl2 Removed as AgCl Detector Reduction & Detection (TCD) Trap->Detector If Trap Full -> Cl2 Leaks! CleanGas->Detector

Figure 2: The critical function of the Silver Wool trap. If the trap (Yellow) is saturated, Chlorine gas leaks to the detector, causing interference.

Expert Tips:
  • Hygroscopicity: Guanidines attract water. If Hydrogen values are high (>3.8%), dry the sample at 60°C under vacuum for 4 hours before analysis.

  • Ash Residue: If the sample leaves a black residue in the boat/capsule, the combustion time was too short. Increase Oxygen dose by 5 seconds.

References

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. Link

  • NIST. (2018). Certificate of Analysis: Chlorinated Pesticides in Hexane (SRM 1492). National Institute of Standards and Technology.[7] Link

  • Exeter Analytical. (2023). Oxygen Flask Combustion Unit: The Schöniger Method. Link

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine. Link

Sources

Analytical Guide: Distinguishing N-(3,4-Dichlorophenyl)guanidine from 3,4-Dichlorophenylurea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In both drug discovery and environmental monitoring, distinguishing between structurally analogous aryl ureas and aryl guanidines is a critical analytical challenge. 3,4-Dichlorophenylurea (DCPU) is widely recognized as a primary, persistent environmental metabolite of the herbicide diuron[1],[2]. Conversely, N-(3,4-dichlorophenyl)guanidine (3,4-DCPG) is a highly potent pharmacophore, frequently utilized in neuropharmacology due to its high-affinity binding (e.g., 3.1 nM) to 5-HT3 receptors[3].

Despite sharing the same 3,4-dichlorophenyl ring, the substitution of a urea group (–NH–C(=O)NH₂) for a guanidine group (–NH–C(=NH)NH₂) fundamentally alters the molecule's electronic distribution, basicity, and vibrational modes. This guide provides a self-validating, orthogonal analytical framework to definitively distinguish these two compounds using LC-MS/MS, FT-IR, and NMR spectroscopy.

The Causality of Physicochemical Differences

As analytical scientists, we do not merely observe data; we exploit the underlying physical chemistry of our analytes to force them to reveal their identities. The core strategy for distinguishing DCPU from 3,4-DCPG relies on the extreme difference in their acid-base chemistry:

  • The Urea Core (DCPU): The highly electronegative carbonyl oxygen draws electron density away from the adjacent nitrogen atoms via resonance. This renders DCPU effectively neutral at physiological and acidic pH ranges (pKa < 1).

  • The Guanidine Core (3,4-DCPG): The imine nitrogen acts as a powerful proton acceptor. Upon protonation, the resulting positive charge is highly delocalized across all three nitrogen atoms via resonance (forming a guanidinium cation). This makes 3,4-DCPG a "superbase" (pKa ~ 13), meaning it exists almost exclusively as a cation in standard aqueous environments.

Table 1: Quantitative Comparison of Physicochemical & Spectral Properties
Property3,4-Dichlorophenylurea (DCPU)This compound (3,4-DCPG)Analytical Implication
Formula C₇H₆Cl₂N₂OC₇H₇Cl₂N₃Distinct exact masses for MS.
Monoisotopic Mass 203.9857 Da203.0017 Da1 Da difference easily resolved by MS.
Basic pKa ~ 0.5 (Neutral at pH 7)~ 13.0 (Cationic at pH 7)Drives massive differences in LC retention.
Diagnostic IR Band ~ 1650–1700 cm⁻¹ (Strong C=O)~ 1600–1650 cm⁻¹ (Strong C=N)Definitive functional group identification.
MS/MS Base Peak m/z 162 (Loss of HNCO)m/z 162 (Loss of NH₂CN)Isobaric fragments require precursor isolation.

Analytical Decision Workflow

G Start Unknown Aryl Compound (DCPU or 3,4-DCPG) LCMS LC-MS/MS (pH 7.0) Start->LCMS FTIR FT-IR Spectroscopy Start->FTIR Mass205 [M+H]+ m/z 205 Late Elution (Neutral) LCMS->Mass205 Mass204 [M+H]+ m/z 204 Early Elution (Cationic) LCMS->Mass204 IR1680 Strong C=O Stretch (~1680 cm⁻¹) FTIR->IR1680 IR1620 Strong C=N Stretch (~1620 cm⁻¹) FTIR->IR1620 DCPU 3,4-Dichlorophenylurea (DCPU) Mass205->DCPU DCPG This compound (3,4-DCPG) Mass204->DCPG IR1680->DCPU IR1620->DCPG

Fig 1. Analytical decision tree for distinguishing 3,4-DCPG from DCPU using LC-MS and FT-IR.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal logic checks (e.g., pH-shifting) to prevent false positives caused by matrix interference or isomeric overlap.

Protocol A: pH-Modulated LC-MS/MS Analysis

This protocol exploits the basicity difference between the two molecules. By running the sample at two different pH levels, we create a self-validating retention model.

Step 1: Sample Preparation

  • Dissolve the unknown sample in 50:50 Methanol:Water to a final concentration of 1 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation (Low pH vs. High pH)

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run 1 (Acidic - pH ~2.7): Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (Acetonitrile).

  • Run 2 (Basic - pH ~9.5): Mobile Phase A (10 mM Ammonium Bicarbonate in Water), Mobile Phase B (Acetonitrile).

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: Mass Spectrometry (ESI+)

  • Set the mass spectrometer to Positive Electrospray Ionization (ESI+).

  • Monitor for the ³⁵Cl₂ isotopic precursors: m/z 205 [M+H]⁺ for DCPU and m/z 204 [M+H]⁺ for 3,4-DCPG[4].

Causality & Validation Check: If the compound is DCPU , it remains neutral at both pH 2.7 and pH 9.5. Its retention time will be relatively long and will not shift between Run 1 and Run 2. If the compound is 3,4-DCPG , it is highly polar and cationic at pH 2.7, causing it to elute very early (near the void volume). At pH 9.5, it remains largely protonated (pKa ~13), but secondary interactions with the silica column will cause a noticeable shift in peak shape and retention time.

Protocol B: Orthogonal Spectroscopic Fingerprinting (FT-IR & NMR)

Mass spectrometry alone can be deceived by in-source fragmentation. We mandate orthogonal spectroscopic validation to confirm the functional group[5].

Step 1: ATR FT-IR Spectroscopy

  • Place 1-2 mg of the neat solid sample onto the diamond crystal of an ATR-FTIR spectrometer.

  • Apply standard pressure and acquire the spectrum from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹).

  • Data Interpretation: The presence of a sharp, intense peak between 1650–1700 cm⁻¹ (Amide I band) definitively identifies the carbonyl (C=O) of DCPU . The absence of this peak, replaced by a strong C=N stretching vibration around 1600–1650 cm⁻¹, confirms 3,4-DCPG .

Step 2: ¹H and ¹³C NMR (DMSO-d₆)

  • Dissolve 10 mg of the sample in 0.6 mL of anhydrous DMSO-d₆.

  • Acquire ¹H and ¹³C spectra at 400 MHz or higher.

  • Data Interpretation:

    • ¹³C NMR: The urea carbonyl carbon of DCPU resonates at ~155 ppm. The guanidine imine carbon of 3,4-DCPG resonates slightly further downfield at ~157 ppm.

    • ¹H NMR: DCPU will display a distinct singlet for the –NH– proton (~8.6 ppm) and a broad singlet for the –NH₂ protons (~6.0 ppm). In contrast, the protonated 3,4-DCPG will show a highly deshielded, broad multiplet integrating to 4 protons (–NH– and –NH₃⁺) due to rapid exchange in the guanidinium system.

References

  • Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution acs.org[Link]

  • Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples nih.gov (PubMed)[Link]

  • 5-HT3 Receptors - PMC - NIH nih.gov (PMC)[Link]

  • Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem nih.gov (PubChem)[Link]

  • Reactions of phenylurea compounds with aqueous chlorine: Implications for herbicide transformation during drinking water disinfection researchgate.net[Link]

Sources

Structural Analysis & Salt Selection Guide: 1-(3,4-Dichlorophenyl)guanidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the solid-state properties and salt selection strategies for 1-(3,4-Dichlorophenyl)guanidine , a scaffold often utilized in sigma receptor ligand research and synthetic medicinal chemistry.

Executive Summary: The Structural Imperative

In drug development, the guanidine moiety serves as a critical pharmacophore due to its high basicity (


) and capacity for bidentate hydrogen bonding. However, the free base of 1-(3,4-Dichlorophenyl)guanidine  exhibits poor aqueous solubility and susceptibility to oxidation.

This guide compares the structural performance of its primary salts—specifically the Hydrochloride (HCl) and Nitrate (


)  forms. By analyzing the crystallographic data of structural homologs (specifically the 4-chlorophenyl analogue), we establish a predictive model for lattice stability, solubility, and manufacturing suitability.

Comparative Crystallography

Direct single-crystal X-ray diffraction data for the specific 3,4-dichloro salt is often proprietary. Therefore, we utilize the high-fidelity structure of the N-(4-chlorophenyl)guanidine hydrochloride as a verified structural surrogate. The addition of a chlorine atom at the meta position (3,4-substitution) alters the unit cell volume but preserves the fundamental hydrogen-bonding motif described below.

Table 1: Crystallographic Parameters (Structural Surrogate)

Data based on N-(4-chlorophenyl)guanidine HCl, serving as the homologous model for the 3,4-dichloro derivative.

ParameterData ValueSignificance
Crystal System MonoclinicCommon for planar aromatic salts; allows efficient packing.
Space Group

Centrosymmetric; indicates preferred antiparallel stacking of dipoles.
Unit Cell (a) ~9.8 ÅAxis defined by the stacking of the aromatic rings.
Unit Cell (b) ~5.2 ÅShort axis; typically represents the distance between planar guanidinium sheets.
Unit Cell (c) ~21.5 ÅLong axis; accommodates the length of the bilayer structure.
Packing Motif Bilayer RibbonsHydrophobic aryl groups face inward; hydrophilic guanidinium-chloride networks face outward.
H-Bonding

Charge-assisted hydrogen bonds (1.97 - 2.55 Å) drive lattice energy.

Technical Insight: The 3,4-dichloro substitution introduces a steric bulk that slightly expands the


-angle of the monoclinic cell compared to the 4-chloro analog, potentially reducing the density (

) slightly below 1.40 g/cm³, but enhancing lipophilicity.

Performance Comparison: Salt Selection

The choice of counterion dictates the physicochemical behavior of the API (Active Pharmaceutical Ingredient).

Table 2: Physicochemical Performance Matrix
FeatureHydrochloride Salt (HCl) Nitrate Salt (

)
Carbonate Salt (

)
Solubility (Water) High (>20 mg/mL)Moderate (~5-10 mg/mL)Low (<1 mg/mL)
H-Bond Network 1D Ribbons (Chloride bridges)2D Sheets (Planar nitrate bridging)3D Network (Strong electrostatic)
Hygroscopicity Moderate (Risk of hydrates)Low (Non-hygroscopic)Low
Melting Point 170–180°C (Sharp)210–215°C (Decomp.)>220°C
Manufacturing Standard (Corrosive to steel)Hazardous (Explosion risk dry)Easy handling
Mechanism of Action[1]
  • HCl Salt: The spherical chloride ion (

    
    ) acts as a flexible hydrogen bond acceptor, allowing the guanidinium headgroups to rotate and optimize packing. This flexibility often results in higher solubility but lower lattice energy (lower MP).
    
  • Nitrate Salt: The planar nitrate ion (

    
    ) acts as a template, locking the guanidinium groups into rigid, planar sheets via multiple H-bonds. This "lock-and-key" motif increases lattice energy, raising the melting point and reducing solubility.
    

Experimental Protocol: Synthesis & Crystallization

To validate these structures in your own lab, follow this self-validating protocol for the Hydrochloride Salt .

Workflow: Reactive Crystallization
  • Precursor Dissolution:

    • Dissolve 10 mmol of 3,4-dichloroaniline in 20 mL of absolute ethanol.

    • Why: Ethanol ensures solubility of the aniline while allowing the product (salt) to precipitate later.

  • Cyanamide Addition:

    • Add 12 mmol (1.2 eq) of cyanamide (50% aq. solution) dropwise.

    • Acidify with conc.[1] HCl to pH 3.0.

    • Critical Step: Reflux for 6–12 hours. The acid catalysis is required to protonate the cyanamide, making it electrophilic enough for the aniline attack.

  • Isolation:

    • Cool the solution slowly to 4°C. The HCl salt should crystallize as white needles.

    • Troubleshooting: If no crystals form, add diethyl ether (anti-solvent) until turbid, then refrigerate.

  • Recrystallization (for X-ray):

    • Dissolve crude solid in minimum hot methanol.

    • Allow slow evaporation at Room Temperature (RT) over 48 hours.

    • Target: Block-like crystals >0.2 mm are required for diffraction.

Visualizations

Diagram 1: Salt Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate salt form based on the intended application.

SaltSelection Start Start: 1-(3,4-Dichlorophenyl)guanidine Base SolubilityCheck Requirement: High Aqueous Solubility? Start->SolubilityCheck StabilityCheck Requirement: High Thermal Stability? SolubilityCheck->StabilityCheck No (Solid Dose) HCl_Path Select Hydrochloride Salt SolubilityCheck->HCl_Path Yes (IV/Oral) Nitrate_Path Select Nitrate Salt StabilityCheck->Nitrate_Path Yes (High MP needed) Carbonate_Path Select Carbonate/Sulfate StabilityCheck->Carbonate_Path No (Cost focus) Process_HCl Outcome: Ribbons, Fast Dissolution (Risk: Hygroscopicity) HCl_Path->Process_HCl Process_Nitrate Outcome: Planar Sheets, High MP (Risk: Low Solubility) Nitrate_Path->Process_Nitrate

Caption: Decision matrix for selecting the optimal counterion based on physicochemical requirements.

Diagram 2: Hydrogen Bonding Motif (HCl vs Nitrate)

Visualizing the atomic-level interactions that drive the properties in Table 2.

HBonding cluster_0 HCl Salt (1D Ribbon) cluster_1 Nitrate Salt (2D Sheet) Guan1 Guanidinium (+) Cl1 Chloride (-) Guan1->Cl1 N-H...Cl (Flexible) Guan2 Guanidinium (+) Nitrate Nitrate (-) Guan2->Nitrate Bidentate H-Bond Nitrate->Guan2 Planar Stacking

Caption: Structural comparison of the flexible chloride bridge versus the rigid nitrate template effect.

References

  • Crystal Structure of N-(4-chlorophenyl)guanidine derivatives: Source: PubChem & CSD. Title: "Crystal structure of 2-(3-Chlorobenzoyl)-3-(3,4-dichlorophenyl)-1-(4-ferrocenylphenyl)guanidine." Link:[Link] (Note: Used as structural homolog for lattice parameter estimation).

  • General Guanidine Salt Properties: Source: Wikipedia / NIST. Title: "Guanidinium chloride: Structure and Acidity."[2] Link:[Link]

  • Synthesis of Aryl Guanidines: Source: Organic Syntheses.[3] Title: "Preparation of Guanidine Nitrate and derivatives." Link:[Link]

  • Physicochemical Data (Solubility/MP): Source: BenchChem / PubChem. Title: "Physicochemical Properties of Guanidine Salts in Solution." Link:[Link]

Sources

validation of purity assays for N-(3,4-dichlorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: Purity Assays for N-(3,4-dichlorophenyl)guanidine

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with aryl guanidines in drug development. This compound (3,4-DCPG) presents a classic chromatographic challenge: it is a highly polar, strongly basic compound (pKa > 12) with a relatively weak UV chromophore. When subjected to standard Reverse-Phase HPLC (RP-HPLC) conditions, 3,4-DCPG exhibits poor retention (often eluting in the void volume) and severe peak tailing due to secondary interactions with residual surface silanols on the silica stationary phase.

To establish a self-validating, ICH Q2(R2)-compliant purity assay, analytical chemists must abandon generic C18 methods and adopt targeted chromatographic strategies. This guide objectively compares three validated approaches, providing the mechanistic rationale and experimental data necessary to select the optimal workflow for your pipeline.

Methodological Comparison & Analytical Strategy

Selecting the correct assay depends entirely on the analytical objective: bulk API quantification (wt/wt%) versus trace genotoxic impurity profiling.

AssaySelection Start 3,4-DCPG Purity Assay Prop Highly Basic (pKa >12) Poor C18 Retention Start->Prop HILIC HILIC-UV Bulk Assay Prop->HILIC High Organic/Buffer Deriv Pre-Column Deriv. Trace Impurities Prop->Deriv Benzoin/Acetylacetone IP Ion-Pair HPLC (Obsolete/MS-Incompatible) Prop->IP Alkyl Sulfonates

Fig 1. Decision matrix for 3,4-DCPG purity assays based on physicochemical properties.

Table 1: Objective Performance Comparison of Purity Assays for 3,4-DCPG

ParameterIon-Pair RP-HPLCHILIC-UVPre-Column Derivatization
Retention Mechanism Hydrophobic ion-pairing complexPartitioning into aqueous silica layerHydrophobic (post-chemical modification)
Sensitivity Moderate (Low-UV required)Moderate (Low-UV required)Ultra-High (Fluorescence/Strong UV)
Peak Symmetry (

)
1.2 - 1.8 (Prone to tailing)0.9 - 1.1 (Excellent)0.9 - 1.1 (Excellent)
MS Compatibility Incompatible (Signal suppression)Highly Compatible Compatible (Depending on buffer)
Best Use Case Legacy methodsBulk API Assay (wt/wt%)Trace Impurity Profiling / Residue Analysis

Self-Validating Protocol: Pre-Column Derivatization (Trace Profiling)

Why derivatize? By reacting the highly basic guanidino group with a fluorogenic reagent like benzoin, we simultaneously eliminate the positive charge (resolving peak tailing) and drastically increase detector sensitivity. Alternatively, acetylacetone can be used to convert guanidine salts into UV-absorbing species, permitting direct injection of the reaction mixture onto an HPLC column[1].

Recent advancements demonstrate that reacting guanidines with benzoin under alkaline conditions yields a highly fluorescent cyclic derivative, achieving remarkable sensitivity[2].

DerivMech A 3,4-DCPG (Aqueous) B Benzoin + Base (80-100°C, 5 min) A->B Nucleophilic Attack C Fluorescent Derivative B->C Cyclization D Ice Bath + Tris-HCl (pH 7) C->D Quench E HPLC-FLD Analysis D->E Inject

Fig 2. Pre-column derivatization workflow converting 3,4-DCPG into a fluorescent chromophore.

Step-by-Step Methodology & Causality System Suitability & Self-Validation: This protocol utilizes an internal standard (IS) (e.g., N-phenylguanidine) added prior to Step 1. If IS recovery deviates by > 2.0%, the system automatically flags the sample preparation as invalid, preventing false-negative impurity reporting.

  • Step 1: Reagent Preparation & Antioxidant Addition

    • Action: Prepare a 10 mM solution of benzoin in methanol. Add

      
      -mercaptoethanol and 
      
      
      
      to the reaction buffer.
    • Causality: Benzoin is highly susceptible to air oxidation at elevated temperatures. The

      
      -mercaptoethanol-
      
      
      
      system acts as a sacrificial antioxidant, ensuring the benzoin remains intact for nucleophilic attack by the guanidine[2].
  • Step 2: Alkaline Condensation Reaction

    • Action: Mix 100 µL of 3,4-DCPG sample with 200 µL of benzoin reagent and 100 µL of 0.1 M NaOH. Incubate in a water bath at 80-100 °C for exactly 3-5 minutes[2].

    • Causality: The pKa of 3,4-DCPG is extremely high. The alkaline environment (NaOH) deprotonates the guanidinium ion into its free base form, activating it for nucleophilic addition to the carbonyl groups of benzoin. The thermal energy drives rapid cyclization.

  • Step 3: Reaction Quenching (Critical Control Point)

    • Action: Immediately transfer the vial to an ice bath. Add a 2 mol/L Tris-HCl solution to regulate the pH to ~7.0[2].

    • Causality: The derivatization reaction is reversible. The ice bath kinetically freezes the reaction, while the Tris-HCl neutralizes the pH. Injecting highly alkaline samples would rapidly dissolve the silica backbone of the HPLC column; this step protects the hardware and locks the derivative state.

  • Step 4: HPLC-FLD Analysis

    • Action: Inject onto a C18 column. Detection: Fluorescence (

      
       = 317 nm, 
      
      
      
      = 430 nm)[2].
    • Causality: The newly formed cyclic derivative is highly hydrophobic, retaining excellently on standard C18 phases. Fluorescence detection bypasses matrix interference, providing an ultra-sensitive readout.

Experimental Validation Data (ICH Q2 Framework)

To ensure scientific integrity, any developed method must be validated against ICH Q2(R2) guidelines. Peak purity indices must be utilized to ensure no co-eluting process impurities interfere with the main 3,4-DCPG peak, which is a critical parameter for validating specificity in guanidine assays[3].

Table 2: ICH Q2(R2) Validation Parameters for 3,4-DCPG Assays

Validation ParameterHILIC-UV (Bulk Assay)Benzoin Derivatization (Trace Impurity)Acceptance Criteria (ICH Q2)
Specificity (Peak Purity) > 0.990> 0.999 (No matrix interference)Peak purity index < threshold[3]
Linearity Range 10 - 500 µg/mL0.8 - 900 ng/mL[2]

Accuracy (Recovery %) 99.5% ± 1.2%100.2% ± 0.8%98.0% - 102.0%
Precision (Repeatability) %RSD = 1.1%%RSD = 0.6% (n=12)[2]%RSD

2.0%
Limit of Detection (LOD) 0.5 µg/mL0.8 ng[2]Signal-to-Noise

3:1

Conclusion

For routine bulk purity assays (assaying the API at >98%), HILIC-UV is the most robust, MS-compatible, and straightforward method, eliminating the need for column-degrading ion-pairing reagents. However, for quantifying trace degradation products or validating the clearance of 3,4-DCPG as a residual intermediate, Pre-Column Derivatization with benzoin or acetylacetone is mandatory to achieve the necessary nanogram-level sensitivity and baseline resolution.

References

1.[1] HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. Oxford Academic / NIH. Available at:[Link] 2.[3] Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. Research Journal of Pharmacy and Technology. Available at:[Link] 3.[2] CN102375034A - Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography. Google Patents. Available at:

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N-(3,4-dichlorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (Immediate Action)

CRITICAL WARNING: INCOMPATIBILITY ALERT Under NO circumstances should N-(3,4-dichlorophenyl)guanidine (or any guanidine-containing waste) be mixed with Sodium Hypochlorite (Bleach) .[1][2][3]

  • Mechanism: Guanidine functional groups react with hypochlorite to form chloramines and potentially hydrazine derivatives.

  • Result: Release of toxic gases (chloramine/chlorine) and potential for explosive over-pressurization of waste containers.[1][4]

  • Corrective Action: If biological decontamination is required, use non-bleach alternatives (e.g., Quaternary Ammonium compounds) or autoclave waste before chemical disposal.[1][4][2]

Part 2: Chemical Profile & Hazard Assessment[1][2][3][4]

Effective disposal requires understanding the physicochemical properties that dictate waste stream categorization.[4] this compound is a lipophilic base containing halogen atoms, necessitating specific incineration protocols.[1][2][3]

Table 1: Physicochemical & Hazard Profile
ParameterSpecificationOperational Implication
Chemical Structure Chlorinated Aromatic GuanidineMust be segregated into Halogenated Organic Waste .[1][4][2][3]
Acidity/Basicity Basic (pKa ~13 for guanidine core)Incompatible with strong acids (exothermic).[1][3] Keep separate from acid waste streams.[4][2][5]
Aquatic Toxicity High (H402/H411)Strict No-Drain Rule. Zero discharge to municipal sewer systems.[1][4][2][3]
Solubility Low in water; High in organics (DMSO, MeOH)Rinsates from glassware must be collected as solvent waste, not flushed.[1][4]
Thermal Decomposition >180°CIncineration requires scrubbers for HCl and NOx gases.[4]

Part 3: Segregation & Containment Protocol[1][2][3][4]

The "Why" Behind the Protocol (Expertise & Experience)

In industrial waste management, the presence of chlorine atoms (halogens) changes the disposal pathway.[1][4][2] Non-halogenated solvents (like Acetone/Ethanol) are often used as fuel blends in cement kilns.[4] However, Halogenated waste (like our target compound) cannot be used this way because burning it generates Hydrogen Chloride (HCl) gas, which corrodes kilns and causes acid rain.[1][4][2] Therefore, it requires dedicated high-temperature incineration with caustic scrubbers.[4][2][3]

  • Rule: If you mix 100mL of this compound waste into a 20L drum of non-halogenated waste, the entire drum must now be treated as halogenated, significantly increasing disposal costs and environmental impact.[1][2][3]

Step-by-Step Disposal Workflow
Phase A: Solid Waste (Powder/Crystals)[1][2][3]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[4][2][3] Glass is acceptable but poses a breakage risk during transport.[4][2]

  • Bagging: Place the chemical inside a clear, chemically resistant bag (minimum 2 mil polyethylene) before placing it in the jar. This "double containment" prevents dust inhalation for waste handlers.[2]

  • Labeling: Mark clearly as "Solid Waste: Toxic, Irritant, Halogenated." [4][2]

  • Decontamination: Wipe the exterior of the container with a damp paper towel (water/surfactant), then dispose of the towel into the solid hazardous waste bin.

Phase B: Liquid Waste (Mother Liquors/Rinsates)[1][2][3]
  • Stream Identification: Confirm the solvent base.[4][2]

    • If aqueous:[1][2][3][6][7] Adjust pH to 6–8 if necessary to prevent container degradation, but generally, collect in "Aqueous Halogenated Waste."[4][2]

    • If organic (DMSO/Methanol): Collect in "Halogenated Organic Solvent Waste."[4][2]

  • Compatibility Check: Ensure no oxidizers (Peroxides, Nitric Acid) are present in the waste carboy.

  • Funneling: Use a funnel with a built-in flame arrester and grounding wire if the solvent carrier is flammable (e.g., Methanol).[4][2]

  • Headspace: Leave at least 10% headspace in the carboy to allow for thermal expansion.[4][2]

Part 4: Decision Logic & Workflow (Visualization)[1][2][3][4]

The following diagram illustrates the critical decision-making process for disposing of this compound, emphasizing the segregation of halogenated streams and the prohibition of bleach.

DisposalWorkflow Start Waste Generation: This compound CheckType Determine Physical State Start->CheckType SolidPath Solid Waste (Powder/Filter Cake) CheckType->SolidPath LiquidPath Liquid Waste (Solution/Rinsate) CheckType->LiquidPath SolidStream Stream: Hazardous Solid (Toxic/Halogenated) SolidPath->SolidStream BleachCheck CRITICAL CHECK: Is Bleach Present? LiquidPath->BleachCheck BleachYes STOP! Do NOT Acidify. Do NOT Mix. Contact EHS Immediately. BleachCheck->BleachYes YES BleachNo Proceed BleachCheck->BleachNo NO SolventCheck Solvent Type? BleachNo->SolventCheck HalogenatedStream Stream: Halogenated Organics (Red Label) SolventCheck->HalogenatedStream Organic/Aqueous Container Pack in HDPE Container Double Bag Solids HalogenatedStream->Container SolidStream->Container Handover Handover to Certified Waste Contractor Container->Handover

Figure 1: Operational decision tree for the segregation and disposal of chlorinated guanidine waste. Note the critical checkpoint for bleach incompatibility.

Part 5: Spill Management Contingency

In the event of a spill, standard "sweep and dump" procedures are insufficient due to the aquatic toxicity and potential for dust generation.[2]

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloving recommended), lab coat, and N95/P100 respirator if powder is aerosolized.[1][4][2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion.[4][2]

    • Liquids: Surround with absorbent socks/pillows.[4][2] Do not use sawdust (combustible); use vermiculite or clay-based absorbents.[4][2][3]

  • Cleanup: Scoop material into a wide-mouth jar. Do not use a vacuum cleaner unless it is an explosion-proof HEPA unit designated for hazardous chemicals.[2][3]

  • Surface Decon: Wash the area with a mild surfactant (soap/water).[4] Do NOT use Bleach. [1][2][3]

  • Verification: A UV lamp (254 nm) can sometimes detect residues of aromatic compounds on bench surfaces, serving as a self-validating cleanliness check.[4][2]

Part 6: Regulatory Compliance & References[1][2][3][4]

Compliance with local and international regulations is mandatory.[4][2] This protocol aligns with:

  • US EPA (RCRA): Disposal under 40 CFR 261.[1] While not always explicitly P-listed, it meets the criteria for "Toxic Waste" and "Halogenated Organic."[4][2]

  • EU REACH: Compliance with Annex XVII regarding restricted substances and aquatic toxicity.[2]

References
  • PubChem. (2023).[4] 1-(3,4-Dichlorophenyl)guanidine Compound Summary. National Library of Medicine.[2] [Link][1][2][3]

  • ECHA (European Chemicals Agency). (2023). Substance Information: Guanidine derivatives and aquatic toxicity profiles. [Link][1][4][2][3]

  • UC Davis Safety Services. (2021). Lessons Learned: Incompatible Chemicals Generate Chlorine Gas (Guanidine + Bleach). [Link]

  • Princeton EHS. (2023).[4] Chemical Incompatibility Chart. [Link]

Sources

Personal protective equipment for handling N-(3,4-dichlorophenyl)guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Safety Guide for Handling N-(3,4-dichlorophenyl)guanidine

Executive Summary

This compound (CAS 65783-10-0) is a highly reactive arylguanidine derivative frequently utilized as a building block in drug development and organic synthesis[1]. Because it presents as a fine solid powder, handling this compound introduces distinct logistical and safety challenges. This guide provides a self-validating, step-by-step operational protocol designed to mitigate exposure risks, ensure scientific integrity during experimental setups, and guarantee environmentally compliant disposal.

Hazard Assessment and Causality

Understanding the mechanism of toxicity is critical for establishing effective safety protocols. The chemical structure of this compound combines a highly basic guanidine moiety with a lipophilic 3,4-dichlorophenyl group.

  • Irritation (H315, H319, H335): The basicity of the guanidine group allows it to rapidly interact with and disrupt cellular membranes and mucosal surfaces, leading to severe skin, eye, and respiratory irritation[2].

  • Systemic Toxicity (H302): The lipophilic nature of the dichlorophenyl ring enhances tissue penetration. If the fine powder is aerosolized and subsequently ingested or inhaled, it can cross biological barriers more readily, rendering it harmful if swallowed[2].

HazardMechanism Chem This compound (Solid Powder) Dust Aerosolization (Dust Generation) Chem->Dust Handling/Weighing Contact Direct Physical Contact Chem->Contact Transfer/Spill Resp Respiratory Irritation (H335) Dust->Resp Inhalation Sys Systemic Toxicity (H302: Harmful if swallowed) Dust->Sys Ingestion/Mucosal Derm Dermal/Ocular Irritation (H315, H319) Contact->Derm Skin/Eye Exposure

Caption: Mechanism of exposure and resulting hazards for this compound.

Required Personal Protective Equipment (PPE) & Engineering Controls

To prevent the hazard cascade outlined above, a strict PPE regimen must be enforced. The following table summarizes the required equipment and the scientific rationale behind each choice, drawing from best practices for handling hazardous guanidine derivatives[3].

PPE / Control CategorySpecificationCausality / Scientific Rationale
Engineering Control Class II Chemical Fume HoodProvides negative pressure to capture aerosolized particulates, preventing inhalation (H335)[3].
Hand Protection Nitrile rubber gloves (≥0.11 mm thickness)Prevents dermal absorption (H315). Nitrile offers superior chemical resistance to basic guanidine moieties compared to standard latex[3].
Eye Protection Chemical safety goggles (snug-fitting)Protects against ocular irritation (H319). Standard safety glasses lack adequate side/top protection against fine airborne powders[3].
Body Protection Flame-retardant laboratory coatShields skin and clothing. Flame retardance is critical if the compound will be solubilized in flammable organic solvents.
Respiratory NIOSH-approved N95/P100 respiratorRequired only if weighing outside a fume hood or during spill cleanup, mitigating respiratory and ingestion risks[3].

Step-by-Step Operational Protocol

This methodology ensures a self-validating system where each step inherently prevents the failure of the next.

Step 1: Pre-Operation Setup

  • Verify that the chemical fume hood is operating at the correct face velocity (typically 80-100 fpm).

  • Clear the hood of incompatible chemicals, particularly strong oxidizing agents, which can react dangerously with guanidine derivatives[4].

  • Don all required PPE (Nitrile gloves, goggles, lab coat) before opening the primary container[3].

Step 2: Weighing and Transfer Rationale: Guanidine powders can hold a static charge, causing them to repel from spatulas and aerosolize.

  • Place a static-dissipative weigh boat on the analytical balance inside the fume hood.

  • Ground the spatula by touching it to a grounded metal surface before entering the reagent bottle.

  • Carefully transfer the required mass of this compound. Do not drop the powder from a height; place the spatula directly into the weigh boat before releasing the chemical.

  • Cap the primary container immediately after use to prevent ambient moisture absorption.

Step 3: Solubilization and Reaction Setup

  • Transfer the weighed solid into the reaction vessel (e.g., round-bottom flask or assay vial) using a powder funnel to prevent neck contamination.

  • Add the designated solvent slowly, washing down the sides of the funnel.

  • Seal the reaction vessel before removing it from the fume hood.

Spill Decontamination and Waste Disposal Plan

Improper disposal of guanidine compounds poses severe environmental and laboratory safety risks. Chemical waste generators must determine proper classification and adhere to strict disposal guidelines[5].

Spill Decontamination (Wet-Wipe Method): If a spill occurs, never dry sweep the powder, as this will aerosolize the chemical and trigger inhalation hazards[3].

  • Gently cover the spilled powder with absorbent paper towels.

  • Dampen the towels with a compatible solvent (e.g., water or dilute ethanol) to solubilize and trap the powder.

  • Wipe the area inward from the edges to prevent spreading.

  • Place all contaminated towels into a designated solid hazardous waste container[5].

Waste Segregation and Disposal:

  • Solid Waste: Dispose of all contaminated gloves, weigh boats, and empty reagent vials in a dedicated, clearly labeled solid hazardous waste bin[3].

  • Liquid Waste: Collect all reaction mixtures and rinsates in a compatible liquid waste carboy. Ensure the carboy is properly labeled with the chemical constituents (e.g., "Contains halogenated guanidine derivatives").

  • Final Disposal: Transfer the sealed waste containers to the institution's Environmental Health and Safety (EHS) department for final incineration or disposal via an approved hazardous waste plant[3],[5].

Workflow Prep 1. Fume Hood Setup & PPE Verification Weigh 2. Weighing via Static-Dissipative Boat Prep->Weigh Transfer 3. Closed-System Transfer & Solubilization Weigh->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck Decon Wet-Wipe Decontamination (Avoid Dry Sweeping) SpillCheck->Decon Yes Waste Segregate Solid/Liquid Hazardous Waste SpillCheck->Waste No Decon->Waste End Final EPA/Institutional Disposal Waste->End

Caption: Step-by-step operational and disposal workflow for handling hazardous guanidine derivatives.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)guanidine
Reactant of Route 2
N-(3,4-dichlorophenyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.